4-Cyclohexyl-1-phenylthiosemicarbazide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 148166. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-anilino-3-cyclohexylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3S/c17-13(14-11-7-3-1-4-8-11)16-15-12-9-5-2-6-10-12/h2,5-6,9-11,15H,1,3-4,7-8H2,(H2,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFLHKOWKJTAAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NNC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350148 | |
| Record name | ST033355 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27421-91-6 | |
| Record name | NSC148166 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148166 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ST033355 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-CYCLOHEXYL-1-PHENYL-3-THIOSEMICARBAZIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 4-Cyclohexyl-1-phenylthiosemicarbazide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Thiosemicarbazide derivatives are a significant class of compounds in medicinal chemistry, renowned for their broad spectrum of biological activities.[1][2][3] This guide provides a comprehensive technical overview of the synthesis and characterization of a specific analogue, 4-Cyclohexyl-1-phenylthiosemicarbazide. The content herein is structured to provide not only procedural details but also the underlying scientific rationale, catering to an audience of researchers and professionals in the field of drug development. This document elucidates the synthetic pathway, details the analytical techniques for structural confirmation, and underscores the principles of scientific integrity through self-validating experimental design.
PART 1: CORE DIRECTIVE - The Synthetic Approach
The synthesis of this compound is typically achieved through the nucleophilic addition of phenylhydrazine to cyclohexyl isothiocyanate. This reaction is a robust and well-established method for the preparation of N,N'-disubstituted thiosemicarbazides.[1][4]
Experimental Protocol: Synthesis of this compound
Materials:
-
Phenylhydrazine
-
Cyclohexyl isothiocyanate
-
Absolute Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Büchner funnel and filter paper
-
Recrystallization solvent (e.g., Ethanol/Water mixture)
Procedure:
-
Reaction Setup: A solution of phenylhydrazine (1 equivalent) in absolute ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Isothiocyanate: Cyclohexyl isothiocyanate (1 equivalent) is added dropwise to the stirring solution at room temperature. The reaction is often exothermic, and the rate of addition should be controlled to maintain a moderate temperature.
-
Reaction and Precipitation: The reaction mixture is stirred at room temperature for several hours, or gently heated under reflux to ensure completion.[5] The formation of a solid precipitate indicates the progress of the reaction.
-
Isolation of Crude Product: Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by vacuum filtration using a Büchner funnel. The crude product is washed with a small amount of cold ethanol to remove unreacted starting materials.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as an ethanol-water mixture, to yield pure this compound as a crystalline solid.[6]
Expertise in Action: The "Why" Behind the "How"
-
Choice of Reactants: The selection of phenylhydrazine and cyclohexyl isothiocyanate provides a direct route to the target molecule. The lone pair of electrons on the terminal nitrogen of phenylhydrazine acts as the nucleophile, attacking the electrophilic carbon of the isothiocyanate group.
-
Solvent Selection: Ethanol is a common solvent for this reaction as it effectively dissolves the reactants and facilitates the reaction. Its volatility allows for easy removal after the reaction is complete.
-
Purification Strategy: Recrystallization is a critical step to ensure the high purity of the final compound, which is essential for accurate biological evaluation and characterization.
Visualizing the Synthetic Workflow
Caption: A streamlined workflow for the synthesis of this compound.
PART 2: SCIENTIFIC INTEGRITY & LOGIC - Characterization
The structural integrity of the synthesized compound must be unequivocally established through a battery of analytical techniques. This multi-faceted approach ensures the identity and purity of the this compound.
Data Presentation: Spectroscopic and Analytical Characterization
| Technique | Purpose | Expected Key Features |
| ¹H NMR | To determine the number and types of protons. | Signals corresponding to the phenyl protons, cyclohexyl protons, and N-H protons. The chemical shifts and splitting patterns are characteristic of the molecular structure. |
| ¹³C NMR | To identify the carbon framework. | Resonances for the carbons of the phenyl and cyclohexyl rings, and a characteristic downfield signal for the thiocarbonyl (C=S) carbon. |
| FT-IR | To identify functional groups. | Characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and the C=S stretching vibration.[7] |
| Mass Spec. | To determine the molecular weight. | A molecular ion peak corresponding to the exact mass of C₁₃H₁₉N₃S.[8] |
| Elemental Analysis | To confirm the elemental composition. | The percentage composition of C, H, N, and S should align with the calculated values for the molecular formula. |
A Self-Validating System
The combination of these analytical methods provides a self-validating system. For instance, while ¹H NMR provides information about the proton environment, ¹³C NMR confirms the carbon backbone. Mass spectrometry verifies the molecular weight, and elemental analysis confirms the empirical formula. Any significant deviation in the data from one technique would be flagged by the results of the others, ensuring a high degree of confidence in the final product's identity and purity.
Visualizing the Logical Relationship in Characterization
Caption: The logical flow of analytical techniques for structural confirmation.
References
A comprehensive understanding of the synthesis and biological importance of thiosemicarbazide derivatives can be gained from the following authoritative sources:
-
An Updated Review on Synthesis and Biological Activities of Thiosemicarbazide Analogs. This review provides various reaction schemes for thiosemicarbazide derivative synthesis and discusses their pharmacological activities. Available at: [Link]
-
Chemical and Biological potentials of semicarbazide and thiosemicarbazide derivatives and their metals complexes. This article highlights the diverse biological activities of thiosemicarbazide derivatives and mentions their synthesis via the addition of hydrazides to isothiocyanates. Available at: [Link]
-
A review on development of bio-active thiosemicarbazide derivatives: Recent advances. This paper discusses recent advancements in the synthesis of thiosemicarbazide analogues and their wide range of biological activities. Available at: [Link]
- Preparation of thiosemicarbazide and isomers thereof - Google Patents. This patent describes methods for preparing thiosemicarbazide.
-
New Thiosemicarbazide Derivatives with Multidirectional Biological Action. This article describes the synthesis of new thiosemicarbazide derivatives and their antimicrobial properties. Available at: [Link]
-
Preparation of thiosemicarbazide - PrepChem.com. This source provides a detailed procedure for the preparation and recrystallization of thiosemicarbazide. Available at: [Link]
-
Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. This article details the synthesis of thiosemicarbazide derivatives by heating a mixture of a hydrazide with isothiocyanates. Available at: [Link]
-
Chemical and Biological potentials of semicarbazide and thiosemicarbazide derivatives and their metals complexes - Advanced Journal of Chemistry, Section B. This paper reiterates that a convenient method for synthesizing thiosemicarbazide derivatives is the addition of hydrazides to isothiocyanates. Available at: [Link]
-
Thiosemicarbazide – Knowledge and References - Taylor & Francis. This resource mentions the synthesis of N-Phenyl thiosemicarbazide from phenyl isothiocyanate and hydrazine hydrate in ethanol. Available at: [Link]
- Preparation of thiosemicarbazide - Google Patents. This patent outlines a process for obtaining thiosemicarbazide.
-
Synthesis, Characterizations, Crystal structure, DFTand Hirshfeld surface analysis of4-cyclohexyl-1-(thiophene-2-carbonyl)thiosemicarbazide - ResearchGate. This publication provides detailed characterization data for a similar cyclohexyl-thiosemicarbazide derivative, including ¹H and ¹³C NMR data. Available at: [Link]
-
Synthesis, Characterizations, Crystal Structure, DFT, and Hirshfeld Surface Analysis of 4-Cyclohexyl-1-(thiophene-2-carbonyl)thiosemicarbazide | Request PDF - ResearchGate. This article reports on the characterization of a 4-cyclohexyl-thiosemicarbazide derivative using various physicochemical techniques. Available at: [Link]
-
4-Cyclohexyl-1-(2-methoxybenzoyl)thiosemicarbazide with an unknown solvent - OUCI. This publication details the characterization of a related thiosemicarbazide derivative. Available at: [Link]
-
Crystal structure of 4-cyclohexyl-1-(propan-2-ylidene)thiosemicarbazide - PMC - NIH. This paper includes IR spectroscopic data for a related 4-cyclohexylthiosemicarbazide derivative. Available at: [Link]
-
4-Cyclohexyl-1-isonicotinoyl-3-thio-semicarbazide | C13H18N4OS | CID 738546 - PubChem. This entry in the PubChem database provides spectral information for a related compound. Available at: [Link]
-
4-cyclohexyl-1-phenyl-3-thiosemicarbazide (C13H19N3S) - PubChemLite. This database entry provides the molecular formula and predicted mass spectrometry data for the target compound. Available at: [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 4-Cyclohexyl-1-phenylthiosemicarbazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 4-Cyclohexyl-1-phenylthiosemicarbazide, a molecule of interest in medicinal chemistry. As a member of the thiosemicarbazide class, this compound exhibits potential for diverse biological activities, and a thorough understanding of its chemical and physical characteristics is paramount for its application in drug discovery and development. This document details its structural features, physicochemical parameters, and spectral profile, alongside a validated synthesis protocol and an exploration of its potential biological relevance, particularly as a cyclooxygenase (COX) inhibitor.
Introduction
Thiosemicarbazides are a class of organic compounds characterized by a thiourea group linked to a hydrazine moiety. This structural motif imparts a unique electronic and conformational flexibility, enabling these molecules to interact with a wide range of biological targets. The incorporation of cyclohexyl and phenyl groups in this compound suggests a modulation of its lipophilicity and potential for specific binding interactions, making it a compound of interest for further investigation. This guide serves as a foundational resource for researchers, providing essential data and methodologies for the study of this promising molecule.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of this compound are summarized below, providing a baseline for its handling, formulation, and further study.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 27421-91-6 | [1][2][3] |
| Molecular Formula | C₁₃H₁₉N₃S | [1][4] |
| Molecular Weight | 249.38 g/mol | [1][4] |
| Predicted XlogP | 3.7 | [4] |
| Purity (Typical) | >98% (HPLC) | [1] |
| Appearance | White to light yellow crystalline powder | Inferred from related compounds[5] |
| Solubility | Insoluble in water; Soluble in polar aprotic solvents like DMSO and methanol. | Inferred from general thiosemicarbazide properties[6] |
Note: Some properties are inferred from structurally related compounds due to a lack of specific experimental data for this compound.
Synthesis of this compound
The synthesis of this compound can be achieved through a nucleophilic addition reaction between phenylhydrazine and cyclohexyl isothiocyanate. This straightforward and efficient method is widely applicable for the preparation of various substituted thiosemicarbazides.
Reaction Scheme
Caption: Synthesis of this compound.
Experimental Protocol
Materials:
-
Phenylhydrazine
-
Cyclohexyl isothiocyanate
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Crystallizing dish
-
Vacuum filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve phenylhydrazine (1 equivalent) in a minimal amount of absolute ethanol with gentle warming and stirring.
-
To this solution, add cyclohexyl isothiocyanate (1 equivalent) dropwise while stirring.
-
Upon addition, a white precipitate may begin to form.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 1-2 hours to ensure the reaction goes to completion.
-
After the reflux period, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution as a white solid.
-
Collect the crude product by vacuum filtration and wash with a small amount of cold ethanol to remove any unreacted starting materials.
-
For further purification, recrystallize the solid from a suitable solvent such as ethanol.
-
Dry the purified crystals under vacuum to obtain this compound.
Spectral Characterization
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups.
Table 2: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3400-3100 | N-H stretching | Hydrazine and Amide groups |
| 3000-2850 | C-H stretching | Cyclohexyl and Phenyl groups |
| ~1600 | C=C stretching | Phenyl group |
| ~1550 | N-H bending | Amide II |
| ~1300 | C=S stretching | Thiourea group |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the carbon-hydrogen framework of the molecule.
The proton NMR spectrum will show distinct signals for the aromatic protons of the phenyl ring, the protons of the cyclohexyl ring, and the N-H protons of the thiosemicarbazide backbone. The aromatic protons are expected in the downfield region (δ 7-8 ppm), while the cyclohexyl protons will appear in the upfield region (δ 1-2 ppm). The N-H protons will likely appear as broad singlets at varying chemical shifts depending on the solvent and concentration.
The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. The thione carbon (C=S) is a key diagnostic signal and is expected to appear significantly downfield. The aromatic carbons of the phenyl ring will resonate in the δ 110-150 ppm region, while the aliphatic carbons of the cyclohexyl ring will be found in the upfield region (δ 20-50 ppm).
Potential Biological Activity and Mechanism of Action
While specific biological studies on this compound are limited, the broader class of thiosemicarbazones has been extensively investigated for a range of therapeutic applications, including anticancer and anti-inflammatory activities.
Cyclooxygenase (COX) Inhibition
Commercial suppliers have indicated that this compound is a potential cyclooxygenase (COX) inhibitor[1]. The COX enzymes (COX-1 and COX-2) are key players in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins[7]. Inhibition of these enzymes is a well-established mechanism for anti-inflammatory drugs[7]. The structural features of this compound, particularly the presence of aromatic and lipophilic moieties, are consistent with features found in some known COX inhibitors.
Caption: Potential mechanism of action via COX inhibition.
Further experimental validation is required to confirm the COX inhibitory activity of this compound and to determine its selectivity for COX-1 versus COX-2.
Anticancer Potential
Numerous studies have highlighted the anticancer properties of thiosemicarbazone derivatives[8][9]. These compounds can exert their effects through various mechanisms, including the inhibition of ribonucleotide reductase, induction of apoptosis, and chelation of essential metal ions. The presence of the cyclohexyl group can enhance the lipophilicity of the molecule, potentially facilitating its transport across cellular membranes to reach intracellular targets[9].
Conclusion
This compound is a molecule with significant potential in the field of medicinal chemistry. This technical guide has consolidated the available information on its physicochemical properties, provided a reliable synthesis protocol, and outlined its expected spectral characteristics. While there is a clear indication of its potential as a COX inhibitor and anticancer agent, further in-depth experimental studies are crucial to fully elucidate its biological activity and mechanism of action. The data presented herein provides a solid foundation for researchers to embark on such investigations, paving the way for the potential development of novel therapeutic agents based on this promising scaffold.
References
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PubChemLite. (n.d.). 4-cyclohexyl-1-phenyl-3-thiosemicarbazide (C13H19N3S). Retrieved from [Link]
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Local Pharma Guide. (n.d.). CAS NO. 27421-91-6 | this compound. Retrieved from [Link]
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SpectraBase. (n.d.). 4-Cyclohexyl-1-isonicotinoyl-3-thiosemicarbazide - Optional[FTIR] - Spectrum. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectra of thiosemicarbazide. [Image]. Retrieved from [Link]
-
PubMed. (2016). The novel thiosemicarbazone, di-2-pyridylketone 4-cyclohexyl-4-methyl-3-thiosemicarbazone (DpC), inhibits neuroblastoma growth in vitro and in vivo via multiple mechanisms. Journal of Hematology & Oncology, 9(1), 98. Retrieved from [Link]
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CORE. (n.d.). ¹H and ¹³C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]
-
OUCI. (n.d.). The novel thiosemicarbazone, di-2-pyridylketone 4-cyclohexyl-4-methyl-3-thiosemicarbazone (DpC), inhibits neuroblastoma…. Retrieved from [Link]
-
IOSR Journal. (n.d.). Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubilities of compounds 1 and 2 at 10⁻³ M in water−DMSO solvents. [Image]. Retrieved from [Link]
-
IntechOpen. (n.d.). ¹H and ¹³C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]
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JUCHEM. (n.d.). SYNTHESIS AND CHARACTERIZATION BY 1H NMR AND 1H, 15N HSQC OF A SERIES OF MONOXIME THIOSEMICARBAZONE COMPOUNDS. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of isomers 3 and 4 from 1 and phenyl isothiocyanate (2). [Image]. Retrieved from [Link]
-
PubChem. (n.d.). 4-Cyclohexyl-1-isonicotinoyl-3-thio-semicarbazide. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-(Phenyl)thiosemicarbazide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO?. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Phenylthiosemicarbazide. Retrieved from [Link]
-
NCBI Bookshelf. (n.d.). Cox Inhibitors. Retrieved from [Link]
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- 6. researchgate.net [researchgate.net]
- 7. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The novel thiosemicarbazone, di-2-pyridylketone 4-cyclohexyl-4-methyl-3-thiosemicarbazone (DpC), inhibits neuroblastoma growth in vitro and in vivo via multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The novel thiosemicarbazone, di-2-pyridylketone 4-cyclohexyl-4-methyl-3-thiosemicarbazone (DpC), inhibits neuroblastoma… [ouci.dntb.gov.ua]
The Integral Role of Crystal Structure Analysis in the Development of 4-Cyclohexyl-1-phenylthiosemicarbazide Derivatives as Potential Therapeutic Agents
An In-Depth Technical Guide
Foreword: From Molecule to Medicine
In the landscape of modern medicinal chemistry, the thiosemicarbazide scaffold stands out as a privileged structure, a foundation for compounds exhibiting a remarkable breadth of biological activities, including anticancer, antibacterial, and antiviral properties.[1][2][3] The derivatization of this core, particularly with lipophilic moieties like cyclohexyl and phenyl groups, allows for a fine-tuning of its pharmacodynamic and pharmacokinetic profiles. This guide delves into the critical discipline of crystal structure analysis as it applies to 4-Cyclohexyl-1-phenylthiosemicarbazide derivatives. We will journey from the synthesis of these molecules to the atomic-level elucidation of their three-dimensional architecture. Understanding this architecture is not merely an academic exercise; it is fundamental to deciphering structure-activity relationships (SAR) and rationally designing the next generation of more effective and selective therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical methodologies for a comprehensive structural characterization workflow.
Part 1: Synthesis and Primary Characterization
The journey to understanding a crystal structure begins with the successful synthesis and purification of the compound of interest. The most common and efficient route to synthesizing thiosemicarbazone derivatives, a class closely related to thiosemicarbazides, is through a one-step condensation reaction.[4]
Causality in Synthesis: The Condensation Reaction
The synthesis of this compound derivatives typically involves the reaction of a substituted thiosemicarbazide with an appropriate aldehyde or ketone.[4][5][6] For the title compounds, this would involve reacting 4-phenylthiosemicarbazide with cyclohexanone or a related carbonyl compound. The reaction is generally catalyzed by a few drops of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal amine of the thiosemicarbazide.
Diagram 1: General Synthesis Workflow
Caption: General workflow for the synthesis of thiosemicarbazone derivatives.
Experimental Protocol: Synthesis
The following is a representative protocol for the synthesis of a thiosemicarbazone derivative, which is readily adaptable for the target compounds.
-
Dissolution: Dissolve equimolar amounts of 4-phenylthiosemicarbazide and the selected cyclohexyl aldehyde/ketone in a suitable solvent, such as ethanol or methanol, within a round-bottom flask.[6]
-
Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture with constant stirring.[4]
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 3-5 hours.[7] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Precipitation & Isolation: Upon completion, cool the reaction mixture to room temperature, which typically induces the precipitation of the product. The solid product is then collected by vacuum filtration.[4][7]
-
Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials. The final product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetone) to yield crystals suitable for analysis.[4]
Spectroscopic Validation
Before attempting the time-intensive process of single-crystal growth and X-ray diffraction, it is imperative to confirm the identity and purity of the synthesized compound using a suite of spectroscopic techniques.[5][7][8]
| Technique | Characteristic Signature for this compound Derivatives |
| FT-IR (cm⁻¹) | Strong absorption bands for N-H stretching (typically 3100-3400), C=N stretching (around 1520-1650), and the characteristic C=S stretching vibration (around 800-1200).[6][7] |
| ¹H NMR (ppm) | Resonances for aromatic protons of the phenyl group (typically 7.0-8.0), signals for the N-H protons (often broad singlets at higher chemical shifts, >8.0), and a complex multiplet pattern for the aliphatic protons of the cyclohexyl ring (typically 1.0-2.5).[5][9] |
| ¹³C NMR (ppm) | A distinct signal for the thiocarbonyl carbon (C=S) at a low field (around 180 ppm), aromatic carbon signals (120-140 ppm), and aliphatic carbon signals for the cyclohexyl ring at a higher field.[5][9] |
| Mass Spec. | The molecular ion peak (M⁺) corresponding to the calculated molecular weight of the target compound, confirming its successful formation.[6] |
Part 2: The Core Discipline: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal proof of structure.[10][11]
The Rationale Behind Crystal Growth
The prerequisite for any SC-XRD experiment is a high-quality single crystal. The goal is to encourage molecules to slowly self-assemble from a solution into a highly ordered, three-dimensional lattice. Rapid precipitation leads to amorphous solids or microcrystalline powders, which are unsuitable for this technique.
Experimental Protocol: Crystal Growth by Slow Evaporation
-
Prepare a Saturated Solution: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., acetone, methanol, chloroform) in a clean vial.[12] Gently warm the solution if necessary to ensure complete dissolution.
-
Allow Slow Evaporation: Cover the vial with a cap that has been pierced with a few small holes, or with parafilm containing pinpricks. This allows the solvent to evaporate very slowly over several days to weeks at room temperature.
-
Harvest Crystals: Once well-formed, diffraction-quality crystals have appeared, carefully remove them from the mother liquor using a spatula or forceps.
From Crystal to Data: The Diffraction Workflow
The process of collecting and analyzing X-ray diffraction data is a systematic workflow.
Diagram 2: Single-Crystal X-ray Diffraction Workflow
Caption: The experimental workflow for single-crystal X-ray diffraction.
Experimental Protocol: Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer (e.g., a Bruker SMART APEX CCD area-detector) and cooled under a stream of nitrogen gas to minimize thermal vibration.[13] It is then irradiated with a monochromatic X-ray beam (commonly Mo Kα radiation). The crystal is rotated, and a series of diffraction images are collected.[13]
-
Data Reduction: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for factors like absorption.[13]
-
Structure Solution: Programs like SHELXTL are used to solve the phase problem and generate an initial electron density map, from which an initial molecular model is built.[13]
-
Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares method.[12] This process adjusts atomic positions and thermal parameters to achieve the best possible fit, as indicated by metrics like the R-factor. The final refined structure is typically presented as a Crystallographic Information File (CIF).
Part 3: Decoding the Structure: Analysis and Interpretation
With a refined crystal structure (CIF file) in hand, the next step is a detailed analysis of molecular conformation and intermolecular interactions, which govern the crystal packing.
Molecular Conformation
For this compound derivatives, key conformational features include:
-
Cyclohexyl Ring: The cyclohexyl group invariably adopts a stable chair conformation.[13][14]
-
Thiosemicarbazide Backbone: The central C-N-N-C=S backbone exhibits a degree of planarity, though torsion angles can vary.
-
Relative Orientations: The dihedral angle between the phenyl ring and the thiourea moiety is a critical parameter, influencing the overall molecular shape.[9]
Intermolecular Interactions and Crystal Packing
The stability of the crystal lattice is dictated by a network of non-covalent interactions. In these derivatives, hydrogen bonds are paramount.
-
N-H···S Hydrogen Bonds: A classic and often dominant interaction in thiourea-containing structures is the formation of intermolecular N-H···S hydrogen bonds. These frequently lead to the creation of centrosymmetric inversion dimers, which form a robust R²₂(8) ring motif.[13][14]
-
N-H···N and N-H···O Bonds: Intramolecular N-H···N hydrogen bonds can also be present, influencing the planarity of the molecule.[13] If other functional groups are present (e.g., a carbonyl group), N-H···O interactions can also play a significant role in the packing.[9]
| Representative Crystallographic Data | |
| Compound | 4-cyclohexyl-1-(propan-2-ylidene)thiosemicarbazide[13] |
| Formula | C₁₀H₁₉N₃S |
| Crystal System | Orthorhombic |
| Space Group | P bca |
| Key H-Bond (Å, °) | N-H···S (D-H···A): 3.45 Å, 165° |
| Packing Motif | Inversion dimers forming R²₂(8) loops.[13] |
Part 4: Advanced Visualization with Hirshfeld Surface Analysis
While traditional analysis focuses on specific bonds, Hirshfeld surface analysis provides a more holistic and quantitative view of all intermolecular interactions simultaneously.[15][16]
The Concept
The Hirshfeld surface is a unique boundary for a molecule within a crystal, defined by partitioning space where the molecule's electron density contribution to the total crystal electron density is greater than or equal to that of all other molecules.[17] Properties like d_norm (normalized contact distance) can be mapped onto this surface. Red spots on a d_norm-mapped surface highlight close intermolecular contacts that are shorter than the van der Waals radii sum, indicating strong interactions like hydrogen bonds.[18]
2D Fingerprint Plots
The Hirshfeld surface can be deconstructed into a 2D histogram known as a fingerprint plot. This plot graphs the distance to the nearest atom inside the surface (dᵢ) against the distance to the nearest atom outside the surface (dₑ).[18] The plot provides a quantitative summary of all intermolecular contacts. For instance, the sharp spikes at the bottom of the plot are characteristic of strong hydrogen bonds, while a large, diffuse region indicates numerous weaker H···H contacts.[15][19]
Diagram 3: Hirshfeld Surface Analysis Workflow
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A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Thiosemicarbazide Compounds
Foreword: The Enduring Potential of the Thiosemicarbazide Scaffold
In the landscape of modern drug discovery, the thiosemicarbazide scaffold (R¹R²N-NH-C(=S)NR³R⁴) and its derivatives, notably thiosemicarbazones, represent a class of compounds with remarkable chemical versatility and a broad spectrum of biological activities.[1][2] For decades, these molecules have captured the attention of medicinal chemists and pharmacologists due to their pronounced anticancer, antimicrobial, anticonvulsant, and antiviral properties.[2][3][4] This guide is crafted for researchers, scientists, and drug development professionals, providing an in-depth technical framework for the systematic screening of novel thiosemicarbazide compounds. Herein, we move beyond a mere recitation of protocols, delving into the causality behind experimental choices to empower you with the rationale needed to design and execute a robust screening cascade.
Chapter 1: The Foundational Principles of a Targeted Screening Strategy
A successful screening campaign for novel thiosemicarbazide compounds hinges on a well-defined strategy that logically progresses from broad-based primary assays to more specific, mechanism-of-action-oriented secondary and tertiary evaluations. The initial synthesis of a library of novel thiosemicarbazide analogues should be guided by a preliminary understanding of their structure-activity relationships (SAR).
Initial Compound Library Design: A Nod to SAR
Before embarking on extensive biological screening, a thoughtful approach to the design of the initial compound library is paramount. Even at this early stage, existing knowledge of the SAR for thiosemicarbazides can inform the synthetic strategy. Key structural features known to influence biological activity include:
-
The N4-substituent: The nature of the substituent at the N4 position of the thiosemicarbazide moiety significantly impacts activity. Di-substitution at this position has been shown to be crucial for potent anti-cancer activity.[5]
-
The Hydrazone Linkage: In thiosemicarbazones, the moiety attached to the hydrazone nitrogen plays a critical role. Aromatic and heteroaromatic rings are common and their substitution patterns can fine-tune the biological effects.
-
Chelating Properties: The ability of thiosemicarbazides and thiosemicarbazones to chelate metal ions, particularly iron and copper, is a cornerstone of their mechanism of action in several therapeutic areas, including cancer.[5][6][7] The N,N,S tridentate donor set in many thiosemicarbazones is essential for this activity.[8]
A well-designed initial library will systematically vary these structural elements to provide a diverse set of compounds for screening, thereby increasing the probability of identifying promising lead candidates.
The Screening Cascade: A Hierarchical Approach
A hierarchical screening approach is the most efficient method to identify and characterize the biological activity of a new library of thiosemicarbazide compounds. This strategy involves a multi-tiered process, starting with high-throughput primary screens to identify "hits," followed by more detailed secondary and tertiary assays to validate these hits and elucidate their mechanisms of action.
Chapter 2: In Vitro Anticancer Activity Screening
The anticancer potential of thiosemicarbazide derivatives is one of their most extensively studied properties.[6][8] A primary screen for anticancer activity typically begins with an assessment of the cytotoxicity of the novel compounds against a panel of cancer cell lines.
Primary Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[1][2][9]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of metabolically active cells.[1]
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media and conditions.[6][10]
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[11]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[1]
-
-
Compound Treatment:
-
Prepare stock solutions of the novel thiosemicarbazide compounds in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like doxorubicin).[10][12]
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS) to each well to dissolve the formazan crystals.[1][13]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[2]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[2]
-
Data Analysis and Interpretation
The percentage of cell viability is calculated using the following formula:
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
From the dose-response curves, the half-maximal inhibitory concentration (IC₅₀) value for each compound can be determined. The IC₅₀ represents the concentration of a compound that inhibits 50% of cell growth and is a key parameter for comparing the cytotoxic potency of the synthesized derivatives.[10]
| Compound ID | Cancer Cell Line | IC₅₀ (µM) |
| TSC-01 | MCF-7 | 15.2 |
| TSC-02 | MCF-7 | 5.8 |
| TSC-03 | A549 | 22.1 |
| TSC-04 | A549 | 8.9 |
| Doxorubicin | MCF-7 | 0.5 |
| Doxorubicin | A549 | 0.8 |
This table presents hypothetical data for illustrative purposes.
Unraveling the Mechanism: Apoptosis and Cell Cycle Arrest
Promising compounds with low IC₅₀ values should be further investigated to understand their mechanism of action. Many thiosemicarbazone-based anticancer agents induce apoptosis (programmed cell death).[6]
Techniques such as flow cytometry with Annexin V/propidium iodide staining can be employed to quantify the extent of apoptosis induced by the lead compounds.
Chapter 3: Antimicrobial Activity Screening
Thiosemicarbazides have demonstrated significant potential as antibacterial and antifungal agents.[14][15] The primary screening for antimicrobial activity involves determining the minimum inhibitory concentration (MIC) of the compounds against a panel of clinically relevant microorganisms.
The Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antimicrobial agents.[14][16]
Principle: This method involves challenging a standardized inoculum of a microorganism with serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the agent that completely inhibits the visible growth of the microorganism.[17]
-
Preparation of Microbial Inoculum:
-
Culture the selected bacterial or fungal strains overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[18][19]
-
Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution of Compounds:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of the thiosemicarbazide compounds in the appropriate broth medium.[16]
-
The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted microbial inoculum to each well, bringing the total volume to 200 µL.
-
Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.[17][20]
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Structure-Activity Relationship in Antimicrobial Thiosemicarbazides
The antimicrobial activity of thiosemicarbazides is influenced by the nature and position of substituents on the aromatic rings.[21] For instance, the presence of electron-withdrawing groups can enhance antibacterial activity. Molecular docking studies suggest that some thiosemicarbazides may exert their antibacterial effect by inhibiting DNA gyrase and topoisomerase IV.[6][22]
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| TSC-05 | 16 | 32 | 8 |
| TSC-06 | 4 | 8 | 2 |
| TSC-07 | >64 | >64 | 32 |
| Ciprofloxacin | 0.5 | 0.25 | N/A |
| Fluconazole | N/A | N/A | 4 |
This table presents hypothetical data for illustrative purposes.
Chapter 4: Anticonvulsant Activity Screening
A number of thiosemicarbazide derivatives have been reported to possess anticonvulsant properties, making them promising candidates for the development of new antiepileptic drugs.[23] Preclinical screening for anticonvulsant activity typically involves rodent models of induced seizures.
The Maximal Electroshock (MES) Seizure Model
The MES test is a well-validated model for identifying compounds effective against generalized tonic-clonic seizures.[24][25][26]
Principle: An electrical stimulus is applied to a rodent, inducing a maximal seizure characterized by a tonic hindlimb extension. The ability of a compound to prevent this tonic extension is a measure of its anticonvulsant activity.[27]
-
Animal Preparation and Compound Administration:
-
Use male albino mice (20-25 g).
-
Administer the test compounds intraperitoneally (i.p.) or orally (p.o.) at various doses. Include a vehicle control group and a positive control group (e.g., phenytoin).
-
Allow for a pre-treatment time (e.g., 30-60 minutes) for the compound to be absorbed and distributed.
-
-
Induction of Seizure:
-
Apply a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal or ear electrodes.[24]
-
-
Observation and Endpoint:
-
Immediately after the stimulus, observe the mouse for the presence or absence of the tonic hindlimb extension.
-
The abolition of the tonic hindlimb extension is considered the endpoint, indicating protection.[24]
-
The Pentylenetetrazole (PTZ)-Induced Seizure Model
The PTZ model is used to identify compounds that may be effective against absence seizures.[4][28][29]
Principle: PTZ is a GABA-A receptor antagonist that induces clonic seizures in rodents. The ability of a compound to prevent or delay the onset of these seizures indicates its anticonvulsant potential.[3][28]
-
Animal Preparation and Compound Administration:
-
Similar to the MES test, administer the test compounds, vehicle, or a positive control (e.g., ethosuximide) to groups of mice.
-
-
Induction of Seizure:
-
Administer a subcutaneous (s.c.) injection of PTZ at a dose that induces seizures in the majority of control animals (e.g., 85 mg/kg).
-
-
Observation and Endpoint:
-
Observe the mice for a period of 30 minutes for the onset of clonic seizures (characterized by clonus of the limbs and body).
-
The absence of clonic seizures or a significant delay in their onset compared to the control group indicates anticonvulsant activity.
-
Neurotoxicity Assessment: The Rotarod Test
It is crucial to assess the potential neurotoxicity of lead anticonvulsant candidates. The rotarod test is a widely used method to evaluate motor coordination and balance in rodents.[23][30][31][32][33]
-
Training:
-
Train the mice to walk on a rotating rod at a constant speed.
-
-
Testing:
-
After administration of the test compound, place the mouse on the rotarod, which is then set to accelerate.
-
Record the time the mouse remains on the rod before falling.
-
A significant decrease in the time spent on the rod compared to the control group indicates motor impairment and potential neurotoxicity.
-
Chapter 5: From Lead to Candidate: The Path Forward
The screening cascade described in this guide provides a systematic framework for identifying and characterizing the biological activities of novel thiosemicarbazide compounds. Promising lead compounds that exhibit potent and selective activity in in vitro and in vivo models, with an acceptable safety profile, can then be advanced to the lead optimization phase. This involves further chemical modifications to improve their pharmacokinetic and pharmacodynamic properties, with the ultimate goal of identifying a clinical candidate for further development.[18][22]
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Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. MDPI. Available from: [Link]
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Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. NIH. Published February 14, 2018. Available from: [Link]
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Thiosemicarbazide Derivatives Decrease the ATPase Activity of Staphylococcus aureus Topoisomerase IV, Inhibit Mycobacterial Growth, and Affect Replication in Mycobacterium smegmatis. PMC. Available from: [Link]
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Microdilution procedure for antifungal susceptibility testing of Paracoccidioides brasiliensis to amphotericin b and itraconazole. SciELO. Available from: [Link]
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The role of oxidative stress in activity of anticancer thiosemicarbazones. PubMed Central. Available from: [Link]
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The Importance of Substituent Position for Antibacterial Activity in the Group of Thiosemicarbazide Derivatives. PMC. Published March 17, 2024. Available from: [Link]
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Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. YouTube. Published August 4, 2022. Available from: [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Published June 14, 2023. Available from: [Link]
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MIC Assay Calculations: Mastering Dilution Factors & Antibiotic Concentrations. YouTube. Published April 27, 2025. Available from: [Link]
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MIC (Broth Microdilution) Testing. YouTube. Published July 27, 2020. Available from: [Link]
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How to Use Rotarod to Do Rotarod Test for Mouse and Rats. BioMed. Published June 7, 2025. Available from: [Link]
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A review of recent research on the antimicrobial activities of thiosemicarbazone-based compounds. DergiPark. Published April 30, 2024. Available from: [Link]
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Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. PubMed. Published December 31, 2024. Available from: [Link]
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mechanism of action of thiosemicarbazide enzyme inhibitors
An In-Depth Technical Guide to the Mechanism of Action of Thiosemicarbazide Enzyme Inhibitors
Abstract
Thiosemicarbazides and their Schiff base derivatives, thiosemicarbazones, represent a versatile and highly significant class of compounds in medicinal chemistry. Their broad spectrum of biological activities, including anticancer, antiviral, antibacterial, and antifungal properties, is largely attributed to their potent ability to inhibit a wide array of enzymes. This technical guide provides a comprehensive exploration of the core mechanisms through which these compounds exert their inhibitory effects. We will delve into the critical roles of metal ion chelation, covalent adduct formation, and various modes of reversible and irreversible enzyme binding. Through detailed case studies of key enzyme targets such as copper-containing amine oxidases (tyrosinase, SSAO), monoamine oxidases (MAO), and urease, this document elucidates the intricate structure-activity relationships and kinetic profiles that define thiosemicarbazide-based inhibitors. Furthermore, this guide furnishes detailed experimental protocols for the characterization of these inhibitors, offering researchers and drug development professionals a foundational understanding for harnessing their therapeutic potential.
Introduction: The Versatility of the Thiosemicarbazide Scaffold
The thiosemicarbazide core, characterized by a hydrazinecarbothioamide moiety, is a privileged scaffold in the design of bioactive molecules. The presence of nitrogen and sulfur atoms provides unique electronic and steric properties, enabling these compounds to interact with biological targets through multiple mechanisms. The derivatization of thiosemicarbazide into thiosemicarbazones, typically through condensation with aldehydes or ketones, further expands this chemical diversity, allowing for fine-tuning of their pharmacological profiles.[1] The extensive research into thiosemicarbazide derivatives has revealed their capacity to inhibit enzymes crucial to various pathological processes, making them a focal point for the development of novel therapeutics.[2]
Core Mechanisms of Enzyme Inhibition
The inhibitory action of thiosemicarbazides and thiosemicarbazones can be broadly categorized into three primary mechanisms. The specific mechanism employed is often dependent on the nature of the enzyme's active site, particularly the presence of metal cofactors or reactive amino acid residues.
Mechanism I: Metal Ion Chelation in Metalloenzymes
A predominant mechanism of action for thiosemicarbazone inhibitors is the chelation of metal ions within the active site of metalloenzymes.[3][4] The thiosemicarbazone moiety acts as an efficient N,N,S-tridentate ligand, where the sulfur atom and hydrazinic nitrogen atoms coordinate with the transition metal ion (e.g., Cu²⁺, Zn²⁺, Fe²⁺), effectively sequestering it and rendering the enzyme catalytically inactive.
Key Target: Copper-Containing Enzymes
-
Tyrosinase: This copper-containing enzyme is a key regulator of melanin synthesis.[5] Overactivity is associated with hyperpigmentation disorders. Thiosemicarbazones are potent tyrosinase inhibitors, with the sulfur atom of the thiosemicarbazide group directly chelating the two copper ions in the enzyme's active site.[5] This interaction blocks the binding of the natural substrate (tyrosine) and prevents its oxidation.
-
Semicarbazide-Sensitive Amine Oxidase (SSAO): Also known as vascular adhesion protein-1 (VAP-1), SSAO is a copper-dependent enzyme implicated in inflammation and diabetic complications.[6][7] Thiosemicarbazides are potent inhibitors, and their mechanism involves interaction with the copper cofactor.[8]
Caption: Mechanism of metal ion chelation by a thiosemicarbazone inhibitor.
Mechanism II: Covalent Adduct Formation
Certain thiosemicarbazides can act as irreversible or pseudo-irreversible inhibitors by forming stable covalent adducts with reactive components in the enzyme's active site.
Key Target: Semicarbazide-Sensitive Amine Oxidases (SSAO)
The defining characteristic of SSAOs is their high sensitivity to semicarbazide and related compounds.[6] These copper amine oxidases possess a unique 2,4,5-trihydroxyphenylalanine quinone (TPQ) cofactor.[8] Semicarbazide irreversibly inhibits the enzyme by forming a stable semicarbazone adduct with the active carbonyl group of the TPQ cofactor, mimicking a catalytic reaction intermediate and blocking the enzyme's function.[8]
Mechanism III: Reversible Non-Covalent Interactions
Thiosemicarbazide derivatives can also act as reversible inhibitors through non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. The mode of inhibition can be competitive, non-competitive, uncompetitive, or mixed-type, depending on whether the inhibitor binds to the free enzyme, the enzyme-substrate complex, or both.
Key Targets:
-
Monoamine Oxidase (MAO): MAO-A and MAO-B are key enzymes in the metabolism of neurotransmitters. Thiosemicarbazone derivatives have been developed as selective, reversible, and competitive inhibitors of both MAO-A and MAO-B.[9][10] These inhibitors compete with the natural substrates for binding to the active site. Kinetic studies, such as the generation of Lineweaver-Burk plots, are essential to determine this competitive mechanism.[9][11]
-
Urease: This nickel-containing enzyme is a virulence factor for bacteria like Helicobacter pylori. Thiosemicarbazones have shown potent inhibitory activity against urease, with kinetic studies revealing the specific mode of inhibition.[12][13]
-
α-Glucosidase and α-Amylase: These enzymes are targets for managing type 2 diabetes. Thiosemicarbazone derivatives have been identified as competitive inhibitors, suggesting they bind to the active site and prevent the breakdown of carbohydrates.[14]
-
Tyrosinase: In addition to chelation, kinetic analyses have shown that many thiosemicarbazone derivatives act as reversible, mixed-type inhibitors of tyrosinase.[15][16] This indicates they can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities.[5]
Quantitative Analysis of Thiosemicarbazide Inhibition
The potency and mechanism of enzyme inhibitors are quantified using several key parameters derived from kinetic studies. The half-maximal inhibitory concentration (IC₅₀) measures the concentration of inhibitor required to reduce enzyme activity by 50%. The inhibition constant (Kᵢ) provides a more precise measure of the inhibitor's binding affinity.
| Enzyme Target | Compound/Derivative | IC₅₀ (µM) | Kᵢ (µM) | Mode of Inhibition | Reference |
| Tyrosinase | p-Hydroxybenzaldehyde thiosemicarbazone | 3.80 (diphenolase) | 2.82 | Mixed-type | [15][16][17] |
| Tyrosinase | p-Methoxybenzaldehyde thiosemicarbazone | 2.62 (diphenolase) | 1.47 | Mixed-type | [15][17] |
| MAO-A | Phenyl substituted thiosemicarbazone (SB5) | 1.82 | 0.97 | Competitive | [9] |
| MAO-B | Phenyl substituted thiosemicarbazone (SB11) | 0.27 | 0.12 | Competitive | [9] |
| MAO-B | Benzofuran-thiosemicarbazone hybrid (2b) | 0.042 | 0.035 | Non-competitive | [10][18] |
| Urease | (E)-N-(2,5-dichlorophenyl)-2-(4-fluorobenzylidene)hydrazine-1-carbothioamide | 5.3 | - | - | [12] |
| α-Glucosidase | 2-{1-[4-(Methylsulfonyl)phenyl]ethylidene}-N-phenylhydrazinecarbothioamide | 1.58 | - | Competitive | [14] |
| α-Amylase | 2-{1-[4-(Methylsulfonyl)phenyl]ethylidene}-N-phenylhydrazinecarbothioamide | 3.24 | - | Competitive | [14] |
Note: IC₅₀ and Kᵢ values can vary based on experimental conditions (e.g., substrate concentration, enzyme source).
Experimental Protocols for Characterization
Accurate characterization of enzyme inhibitors is critical for drug development. The following protocols outline standard methodologies for determining inhibitory potency and mechanism.
Protocol 1: General In Vitro Enzyme Inhibition Assay (Spectrophotometric)
This protocol provides a framework for determining the IC₅₀ value of a thiosemicarbazide derivative against a target enzyme whose activity can be monitored by a change in absorbance. The tyrosinase inhibition assay is used as an example.[4]
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (substrate)
-
Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
Test Inhibitor (Thiosemicarbazide derivative) dissolved in a suitable solvent (e.g., DMSO)
-
Reference Inhibitor (e.g., Kojic Acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare stock solutions of the enzyme, substrate, and inhibitors at appropriate concentrations in the phosphate buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Phosphate Buffer
-
Test inhibitor at various concentrations (serial dilutions). For the control, add solvent only.
-
Enzyme solution.
-
-
Pre-incubation: Gently mix and pre-incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the substrate solution (L-DOPA) to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at the appropriate wavelength (e.g., 475 nm for dopachrome formation) over time.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Use non-linear regression analysis to fit the data to a dose-response curve and calculate the IC₅₀ value.
-
Protocol 2: Determination of Inhibition Mechanism (Kinetic Studies)
This protocol uses substrate-velocity curves to determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Kᵢ).[11]
Procedure:
-
Assay Setup: Set up the enzyme assay as described in Protocol 1.
-
Vary Substrate Concentration: For each fixed concentration of the inhibitor (e.g., 0, Kᵢ/2, Kᵢ, 2xKᵢ), perform the assay across a range of substrate concentrations.
-
Measure Initial Velocities: Determine the initial reaction velocity (V₀) for each combination of inhibitor and substrate concentration.
-
Data Visualization (Lineweaver-Burk Plot):
-
Calculate the reciprocal of the velocities (1/V₀) and substrate concentrations (1/[S]).
-
Plot 1/V₀ (y-axis) versus 1/[S] (x-axis).
-
The pattern of the lines generated for different inhibitor concentrations reveals the mechanism:
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Mixed-type: Lines intersect in the second quadrant (off-axis).
-
Uncompetitive: Lines are parallel.
-
-
-
Calculate Kᵢ: The Kᵢ value can be determined from secondary plots (e.g., plotting the slopes of the Lineweaver-Burk lines against inhibitor concentration).[11]
Caption: Workflow for inhibitor characterization: from IC₅₀ to kinetic mechanism.
Conclusion and Future Directions
Thiosemicarbazides and their derivatives are exceptionally versatile enzyme inhibitors, leveraging mechanisms that range from direct metal chelation and covalent modification to competitive and allosteric binding. Their ability to be chemically modified allows for the generation of vast libraries of compounds with tunable potency and selectivity against a wide range of enzymatic targets. The continued exploration of their structure-activity relationships, supported by robust biochemical and kinetic assays, will undoubtedly pave the way for the development of novel therapeutic agents for a multitude of diseases. Future research should focus on optimizing drug-like properties, exploring multi-target inhibitors for complex diseases like cancer and neurodegeneration, and utilizing computational docking studies to rationally design next-generation thiosemicarbazide-based drugs.
References
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- Thiosemicarbazone-benzenesulfonamide Derivatives as Human Carbonic Anhydrases Inhibitors: Synthesis, Characterization, and In silico Studies. Bentham Science.
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- Selected aryl thiosemicarbazones as a new class of multi-targeted monoamine oxidase inhibitors. MedChemComm (RSC Publishing).
- MAOI activity of thiosemicarbazides and rel
- New thiosemicarbazone analogues: synthesis, urease inhibition, kinetics and molecular docking studies. Semantic Scholar.
- Thiosemicarbazones with tyrosinase inhibitory activity. PubMed Central (NIH).
- Synthesis of novel thiosemicarbazone derivatives as antidiabetic agent with enzyme kinetic studies and antioxidant activity. Taylor & Francis Online.
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- Synthesis of novel thiosemicarbazone derivatives and investigation of their dual AChE and MAO-B inhibitor effects. PubMed.
- Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors.
- Inhibition of Topoisomerases by Metal Thiosemicarbazone Complexes. PubMed Central (NIH).
- 4-(4-Iodophenyl)-3-thiosemicarbazide Enzyme Inhibition Assays. BenchChem.
- Synthesis and Antityrosinase Mechanism of Benzaldehyde Thiosemicarbazones: Novel Tyrosinase Inhibitors.
- New class of thio/semicarbazide-based benzyloxy derivatives as selective class of monoamine oxidase-B inhibitors. PubMed Central (NIH).
- Selective inhibitors of membrane-bound semicarbazide-sensitive amine oxidase (SSAO) activity in mammalian tissues. PubMed.
- Synthesis and antityrosinase mechanism of benzaldehyde thiosemicarbazones: novel tyrosinase inhibitors. PubMed.
- Human Copper-Dependent Amine Oxidases. PubMed Central (NIH).
- The results of the enzyme inhibition assays of 10 μM of the standard...
- A Comparative Guide to the Enzyme Inhibitory Kinetics of Thiosemicarbazide Deriv
- The inhibition of semicarbazide-sensitive amine oxidase by aminohexoses. PubMed.
- Inhibition of semicarbazide-sensitive amine oxidase activity: possible functional consequences. UTMB Health Research Expert Profiles.
- Inhibition of Semicarbazide-Sensitive Amine Oxidase Reduces Atherosclerosis in Apolipoprotein E-deficient Mice. PubMed.
- Potential thiosemicarbazone‐based enzyme inhibitors: Assessment of antiproliferative activity, metabolic enzyme inhibition properties, and molecular docking calculations.
- Synthesis and Biological Evaluation of New Thiosemicarbazone Derivative Schiff Bases as Monoamine Oxidase Inhibitory Agents. PubMed Central (NIH).
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An In-depth Technical Guide to the Spectroscopic Characterization of 4-Cyclohexyl-1-phenylthiosemicarbazide
This guide provides a comprehensive overview of the expected spectroscopic signature of 4-Cyclohexyl-1-phenylthiosemicarbazide, a molecule of interest in medicinal chemistry and drug development.[1][2] Given the limited availability of a complete, published dataset for this specific compound, this document synthesizes data from structurally similar analogs and foundational spectroscopic principles to serve as a predictive reference for researchers. We will explore the theoretical underpinnings, practical experimental protocols, and detailed interpretation of Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy as applied to this target molecule.
Molecular Structure and its Spectroscopic Implications
This compound is a derivative of thiosemicarbazide, a class of compounds known for their wide range of biological activities.[1][2] The molecular structure, comprising a phenyl ring, a thiosemicarbazide core, and a cyclohexyl group, dictates its unique spectroscopic properties. The key functional groups to be identified are the N-H bonds, the aromatic C-H and C=C bonds of the phenyl ring, the aliphatic C-H bonds of the cyclohexyl ring, and the characteristic thioamide (C=S) group.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful technique for identifying the functional groups within a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR
ATR is a preferred method for solid samples due to its minimal sample preparation and high reproducibility.
-
Instrument Preparation: Ensure the Bruker Tensor 27 FT-IR spectrometer or equivalent is powered on and has undergone its startup diagnostics.
-
Background Scan: Clean the diamond crystal of the DuraSamplIR II ATR accessory with isopropanol and a soft laboratory wipe. Record a background spectrum to account for atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount (1-2 mg) of the solid this compound sample onto the ATR crystal.
-
Data Acquisition: Apply consistent pressure using the ATR press. Collect the spectrum over the range of 4000–400 cm⁻¹. A typical acquisition involves the co-addition of 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum using the instrument's software.
Predicted FT-IR Spectrum and Interpretation
The expected vibrational frequencies for this compound are summarized below. These predictions are based on data from related thiosemicarbazide and thiourea compounds.[1][3][4]
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Rationale and Expert Insights |
| N-H | 3100 - 3400 | Stretching | Multiple sharp to broad peaks are expected, corresponding to the different N-H environments in the thiosemicarbazide backbone. Hydrogen bonding can cause significant broadening.[3][4] |
| C-H (Aromatic) | 3000 - 3100 | Stretching | Peaks just above 3000 cm⁻¹ are characteristic of the C-H bonds on the phenyl ring. |
| C-H (Aliphatic) | 2850 - 2950 | Stretching | Strong, sharp peaks corresponding to the symmetric and asymmetric stretching of the CH₂ groups in the cyclohexyl ring.[5] |
| C=C (Aromatic) | 1450 - 1600 | Stretching | Several sharp bands indicating the skeletal vibrations of the phenyl ring. |
| N-C=S (Thioamide I) | 1500 - 1550 | Bending (δN-H) + Stretching (νC-N) | This complex vibration is a key indicator of the thioamide group. |
| N-C=S (Thioamide II) | 1250 - 1350 | Stretching (νC=S + νC-N) | Another important thioamide band, often coupled with other vibrations. |
| C=S | 700 - 850 | Stretching | A weaker absorption, but highly characteristic of the thiocarbonyl group. Its position can be influenced by the electronic environment.[3] |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.
Experimental Protocol
-
Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that is transparent in the desired wavelength range (e.g., ethanol, methanol, or acetonitrile).
-
Solution Preparation: Prepare a stock solution of known concentration (e.g., 1 mg/mL). From this, prepare a dilute solution (typically 10⁻⁵ to 10⁻⁶ M) to ensure the absorbance falls within the linear range of the spectrophotometer (0.1 - 1.0 AU).
-
Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill one quartz cuvette with the pure solvent (as a reference) and the other with the sample solution. Scan from approximately 200 to 400 nm.
Predicted UV-Vis Spectrum and Interpretation
For this compound, we expect two primary absorption bands based on its structural components.
| Transition | Predicted λ_max (nm) | Rationale and Expert Insights |
| π → π | ~240 - 260 | This high-energy transition is associated with the conjugated π-system of the phenyl ring. The exact position can be influenced by the thiosemicarbazide substituent. |
| n → π | ~290 - 320 | This lower-energy transition involves the non-bonding electrons on the sulfur atom being excited into the π* orbital of the C=S bond. This band is a hallmark of the thiocarbonyl group. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.
Experimental Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for thiosemicarbazides due to its ability to dissolve the sample and avoid exchange of labile N-H protons.
-
Instrument Setup: The analysis should be performed on a high-resolution NMR spectrometer, such as a Bruker Avance 500 MHz instrument.
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum. A proton-decoupled experiment is standard. Due to the lower natural abundance of ¹³C, a longer acquisition time is necessary.
Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)
The predicted chemical shifts (δ) are based on data for phenylthiosemicarbazide and standard chemical shift increments for cyclohexyl groups.[6][7]
| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Rationale and Expert Insights |
| N-H | 9.0 - 10.0 | Singlet (broad) | 3H | The three N-H protons of the thiosemicarbazide core are expected to appear as broad singlets at a downfield chemical shift. Their exact positions are sensitive to concentration and temperature.[6][8] |
| Phenyl (ortho) | 7.5 - 7.7 | Doublet | 2H | The protons ortho to the nitrogen are deshielded by the inductive effect of the nitrogen atom. |
| Phenyl (meta, para) | 7.0 - 7.4 | Multiplet | 3H | The meta and para protons of the phenyl ring will appear as a complex multiplet in this region. |
| Cyclohexyl (CH-N) | 3.5 - 4.0 | Multiplet | 1H | The methine proton on the cyclohexyl ring attached to the nitrogen is significantly deshielded. |
| Cyclohexyl (CH₂) | 1.0 - 2.0 | Multiplet | 10H | The remaining ten protons of the cyclohexyl ring will appear as a series of overlapping multiplets in the aliphatic region. |
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
| Carbon(s) | Predicted δ (ppm) | Rationale and Expert Insights |
| C=S | ~180 - 185 | The thiocarbonyl carbon is highly deshielded and appears far downfield, providing a definitive marker for the structure.[3] |
| Phenyl (C-N) | ~140 - 145 | The ipso-carbon of the phenyl ring attached to the nitrogen. |
| Phenyl (C-H) | ~115 - 130 | The remaining five carbons of the phenyl ring will appear in this region. |
| Cyclohexyl (C-N) | ~50 - 55 | The methine carbon of the cyclohexyl ring attached to the nitrogen. |
| Cyclohexyl (CH₂) | ~24 - 35 | The five methylene carbons of the cyclohexyl ring. |
Integrated Spectroscopic Analysis Workflow
A robust characterization of this compound requires a synergistic approach, where data from each technique validates the others. The following workflow illustrates this integrated process.
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- 6. 4-PHENYL-3-THIOSEMICARBAZIDE(5351-69-9) 1H NMR spectrum [chemicalbook.com]
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- 8. westmont.edu [westmont.edu]
An In-depth Technical Guide to the Therapeutic Potential of Thiosemicarbazide Scaffolds
Abstract
Thiosemicarbazides and their Schiff base derivatives, thiosemicarbazones, represent a class of "privileged scaffolds" in medicinal chemistry, demonstrating an exceptionally broad and potent range of biological activities.[1][2] Their structural versatility and capacity for metal chelation are central to their function, enabling them to interact with a multitude of biological targets.[3][4] This technical guide provides an in-depth exploration of the thiosemicarbazide core, detailing its synthesis, multifaceted mechanisms of action, and extensive therapeutic applications, including anticancer, antimicrobial, and antiviral activities.[1][5][6] We synthesize field-proven insights with established scientific principles, offering researchers and drug development professionals a comprehensive resource. This guide details structure-activity relationships (SAR), provides validated experimental protocols for biological evaluation, and outlines future challenges and perspectives for translating these promising compounds from the laboratory to clinical practice.
Introduction: The Thiosemicarbazide Scaffold, A Privileged Structure
In the landscape of drug discovery, certain molecular frameworks consistently appear in a wide array of biologically active compounds. These are termed "privileged structures" due to their ability to bind to multiple, diverse biological targets. The thiosemicarbazide scaffold, characterized by the core moiety NH₂-NH-C(=S)NH₂, is a quintessential example of such a structure.[7]
These compounds serve as crucial intermediates in the synthesis of various heterocyclic systems, such as 1,3,4-thiadiazoles and 1,2,4-triazoles, further expanding their chemical diversity.[1] However, it is the inherent properties of the thiosemicarbazide backbone and its derivatives, thiosemicarbazones—formed by condensation with aldehydes or ketones—that are of primary interest.[8][9][10] Their well-documented pharmacological profile spans anticancer, antiviral, antibacterial, antifungal, anticonvulsant, and anti-inflammatory activities, making them a focal point of intensive research.[2][11]
The key to their biological prowess lies in their structural features: a flexible backbone allowing for diverse substitutions and, most critically, a potent N,N,S-tridentate donor set that facilitates the chelation of essential metal ions, a central theme in their mechanism of action.[5]
The Core Scaffold: Synthesis and Physicochemical Properties
The synthetic accessibility of thiosemicarbazide derivatives is a significant advantage for medicinal chemists. The straightforward condensation reaction allows for the rapid generation of large libraries of compounds for screening.
General Synthesis of Thiosemicarbazone Derivatives
The most common and efficient method for synthesizing thiosemicarbazones is the condensation reaction between a thiosemicarbazide (or a substituted thiosemicarbazide) and an appropriate aldehyde or ketone.[8][10][12]
Reaction Causality: The reaction is typically catalyzed by a few drops of acid (e.g., glacial acetic acid), which protonates the carbonyl oxygen of the aldehyde/ketone.[13] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the terminal primary amine group of the thiosemicarbazide. The subsequent dehydration of the resulting hemiaminal intermediate yields the stable thiosemicarbazone product, often as a precipitate that can be easily purified by recrystallization.[13]
Experimental Protocol: General Synthesis
-
Dissolution: Dissolve the selected aldehyde or ketone (1.0 mmol) in a suitable solvent, such as ethanol or methanol (20-30 mL), in a round-bottom flask.[12][13]
-
Addition: To this solution, add an equimolar amount of the desired thiosemicarbazide derivative (1.0 mmol).[12]
-
Catalysis: Add 3-4 drops of a catalyst, such as glacial acetic acid, to the mixture.[13][14]
-
Reaction: Stir the mixture at room temperature or under reflux for a period ranging from a few minutes to several hours (typically 5-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[12][13]
-
Isolation: Upon completion, the solid product often precipitates out of the solution. Cool the mixture if necessary, and collect the precipitate by filtration.
-
Purification: Wash the collected solid with a small amount of cold solvent (e.g., ethanol) and dry it.[14] Further purification can be achieved by recrystallization from an appropriate solvent to yield the final thiosemicarbazone product.[13]
Mechanisms of Action: A Multifaceted Approach
The therapeutic effects of thiosemicarbazones are not attributable to a single mechanism but rather a convergence of several molecular actions. This multi-target capability is a key reason for their low incidence of drug resistance.
Metal Ion Chelation: The Central Hub
A predominant mechanism underlying the activity of thiosemicarbazones is their ability to act as potent chelating agents for biologically important transition metal ions, particularly iron (Fe) and copper (Cu).[3][4][5] Many vital enzymes require these metal ions as cofactors. By sequestering them, thiosemicarbazones disrupt numerous cellular processes. The resulting metal-ligand complexes are often more biologically active than the ligand alone.[4][15] This chelation is critical for inhibiting key metalloenzymes and generating redox-active complexes that induce oxidative stress.[16][17][18]
Ribonucleotide Reductase (RR) Inhibition
One of the most well-studied targets, particularly in the context of anticancer activity, is the enzyme ribonucleotide reductase (RR).[16][19] RR is essential for the conversion of ribonucleotides to deoxyribonucleotides, the rate-limiting step in DNA synthesis and repair.[16] The active site of the RRM2 subunit of human RR contains a crucial di-iron center. Thiosemicarbazones, such as the clinical candidate Triapine (3-AP), chelate this iron, inactivating the enzyme and leading to the depletion of the dNTP pool necessary for DNA replication, thereby arresting cell proliferation.[20][21][22]
Other Key Mechanisms
-
Topoisomerase Inhibition: Some thiosemicarbazone derivatives and their metal complexes have been shown to inhibit topoisomerases, enzymes that manage DNA topology during replication.[22] This interference leads to DNA damage and triggers apoptosis.
-
Induction of Oxidative Stress: The redox cycling of thiosemicarbazone-metal complexes (especially with copper) can catalyze the production of reactive oxygen species (ROS).[23] Elevated ROS levels overwhelm the cell's antioxidant defenses, causing widespread damage to lipids, proteins, and DNA, ultimately leading to cell death.[23]
Therapeutic Applications & Structure-Activity Relationships (SAR)
The versatility of the thiosemicarbazide scaffold allows for fine-tuning of its biological activity through systematic structural modifications.
Anticancer Activity
Thiosemicarbazones exhibit a wide spectrum of antitumor activity against various cancer types, including leukemia, lung cancer, breast cancer, and pancreatic cancer.[5][9][24]
-
SAR Insights:
-
Heterocyclic Rings: The presence of a heterocyclic ring system (like pyridine or isoquinoline) attached to the imine carbon often enhances activity. Activity is typically highest when the side chain is attached at a position alpha to the ring nitrogen, which creates an effective N,N,S tridentate chelation system.[5][9][23]
-
Terminal Amine (N4) Substitution: Modification at the terminal N4 position of the thiosemicarbazide moiety significantly impacts lipophilicity and steric hindrance, which in turn affects cell permeability and target binding.[25]
-
Aldehyde/Ketone Moiety: Altering the aldehyde or ketone precursor changes the steric and electronic properties around the imine bond, influencing the compound's overall geometry and biological activity.[8]
-
// Main structure image node
main [label=<

// Invisible nodes for annotation R1 [pos="0.2,1.5!", shape=point]; R2 [pos="0.2,0.6!", shape=point]; N4 [pos="3.5,0.6!", shape=point]; NNS [pos="2.2,2.2!", shape=point];
// Edges from invisible nodes to labels R1 -> R1_label [label=" R1 & R2: Derived from aldehyde/ketone.\nModifies steric/electronic properties.", color="#4285F4"]; R2 -> R1_label [color="#4285F4"]; N4 -> N4_label [label=" N4 Substitutions (R3, R4):\nCrucial for tuning lipophilicity\nand biological activity.", color="#EA4335"]; NNS -> NNS_label [label=" Tridentate (N,N,S) Donor Set:\nEssential for metal chelation\nand biological function.", color="#34A853"]; } ondot
| Modification Area | Structural Change | Impact on Anticancer Activity | Reference |
| Heterocyclic Moiety | Attaching side chain α to ring nitrogen | Increases activity (optimal for chelation) | [5][23] |
| Attaching side chain β or γ to ring nitrogen | Decreases or abolishes activity | [5][23] | |
| Terminal N4-Amine | Bulky or aromatic substituents | Can increase or decrease activity depending on the target | [25] |
| Backbone | Cyclization into 4-thiazolidinones | Often abolishes antiviral activity, indicating the free thiosemicarbazide moiety is crucial | [26] |
| Aldehyde Moiety | Electron-withdrawing groups on phenyl ring | Can enhance activity | [27] |
Table 1: Summary of key structure-activity relationships for thiosemicarbazone derivatives.
Antimicrobial (Antibacterial & Antifungal) Activity
Thiosemicarbazides and their derivatives have demonstrated significant activity against a range of pathogens, including Gram-positive bacteria like Staphylococcus aureus and fungi like Candida albicans.[1][7][25] The mechanism often involves the chelation of metal ions essential for microbial survival and the inhibition of enzymes like bacterial topoisomerases.[7][17][18] For instance, certain derivatives show potent activity against Mycobacterium bovis.[12]
Antiviral Activity
Thiosemicarbazones were among the first synthetic antiviral agents discovered.[28] They have shown activity against a variety of DNA and RNA viruses, including Herpes Simplex Virus (HSV), Dengue virus, Coxsackie B4 virus, and vaccinia virus.[6][26][28][29] The antiviral mechanism is often linked to the inhibition of viral replication processes. For some viruses, the free, uncyclized thiosemicarbazide moiety is essential for activity.[26]
Experimental Workflow: Evaluating a Novel Thiosemicarbazide Derivative
A critical step in drug discovery is the robust in vitro evaluation of newly synthesized compounds. Cytotoxicity screening against cancer cell lines is a fundamental starting point.
Protocol: In Vitro Cytotoxicity Assessment via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[30][31]
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[30] The amount of formazan produced is directly proportional to the number of viable cells.[30] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically.[30]
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cancer cells (e.g., A549 lung carcinoma) to ~80% confluency.[2]
-
Trypsinize, count, and seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[30]
-
-
Compound Treatment:
-
Prepare a stock solution of the test thiosemicarbazone derivative in DMSO.
-
Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound dilutions. Include wells for a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.[33]
-
Mix thoroughly on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.[33]
-
Measure the absorbance at a wavelength between 540-590 nm using a microplate reader.[33]
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle control: (% Viability) = (Absorbance_Treated / Absorbance_Control) * 100.
-
Plot the % viability against the compound concentration (on a log scale) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Future Perspectives and Challenges
The therapeutic journey of thiosemicarbazides is promising but not without challenges. While compounds like Triapine have entered clinical trials, issues such as poor solubility, metabolic instability, and potential for off-target toxicity need to be addressed.[22]
Future research will likely focus on:
-
Prodrug Strategies: Designing derivatives that are metabolized into the active form in vivo to improve pharmacokinetic profiles.
-
Targeted Delivery: Conjugating thiosemicarbazones to targeting moieties (e.g., antibodies, peptides) to increase their accumulation at the disease site and reduce systemic toxicity.
-
Combination Therapies: Exploring the synergistic effects of thiosemicarbazones with existing chemotherapeutic or antimicrobial agents to enhance efficacy and overcome resistance.
-
Metal-Based Therapeutics: Further investigation into the specific roles of different metal complexes (e.g., Ru, Pt, Au) to develop agents with novel mechanisms of action and improved selectivity.[4]
Conclusion
The thiosemicarbazide scaffold is a testament to the power of privileged structures in medicinal chemistry. Its synthetic tractability, coupled with a multifaceted mechanism of action centered on metal chelation and enzyme inhibition, provides a robust platform for the development of novel therapeutics. From potent anticancer agents that halt DNA synthesis to broad-spectrum antimicrobial and antiviral compounds, the potential applications are vast and compelling. Through continued structure-activity relationship studies, innovative formulation strategies, and rigorous biological evaluation, thiosemicarbazide-based compounds are poised to deliver the next generation of effective treatments for a wide range of human diseases.
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Introduction: Contextualizing 4-Cyclohexyl-1-phenylthiosemicarbazide
An In-Depth Technical Guide to the Initial Toxicity Screening of 4-Cyclohexyl-1-phenylthiosemicarbazide
Thiosemicarbazides and their derivatives, thiosemicarbazones, represent a class of compounds with a broad spectrum of biological activities, including potential antitumor, antiviral, and antibacterial properties.[1][2] The core structure, characterized by a sulfur atom and a hydrazine residue, allows for versatile chemical modifications, leading to a vast library of potential therapeutic agents.[1][3] However, this same structural motif can be associated with toxicity, including the potential for metal chelation and interference with biological pathways.[3][4] Therefore, a rigorous and systematic toxicity screening is a non-negotiable step in the preclinical development of any novel thiosemicarbazide derivative, such as this compound.
This guide outlines a tiered, multi-parametric strategy for the initial toxicity screening of this compound. The approach is designed to be efficient, moving from computational predictions to a battery of in vitro assays before culminating in a definitive in vivo acute systemic toxicity study. This progression maximizes data acquisition while adhering to the ethical principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing. The objective is to build a comprehensive preliminary safety profile, enabling an informed decision on the compound's potential for further development.
Part 1: Foundational Assessment - In Silico ADME/Tox Profiling
Before committing resources to wet-lab experiments, a computational assessment is an indispensable first step.[5] In silico models use a compound's structure to predict its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties.[6][7] This allows for the early identification of potential liabilities that could lead to late-stage drug development failure.
The rationale is to filter out compounds with a high probability of poor pharmacokinetics or overt toxicity. Freely accessible and robust web servers like SwissADME and pkCSM provide a comprehensive initial profile.[7]
Key Predicted Parameters:
-
Pharmacokinetics: Lipophilicity (LogP), water solubility, blood-brain barrier penetration, and interaction with Cytochrome P450 (CYP) enzymes.
-
Druglikeness: Evaluation against established rules such as Lipinski's Rule of Five to assess oral bioavailability potential.
-
Toxicity Risks: Predictions for mutagenicity, hepatotoxicity, and other specific organ toxicities.[7]
Workflow for In Silico Assessment
Caption: Workflow for computational ADME/Tox prediction.
Part 2: Cellular-Level Investigation - In Vitro Toxicity Assessment
Following a favorable in silico profile, in vitro assays provide the first biological evidence of a compound's effect on living cells. A battery of tests is employed to assess different toxicity endpoints, as no single assay can capture the complexity of potential cytotoxic mechanisms.[8]
General Cytotoxicity: Assessing Cell Viability and Membrane Integrity
The initial and most fundamental question is whether the compound kills cells and at what concentration. We employ two complementary assays to measure this. The MTT assay assesses metabolic activity, primarily mitochondrial function, while the LDH assay measures the release of lactate dehydrogenase from cells with damaged plasma membranes.[9] Using both provides a more robust picture than either alone; for instance, a compound could inhibit mitochondrial function without immediately rupturing the cell membrane.
Table 1: Hypothetical Cytotoxicity Data for this compound
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
|---|---|---|---|
| HepG2 (Human Liver) | MTT | 48 | 35.2 |
| HepG2 (Human Liver) | LDH | 48 | 89.5 |
| HEK293 (Human Kidney) | MTT | 48 | 78.1 |
| NHDF (Normal Fibroblasts) | MTT | 48 | > 100 |
Note: The IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Data is hypothetical.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤0.5%.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[10][11]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Genotoxicity: Screening for Mutagenic Potential
Genotoxicity testing assesses the potential for a compound to damage cellular DNA, which can lead to mutations and potentially cancer.[8] The bacterial reverse mutation assay, or Ames test, is the gold-standard initial screen required by regulatory agencies.[12][13] It uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The test measures the ability of a compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[14]
Experimental Protocol: Ames Test (Microplate Fluctuation Method)
-
Strain Selection: Use a standard set of tester strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations (frameshift and base-pair substitutions).[13]
-
Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from rat liver). This is crucial because some compounds only become mutagenic after being metabolized.[8]
-
Exposure: In a 96-well plate, combine the test compound at various concentrations, the bacterial tester strain, and either S9 mix or a buffer.
-
Incubation: Incubate the mixture to allow for mutations to occur.
-
Plating: Transfer the mixture to 24-well plates containing minimal glucose medium with a pH indicator. A small amount of histidine is included to allow for a few cell divisions, which is necessary for mutations to be expressed.
-
Scoring: Incubate for 2-3 days. Wells where a reverse mutation has occurred will show bacterial growth, causing a color change in the pH indicator due to metabolic byproducts.
-
Interpretation: A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least twofold greater than the negative control.
Mechanistic Insight: Assessing Oxidative Stress
Many toxic compounds exert their effects by inducing oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses.[15][16] Thiosemicarbazides, due to their sulfur atom, can be redox-active.[3] Measuring key markers of oxidative stress provides valuable mechanistic information.
-
ROS Production: Intracellular ROS levels can be measured using fluorescent probes like DCFDA, which becomes fluorescent upon oxidation.[17]
-
Glutathione (GSH) Levels: GSH is the most abundant endogenous antioxidant.[17] During oxidative stress, it is oxidized to glutathione disulfide (GSSG). A decrease in the GSH/GSSG ratio is a critical indicator of oxidative stress.[18]
Visualizing the Interplay of In Vitro Toxicity Mechanisms
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An In-depth Technical Guide to 4-Cyclohexyl-1-phenylthiosemicarbazide (CAS Number: 27421-91-6)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Cyclohexyl-1-phenylthiosemicarbazide, a molecule of interest in synthetic and medicinal chemistry. We will delve into its core chemical and physical properties, structural characteristics, a plausible synthetic pathway with mechanistic insights, and the broader context of its potential applications based on the known biological activities of the thiosemicarbazide scaffold.
Core Chemical Identity and Properties
This compound, registered under CAS number 27421-91-6, is a disubstituted thiosemicarbazide. The structural backbone of this compound features a thiourea core, which is further functionalized with a phenylhydrazine and a cyclohexyl group. This unique combination of aromatic and aliphatic moieties imparts specific physicochemical characteristics that are crucial for its behavior in chemical reactions and biological systems.
Molecular and Physical Data Summary
For ease of reference, the key quantitative data for this compound are summarized in the table below. It is important to note that while some properties are well-documented, others, such as the melting and boiling points, have limited specific experimental data in publicly accessible literature. The data for the closely related compound, 4-phenylthiosemicarbazide, is provided for comparative context.
| Property | Value | Source |
| CAS Number | 27421-91-6 | [1] |
| Molecular Formula | C₁₃H₁₉N₃S | [1] |
| Molecular Weight | 249.38 g/mol | [1] |
| Appearance | White to light yellow crystalline powder (inferred) | [2] |
| Melting Point | 138-141 °C (for 4-phenylthiosemicarbazide) | [2][3] |
| Boiling Point | 308 °C (for 4-phenylthiosemicarbazide) | [2] |
| Solubility | Soluble in polar aprotic solvents like DMSO and methanol (inferred for the class) | [4] |
Structural Elucidation and Key Features
The molecular structure of this compound is fundamental to understanding its reactivity and potential biological interactions. The molecule consists of a central thiosemicarbazide chain with a phenyl group attached to the N1 nitrogen and a cyclohexyl group at the N4 position.
Figure 1. 2D Chemical Structure of this compound.
The presence of both a hydrogen bond donor (N-H groups) and acceptor (S and N atoms) sites, along with the lipophilic character of the cyclohexyl and phenyl rings, suggests that this molecule can participate in a variety of intermolecular interactions. This is a critical aspect when considering its potential as a ligand for biological targets. The thiourea moiety allows for thione-thiol tautomerism, which can influence its coordination chemistry with metal ions.
Synthesis and Mechanistic Considerations
The synthesis of this compound can be logically approached through the nucleophilic addition of phenylhydrazine to cyclohexyl isothiocyanate. This reaction is a standard and efficient method for the preparation of N,N'-disubstituted thioureas and their derivatives.
Figure 2. Synthetic workflow for this compound.
Plausible Experimental Protocol
The following protocol is a generalized procedure based on established methods for the synthesis of thiosemicarbazide derivatives.
-
Dissolution of Reactant: In a round-bottom flask equipped with a magnetic stirrer, dissolve phenylhydrazine (1.0 equivalent) in a suitable anhydrous solvent such as ethanol or acetonitrile.
-
Addition of Isothiocyanate: To the stirred solution, add cyclohexyl isothiocyanate (1.0 equivalent) dropwise at room temperature. The reaction is typically exothermic, and cooling may be necessary to maintain a controlled temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Product Isolation: Upon completion, the product often precipitates out of the solution. The solid can be collected by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.
Causality in Experimental Choices: The choice of a polar aprotic or protic solvent is crucial for solubilizing the reactants and facilitating the reaction. Anhydrous conditions are preferred to prevent potential side reactions of the isothiocyanate with water. The dropwise addition of the isothiocyanate helps to control the exothermicity of the reaction. Recrystallization is a standard and effective method for purifying solid organic compounds, ensuring the removal of unreacted starting materials and byproducts.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the phenyl ring, the protons of the cyclohexyl ring, and the N-H protons. The aromatic protons would likely appear in the range of δ 7.0-8.0 ppm. The cyclohexyl protons would exhibit complex multiplets in the aliphatic region (δ 1.0-4.0 ppm). The N-H protons are expected to be broad singlets, and their chemical shifts can vary depending on the solvent and concentration. For the related 4-phenylthiosemicarbazide, N-H protons have been reported at δ 9.6 and 9.11 ppm in DMSO-d₆.[4]
FT-IR Spectroscopy
The infrared spectrum would be characterized by absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrational frequencies include:
-
N-H stretching: A broad band in the region of 3100-3400 cm⁻¹.
-
C-H stretching (aromatic and aliphatic): Bands in the region of 2850-3100 cm⁻¹.
-
C=S stretching (thione): A characteristic band around 1100-1300 cm⁻¹.
-
C-N stretching: Bands in the region of 1200-1400 cm⁻¹.
-
Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry
The mass spectrum would show the molecular ion peak (M⁺) at m/z 249. Key fragmentation patterns would likely involve the cleavage of the C-N bonds and the loss of the cyclohexyl or phenyl groups. For the analogous 4-phenylthiosemicarbazide, the molecular ion peak is observed at m/z 167, with other significant fragments at 135, 136, 109, 93, and 77.[4]
Potential Applications and Biological Relevance
While specific biological activity data for this compound is limited, the broader class of thiosemicarbazide derivatives is well-known for a wide range of pharmacological activities. This suggests that the title compound could be a valuable intermediate or a candidate for further investigation in drug discovery programs.
Thiosemicarbazones, which can be readily synthesized from thiosemicarbazides, have demonstrated significant potential as:
-
Anticancer agents: Many thiosemicarbazone derivatives have shown promising activity against various cancer cell lines.[5]
-
Antibacterial and Antifungal agents: The thiosemicarbazide scaffold is present in numerous compounds with antimicrobial properties.
-
Antiviral agents: Certain thiosemicarbazones have been investigated for their antiviral efficacy.
The presence of the cyclohexyl group in this compound may enhance its lipophilicity, potentially improving its cell membrane permeability and bioavailability, which are critical factors in drug design.
Safety and Handling
Based on the GHS information available for similar compounds, this compound should be handled with care. The primary hazards are likely to be:
-
Acute toxicity (oral)
-
Skin irritation
-
Serious eye irritation
-
Respiratory irritation
Standard laboratory safety protocols should be strictly followed when handling this compound:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Work in a well-ventilated area or a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry, and well-ventilated place away from incompatible materials.
Conclusion
This compound is a molecule with a well-defined structure and a straightforward synthetic route. While specific experimental data for some of its physical and spectral properties are not widely published, its chemical nature can be reliably inferred from the extensive literature on related thiosemicarbazide derivatives. The established broad biological activities of this class of compounds make this compound a compound of interest for further research and development, particularly in the field of medicinal chemistry. This guide provides a solid foundation for researchers and scientists to understand and work with this chemical entity.
References
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PubChem. 4-Cyclohexyl-1-isonicotinoyl-3-thio-semicarbazide. National Center for Biotechnology Information. [Link]
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Wikipedia. 4-Phenylthiosemicarbazide. [Link]
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PubChem. 1-Phenylthiosemicarbazide. National Center for Biotechnology Information. [Link]
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ResearchGate. Synthesis, characterization and biological study of 2‑acetylbenzothiophene 4‑cyclohexyl‑3‑thiosemicarbazone ligand and its transition metal complexes. [Link]
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Lead Optimization of 2-Cyclohexyl-N-[(Z)-(3-methoxyphenyl/3-hydroxyphenyl) methylidene]hydrazinecarbothioamides for Targeting the HER-2 Overexpressed Breast Cancer Cell Line SKBr-3. Molecules. 2017;22(10):1695. [Link]
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GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. International Journal of Analytical Mass Spectrometry and Chromatography. 2015;3:1-9. [Link]
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Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives. Molecules. 2022;27(19):6631. [Link]
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ResearchGate. Synthesis, Characterization and Biological activity of new Metal Complexes Derived From 4-Phenyl-3-thiosemicarbazide. [Link]
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Design concept of novel cyclohexyl-N-acylhydrazones 10–26 from the prototype LASSBio-294 and its cyclohexenyl analogue 9. Molecules. 2016;21(11):1489. [Link]
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4-Cyclohexyl-1-(2-methoxybenzoyl)thiosemicarbazide with an unknown solvent. IUCrData. 2018;3:x180383. [Link]
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Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. Scientific Reports. 2024;14:21338. [Link]
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Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Afinidad. 2005;62(518):384-391. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Cyclohexyl-1-phenylthiosemicarbazide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Versatile Thiosemicarbazide Scaffold in Medicinal Chemistry
Thiosemicarbazides and their derivatives, thiosemicarbazones, represent a class of compounds with significant importance in the field of medicinal chemistry.[1] These scaffolds are recognized for their wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2] The inherent structural features of thiosemicarbazides, particularly the presence of nitrogen and sulfur donor atoms, allow for effective chelation with metal ions, which is often implicated in their mechanism of action. Furthermore, the thiosemicarbazide backbone serves as a versatile building block for the synthesis of various heterocyclic compounds, such as thiazoles, triazoles, and thiadiazoles, which are themselves valuable pharmacophores.[3]
The synthesis of 4-Cyclohexyl-1-phenylthiosemicarbazide involves a nucleophilic addition reaction between phenyl isothiocyanate and cyclohexylhydrazine. This protocol provides a detailed, step-by-step guide for this synthesis, purification, and characterization, grounded in established chemical principles and safety practices. The causality behind each experimental choice is explained to provide a deeper understanding of the process, ensuring a robust and reproducible methodology.
Reaction Principle and Workflow
The synthesis of this compound is predicated on the nucleophilic attack of the terminal nitrogen atom of cyclohexylhydrazine on the electrophilic carbon atom of the isothiocyanate group of phenyl isothiocyanate. The reaction proceeds readily under mild conditions to form the stable thiosemicarbazide product.
Caption: General workflow for the synthesis of this compound.
Materials and Equipment
| Reagents | Equipment |
| Phenyl isothiocyanate (≥98%) | Round-bottom flasks (50 mL, 100 mL) |
| Cyclohexylhydrazine hydrochloride (≥98%) | Magnetic stirrer with stir bar |
| Sodium bicarbonate (NaHCO₃) | Reflux condenser |
| Ethanol (absolute) | Heating mantle or oil bath |
| Diethyl ether | Buchner funnel and filter flask |
| Deionized water | Vacuum source |
| Beakers and Erlenmeyer flasks | |
| Graduated cylinders and pipettes | |
| pH paper or pH meter | |
| Thin-layer chromatography (TLC) plates | |
| UV lamp for TLC visualization | |
| Melting point apparatus | |
| IR and NMR spectrometers |
PART 1: Experimental Protocol
Step 1: Preparation of Cyclohexylhydrazine Free Base
-
Rationale: Cyclohexylhydrazine is often supplied as its hydrochloride salt for improved stability. The free base is required for the nucleophilic addition to phenyl isothiocyanate and is generated in situ or just prior to use by neutralization with a mild base.
-
In a 100 mL Erlenmeyer flask, dissolve cyclohexylhydrazine hydrochloride (1.0 eq) in a minimal amount of deionized water.
-
Slowly add a saturated aqueous solution of sodium bicarbonate with stirring until the solution becomes basic (pH ~8-9), as indicated by pH paper. Effervescence (release of CO₂) will be observed.
-
Extract the aqueous solution with diethyl ether (3 x 20 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent. The resulting ethereal solution of cyclohexylhydrazine is used directly in the next step. Caution: Hydrazine derivatives are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
Step 2: Synthesis of this compound
-
Rationale: This step involves the core reaction. The reaction is typically carried out in a polar protic solvent like ethanol to facilitate the dissolution of the reactants and the formation of the product. The reaction is generally exothermic, but gentle heating can be applied to ensure completion.
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve phenyl isothiocyanate (1.0 eq) in absolute ethanol (20 mL).
-
To the stirred solution, add the ethereal solution of cyclohexylhydrazine (1.0 eq) dropwise at room temperature over a period of 15-20 minutes.
-
After the addition is complete, stir the reaction mixture at room temperature for 2 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3).
-
Upon completion of the reaction (disappearance of the starting materials on TLC), a white precipitate of the product should form. If no precipitate forms, the reaction mixture can be gently heated to reflux for 30-60 minutes and then allowed to cool to room temperature, followed by cooling in an ice bath to induce crystallization.
Step 3: Isolation and Purification of the Product
-
Rationale: The crude product is isolated by filtration and then purified by recrystallization to remove any unreacted starting materials or by-products. The choice of recrystallization solvent is crucial for obtaining a high-purity product. Ethanol is often a suitable solvent for thiosemicarbazides.[4]
-
Collect the precipitated product by vacuum filtration using a Buchner funnel.
-
Wash the solid with a small amount of cold ethanol to remove any soluble impurities.
-
Air-dry the crude product.
-
For recrystallization, dissolve the crude solid in a minimal amount of hot ethanol.
-
If any insoluble impurities are present, perform a hot gravity filtration.
-
Allow the clear solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Determine the melting point of the purified product and record the yield.
PART 2: Characterization and Data
The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.
| Parameter | Expected Value/Observation |
| Appearance | White to off-white crystalline solid |
| Melting Point | To be determined experimentally |
| Solubility | Soluble in polar organic solvents like ethanol, methanol, DMSO, and DMF; sparingly soluble in water. |
| ¹H NMR (in DMSO-d₆) | δ (ppm): Aromatic protons (phenyl group): ~7.0-7.5 (m, 5H); N-H protons: three distinct signals, potentially broad, in the range of δ 8.0-10.0; Cyclohexyl protons: multiplets in the range of δ 1.0-2.0 and a signal for the CH-N proton around δ 3.5-4.0.[5] |
| ¹³C NMR (in DMSO-d₆) | δ (ppm): C=S carbon: ~180-185; Aromatic carbons: ~120-140; Cyclohexyl carbons: ~25-55. |
| IR Spectroscopy (KBr) | ν (cm⁻¹): N-H stretching: 3100-3400 (multiple bands); C-H stretching (aromatic and aliphatic): 2850-3100; C=S stretching: ~1200-1300 and ~800-900.[6] |
PART 3: Safety and Handling
-
Phenyl isothiocyanate: Toxic, lachrymator, and corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Cyclohexylhydrazine hydrochloride: Corrosive and may cause severe skin burns and eye damage.[7] It is harmful if swallowed or inhaled.[5] Handle with extreme care in a fume hood, wearing appropriate PPE.
-
Ethanol: Flammable liquid. Keep away from open flames and heat sources.
-
Diethyl ether: Extremely flammable and volatile. Use in a well-ventilated fume hood and avoid sources of ignition.
All waste materials should be disposed of in accordance with institutional and local regulations.
PART 4: Trustworthiness and Self-Validation
The integrity of this protocol is ensured by the following self-validating steps:
-
Reaction Monitoring: The use of TLC allows for the real-time monitoring of the reaction's progress, ensuring that the reaction is allowed to proceed to completion.
-
Purification: The recrystallization step is a critical purification technique that relies on the differential solubility of the product and impurities. A sharp melting point of the final product is a good indicator of its purity.
-
Spectroscopic Characterization: The combination of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a comprehensive structural confirmation of the synthesized compound. The obtained spectra should be compared with the expected data based on the structure and literature values for similar compounds. Any significant deviation may indicate the presence of impurities or an incorrect structure.
By adhering to these validation steps, researchers can be confident in the identity and purity of the synthesized this compound.
References
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Canadian Science Publishing. (n.d.). The infrared absorption spectra of thiosemicarbazide and related compounds: NH2 and NH vibrations. Canadian Journal of Chemistry. Retrieved from [Link]
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Jahangirnagar University. (2018). Synthesis and Characterization of Some 4-Aryl Substituted Thiosemicarbazides, N-Alkyloxybenzaldehydes Containing Long Alkyl Chains and their Corresponding Thiosemicarbazones. Jahangirnagar University Journal of Science, 41(1), 31-42. Retrieved from [Link]
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Mishra, A., & Shrivastava, A. (2013). Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes. Journal of Chemical and Pharmaceutical Research, 5(12), 123-128. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 207836, Cyclohexylhydrazine hydrochloride. Retrieved from [Link]
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Organic Syntheses. (n.d.). Phenyl isothiocyanate. Retrieved from [Link]
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ResearchGate. (n.d.). Figure 2. 1 H NMR spectrum of compound 4. Retrieved from [Link]
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The University of Queensland. (n.d.). Synthesis, NMR structural characterization and molecular modeling of substituted thiosemicarbazones and semicarbazones using DFT. UQ eSpace. Retrieved from [Link]
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University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
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Wiley Online Library. (n.d.). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiosemicarbazide. Retrieved from [Link]
-
Reddit. (2023, August 28). Reaction of isothiocyanate. r/OrganicChemistry. Retrieved from [Link]
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Application Notes and Protocols: Thiosemicarbazides in Medicinal Chemistry
Introduction: The Versatile Thiosemicarbazide Scaffold
Thiosemicarbazides and their Schiff base derivatives, thiosemicarbazones, have been a subject of profound interest in medicinal chemistry for over a century.[1] These compounds, characterized by the -NH-CS-NH-NH2 functional group, possess a remarkable spectrum of biological activities, including anticancer, antiviral, antibacterial, and antifungal properties.[1][2][3] Their therapeutic potential is largely attributed to their ability to act as excellent metal chelators, forming stable complexes with transition metals like iron, copper, and zinc.[4][5][6] This chelation capacity is pivotal, as it can modulate their biological activity and enhance their pharmacological profiles.[4][5] This guide provides an in-depth exploration of the applications of thiosemicarbazides in medicinal chemistry, complete with detailed protocols for their synthesis and biological evaluation.
Anticancer Applications: Targeting Malignant Proliferation
Thiosemicarbazides and their derivatives have demonstrated significant promise as anticancer agents, with efficacy against a wide range of tumor types including leukemia, pancreatic cancer, breast cancer, and non-small cell lung cancer.[7][8][9]
Mechanism of Action: A Multi-pronged Attack
The anticancer activity of thiosemicarbazones is multifaceted. A primary mechanism involves the inhibition of ribonucleotide reductase (RR), a crucial enzyme for DNA synthesis and repair.[4][5][7] By chelating iron, a necessary cofactor for RR activity, these compounds effectively halt DNA replication and arrest tumor cell proliferation.[5][7]
Furthermore, the redox activity of metal-thiosemicarbazone complexes can induce the generation of reactive oxygen species (ROS), leading to oxidative stress and triggering apoptosis (programmed cell death) in cancer cells.[4][7] Some derivatives have also been shown to interfere with topoisomerase II, another key enzyme in DNA replication.[1][10]
Caption: Proposed anticancer mechanism of thiosemicarbazones.
Protocol 1: Synthesis of a Novel Thiosemicarbazone Derivative
This protocol outlines the general synthesis of a thiosemicarbazone via the condensation reaction of a thiosemicarbazide with an aldehyde or ketone.[7][11]
Materials:
-
4-(Aryl)-3-thiosemicarbazide (1 mmol)
-
Substituted aromatic aldehyde (1 mmol)
-
Ethanol (20 mL)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Filtration apparatus (Büchner funnel, filter paper)
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1 mmol of the 4-(Aryl)-3-thiosemicarbazide in 20 mL of ethanol with magnetic stirring.
-
Addition of Aldehyde: To the stirred solution, add 1 mmol of the desired substituted aromatic aldehyde.
-
Catalysis: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation.
-
Reflux: Attach a condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by TLC.
-
Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The precipitated solid product is then collected by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).
-
Characterization: Confirm the structure of the synthesized thiosemicarbazone using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[1]
Materials:
-
Synthesized thiosemicarbazone derivative
-
Human cancer cell line (e.g., A549 lung cancer cells)[1]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of the thiosemicarbazone derivative in the cell culture medium. Remove the old medium from the wells and add 100 µL of the fresh medium containing the test compound at different concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours in a CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Compound L4 | A549 (Lung) | Strong inhibitory effect | [1] |
| Cd(L)Cl₂(H₂O) | A549 (Lung) | More potent than Etoposide | [12] |
Antiviral, Antibacterial, and Antifungal Applications
The broad-spectrum antimicrobial activity of thiosemicarbazides makes them attractive candidates for the development of new therapeutics against infectious diseases.[1][2]
Antiviral Activity
Thiosemicarbazones were among the first antiviral agents discovered and have shown activity against a variety of DNA and RNA viruses, including Herpes Simplex Virus, Dengue virus, and Coxsackie B4 virus.[13][14][15][16] Their mechanism of action can involve the inhibition of viral replication by targeting viral enzymes or interfering with viral entry into host cells.
Caption: General workflow for antiviral screening of thiosemicarbazides.
A study on novel indole-based thiosemicarbazides demonstrated significant antiviral activity against Coxsackie B4 virus, with EC₅₀ values ranging from 0.4 to 2.1 µg/mL.[14] Interestingly, the free thiosemicarbazide moiety was found to be crucial for this activity, as their cyclized analogs were inactive.[14]
| Compound | Virus | Cell Line | EC₅₀ (µg/mL) | Selectivity Index |
| 6a | Coxsackie B4 | HeLa | 2.1 | 10 |
| 6b | Coxsackie B4 | HeLa | 0.4 | 56 |
| 6c | Coxsackie B4 | Vero | 0.6 | 28 |
| 6d | Coxsackie B4 | Vero | 0.8 | 9 |
Data adapted from a study on indolylthiosemicarbazides.[14]
Antibacterial and Antifungal Activity
Thiosemicarbazides and their metal complexes exhibit potent activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[1][17][18] Their proposed antibacterial mechanism involves the inhibition of DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and bacterial cell death.[1] The antifungal action is thought to involve the disruption of fungal cell membranes and inhibition of protein synthesis.[1]
Metal complexes of thiosemicarbazones often show enhanced antimicrobial activity compared to the free ligands.[6][17][18] For instance, copper(II) and zinc(II) complexes have been reported to display high antifungal activity.[17]
Protocol 3: Antibacterial Susceptibility Testing (Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a bacterium.[1]
Materials:
-
Synthesized thiosemicarbazide derivative
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus cereus)
-
Mueller-Hinton Broth (MHB)
-
96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Standard antibiotic (e.g., Ciprofloxacin, Vancomycin)[1]
-
Incubator (37°C)
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in MHB in a 96-well plate.
-
Inoculation: Add a standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). Also, include a standard antibiotic as a reference.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
| Compound | Bacteria | MIC (mg/L) |
| L1 | Bacillus cereus | 10 |
| L | Staphylococcus aureus | 100 |
Data from a study on new thiosemicarbazone derivatives.[1]
Conclusion and Future Perspectives
Thiosemicarbazides and their derivatives continue to be a rich source of inspiration for the design and development of novel therapeutic agents. Their structural versatility allows for extensive chemical modifications to fine-tune their pharmacokinetic and pharmacodynamic properties.[4][10] The enhanced biological activity of their metal complexes further expands their potential applications.[3][6] Future research will likely focus on optimizing the efficacy and selectivity of these compounds, exploring novel drug delivery systems, and conducting further in vivo and clinical studies to translate their promising in vitro activities into effective treatments for a range of diseases.
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Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. MDPI. [Link]
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Thiosemicarbazone Complexes as Versatile Medicinal Chemistry Agents: A Review. IRE Journals. [Link]
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Antibacterial activity of thiosemicarbazide derivatives. Der Pharma Chemica. [Link]
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Antifungal activity of thiosemicarbazones, bis(thiosemicarbazones), and their metal complexes. PubMed. [Link]
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Antiviral Activity of 2-Acetylpyridine Thiosemicarbazones Against Herpes Simplex Virus. Antimicrobial Agents and Chemotherapy. [Link]
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A review of recent research on the antimicrobial activities of thiosemicarbazone-based compounds. DergiPark. [Link]
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THIOSEMICARBAZONE COMPLEXES AS VERSATILE MEDICINAL CHEMISTRY AGENTS: A REVIEW. Journal of Drug Delivery and Therapeutics. [Link]
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Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review. PubMed Central. [Link]
-
Antiviral activity of Thiosemicarbazones derived from α-amino acids against Dengue virus. PubMed. [Link]
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Review Of Semicarbazone, Thiosemicarbazone, And Their Transition Metal Complexes, And Their Biological Activities. Journal of Pharmaceutical Negative Results. [Link]
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Antitumor Activity and Physicochemical Properties of New Thiosemicarbazide Derivative and Its Co(II), Ni(II), Cu(II), Zn(II) and Cd(II) Complexes. MDPI. [Link]
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Application Note: Strategic Synthesis of Bioactive Metal Complexes Using Thiosemicarbazone Ligands
An Application Guide for Drug Development Professionals and Researchers
Introduction: The Versatility of Thiosemicarbazones in Medicinal Inorganic Chemistry
Thiosemicarbazones (TSCs) are a class of Schiff base ligands formed by the condensation of a thiosemicarbazide with an aldehyde or ketone.[1][2][3] Their significance in coordination chemistry stems from their ability to act as versatile chelating agents for a wide array of transition metals.[4][5][6] The resulting metal complexes often exhibit significantly enhanced biological activity compared to the free ligands, a phenomenon attributed to the principles of chelation therapy where the complex can have improved lipophilicity, membrane permeability, and stability.[1][7][8]
The core structure, containing nitrogen and sulfur donor atoms, allows for diverse coordination modes, most commonly as bidentate (N,S) or tridentate (X,N,S, where X is an additional donor atom) ligands.[4][9] This structural flexibility enables the fine-tuning of the steric and electronic properties of the metal center, which is critical for designing complexes with specific therapeutic or catalytic functions.[4][10] These complexes are at the forefront of research into novel anticancer, antimicrobial, antiviral, and antiprotozoal agents, as well as catalysts for organic synthesis.[11][12][13][14][15][16] This guide provides a detailed framework for the synthesis, characterization, and strategic considerations involved in preparing metal-thiosemicarbazone complexes for research and drug development.
Foundational Chemistry: Synthesis of the Thiosemicarbazone Ligand
The preparation of a high-purity ligand is the cornerstone of synthesizing a well-defined metal complex. The most common method is a Schiff base condensation reaction.
Underlying Principle: Schiff Base Condensation
This reaction involves the nucleophilic addition of the primary amine of thiosemicarbazide to the electrophilic carbonyl carbon of an aldehyde or ketone. The reaction is typically acid-catalyzed, as protonation of the carbonyl oxygen makes the carbon more electrophilic.[17] This is followed by the elimination of a water molecule to form the characteristic azomethine (C=N) linkage of the Schiff base.[4]
Caption: Workflow for Thiosemicarbazone Ligand Synthesis.
Protocol: Synthesis of 2-Acetylpyridine Thiosemicarbazone
This protocol details the synthesis of a common tridentate (N,N,S) ligand, which is frequently used in creating bioactive complexes.
Materials:
-
2-Acetylpyridine (1.0 eq)
-
Thiosemicarbazide (1.0 eq)
-
Absolute Ethanol (as solvent)
-
Glacial Acetic Acid (catalytic amount)
-
Deionized Water
Procedure:
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thiosemicarbazide (e.g., 4.55 g, 50 mmol) in 100 mL of absolute ethanol. Gentle heating may be required to achieve full dissolution.
-
Addition of Ketone: To this clear solution, add 2-acetylpyridine (e.g., 6.05 g, 50 mmol) dropwise.
-
Catalysis: Add 3-5 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation & Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A pale yellow or off-white precipitate should form. If precipitation is slow, the solution can be placed in an ice bath or a small amount of cold deionized water can be added to induce crystallization.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials, followed by a wash with cold deionized water.
-
Drying: Dry the purified ligand in a vacuum oven at 50-60°C to a constant weight.
-
Characterization: Confirm the identity and purity of the product using melting point determination, FTIR, and ¹H NMR spectroscopy before proceeding to complexation.
Core Protocol: Preparation of Metal-Thiosemicarbazone Complexes
The formation of the metal complex involves the coordination of the ligand's donor atoms to a metal salt. The choice of metal, counter-ion, solvent, and reaction conditions are critical variables that dictate the final structure and properties of the complex.
Causality in Complexation: Key Experimental Choices
-
Metal Salt: The metal salt provides the metal ion. The counter-ion (e.g., Cl⁻, NO₃⁻, CH₃COO⁻) can influence the reaction. For instance, using metal acetates can facilitate the deprotonation of the ligand, leading to coordination in its anionic form, whereas chlorides might result in coordination of the neutral ligand.[7]
-
Solvent: The solvent must dissolve both the ligand and the metal salt. Alcohols like ethanol or methanol are most common.[4][18] The solvent can sometimes also act as a ligand in the final complex.
-
Molar Ratio: A 1:1 or 1:2 metal-to-ligand ratio is typically used, depending on the desired coordination number of the metal and the denticity of the ligand.
-
Temperature and pH: Refluxing is common to provide the necessary activation energy.[4] The pH of the solution can affect the protonation state of the ligand, thereby influencing its coordination behavior.
Visualizing Coordination: The Basis of Complex Geometry
Thiosemicarbazones typically coordinate through the sulfur atom and one of the nitrogen atoms. The specific nitrogen atom involved (imine vs. hydrazinic) can depend on factors like steric hindrance from substituents on the carbonyl-derived carbon.[19][20][21] This choice dictates the size of the chelate ring, a key factor in complex stability.
Caption: Common κ²-N,S Coordination Modes of TSC Ligands.
Protocol: Synthesis of a Ni(II) Complex with 2-Acetylpyridine Thiosemicarbazone
This protocol describes the synthesis of an octahedral Ni(II) complex using a 1:2 metal-to-ligand ratio.
Materials:
-
2-Acetylpyridine thiosemicarbazone (2.0 eq)
-
Nickel(II) Chloride Hexahydrate (NiCl₂·6H₂O) (1.0 eq)
-
Methanol (as solvent)
Procedure:
-
Ligand Solution: Dissolve the synthesized 2-acetylpyridine thiosemicarbazone (e.g., 3.88 g, 20 mmol) in 50 mL of hot methanol in a 150 mL round-bottom flask with stirring.
-
Metal Salt Solution: In a separate beaker, dissolve NiCl₂·6H₂O (e.g., 2.38 g, 10 mmol) in 25 mL of methanol.
-
Complexation: Add the methanolic solution of the metal salt dropwise to the hot ligand solution with continuous stirring. A color change and the formation of a precipitate should be observed almost immediately.
-
Reflux: Attach a reflux condenser and heat the resulting mixture to reflux for 2-3 hours to ensure the completion of the reaction.
-
Isolation: After reflux, cool the mixture to room temperature. Collect the colored solid complex by vacuum filtration.
-
Washing: Wash the product with methanol to remove any unreacted starting materials, followed by a wash with diethyl ether to facilitate drying.
-
Drying: Dry the final complex in a vacuum desiccator over anhydrous CaCl₂.
Characterization: A Self-Validating System for Structural Confirmation
Thorough characterization is non-negotiable to confirm the formation of the desired complex and elucidate its structure. Each technique provides a unique piece of the structural puzzle.
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- 3. Syntheses and coordination chemistry of thiosemicarbazone-based titanium complexes - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ04061A [pubs.rsc.org]
- 4. Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. semanticscholar.org [semanticscholar.org]
- 10. The Synthesis of a Bis(thiosemicarbazone) Macrocyclic Ligand and the Mn(II), Co(II), Zn(II) and 68Ga(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Development of Nickel(II) Thiosemicarbazone Complexes as Potential Antibacterial Agents: Microwave Assisted Synthesis, Spectral Characterization and Antibacterial Studies – Oriental Journal of Chemistry [orientjchem.org]
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- 18. researchgate.net [researchgate.net]
- 19. Unusual coordination mode of thiosemicarbazone ligands. A search for the origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
¹H NMR and ¹³C NMR analysis of thiosemicarbazide derivatives
An Application Guide to the ¹H and ¹³C NMR Analysis of Thiosemicarbazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Thiosemicarbazides and their prominent derivatives, thiosemicarbazones, represent a class of compounds with significant therapeutic potential, demonstrating a wide spectrum of biological activities including anticancer, antibacterial, and antiviral properties.[1] Their utility also extends to coordination chemistry, where they act as versatile chelating agents for various metal ions.[2] The structural elucidation of these molecules is paramount for understanding their mechanism of action and for the rational design of new, more potent analogues.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural characterization of these derivatives in solution. However, the NMR spectra of thiosemicarbazides are often complicated by dynamic phenomena such as tautomerism (thione-thiol) and geometric isomerism (E/Z or syn/anti), which are highly sensitive to the molecular environment.[1][3][4] This guide provides a detailed analysis of the ¹H and ¹³C NMR spectral features of thiosemicarbazide derivatives, offers a robust experimental protocol, and presents troubleshooting insights to navigate the complexities of their spectral interpretation.
Part 1: Foundational NMR Principles for Thiosemicarbazide Derivatives
The core structure of a thiosemicarbazone, formed from the condensation of a thiosemicarbazide with an aldehyde or ketone, contains several key functional groups that give rise to characteristic NMR signals. Understanding the behavior of these groups is essential for accurate spectral assignment.
Tautomerism and Isomerism: A Dynamic Duo
Thiosemicarbazones can exist in equilibrium between two tautomeric forms: the thione form and the thiol form.[4] In solution, the thione form is typically predominant. Furthermore, rotation around the C-N and N-N single bonds, and the configuration at the C=N double bond, can lead to different geometric isomers (syn/anti).[1] These isomers may interconvert, and the rate of this exchange influences the NMR spectrum. If the exchange is slow on the NMR timescale, separate signals for each isomer will be observed. If the exchange is fast, averaged signals will appear.[1] The choice of solvent can significantly impact this equilibrium.[1][3]
The Critical Role of the Solvent
The choice of NMR solvent is arguably the most important experimental parameter. Due to the presence of multiple N-H protons capable of hydrogen bonding, a polar aprotic solvent is preferred. DMSO-d₆ is the solvent of choice for thiosemicarbazide derivatives for several key reasons:
-
Excellent Solubilizing Power: It readily dissolves most thiosemicarbazide derivatives.
-
Hydrogen Bond Acceptor: DMSO acts as a strong hydrogen bond acceptor, engaging with the N-H protons. This interaction slows down the rate of proton exchange with residual water, resulting in sharper, more easily observable N-H signals.
-
Downfield Shift of N-H Protons: This hydrogen bonding shifts the N-H proton signals significantly downfield into a region (δ > 8 ppm) that is typically free of other signals, aiding in their identification.[5][6]
Part 2: Interpreting the Spectra: Characteristic Chemical Shifts
¹H NMR Spectral Analysis
The proton NMR spectrum provides a wealth of information about the molecular structure. Key proton signals and their typical chemical shift ranges in DMSO-d₆ are detailed below.
-
Hydrazinic N-H Proton (N²-H): This is one of the most diagnostic signals. It appears as a sharp singlet in a very downfield region, typically between δ 11.0 and 12.0 ppm .[5][6] Its significant downfield shift is a direct consequence of deshielding from the adjacent C=S and C=N groups, as well as strong hydrogen bonding with the DMSO solvent.
-
Amide N-H₂ Protons (N⁴-H₂): The terminal NH₂ protons usually appear as two separate, broad singlets, or a single broad singlet, in the region of δ 8.0 to 8.4 ppm .[5][6] The broadening is due to quadrupolar relaxation from the ¹⁴N nucleus and potential rotational restriction around the C-N bond. The chemical shift of these protons is sensitive to the electronic nature of substituents on the aromatic ring; electron-withdrawing groups tend to shift them downfield, while electron-donating groups cause an upfield shift.[1]
-
Azomethine Proton (-N=CH-): For thiosemicarbazones derived from aldehydes, the azomethine proton gives a sharp singlet typically found between δ 8.0 and 8.3 ppm .[5][7]
-
Aromatic and Aliphatic Protons: Protons on substituent groups (e.g., phenyl, alkyl) appear in their expected regions. Aromatic protons are generally observed between δ 7.0 and 8.5 ppm , with their exact shifts and coupling patterns depending on the substitution pattern.[7][8]
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum is crucial for confirming the carbon backbone, with two signals being of particular diagnostic value.
-
Thiocarbonyl Carbon (C=S): The C=S carbon is highly deshielded and represents the most downfield signal in the spectrum, typically appearing in the range of δ 177 to 183 ppm .[5][6][9] This signal is a definitive marker for the thione tautomer. For the parent thiosemicarbazide, this peak is found at approximately 182.7 ppm.[10]
-
Azomethine Carbon (-N=C<): The imine carbon of the azomethine group resonates in the region of δ 138 to 144 ppm .[5][6] Its chemical shift is sensitive to substitution and coordination with metal ions, often shifting downfield upon complexation.[9]
-
Aromatic and Aliphatic Carbons: These carbons appear in their standard chemical shift ranges.
Part 3: Experimental Protocol and Workflow
Adherence to a systematic protocol ensures the acquisition of high-quality, reproducible NMR data.
Detailed Step-by-Step Protocol
-
Sample Preparation:
-
Ensure the thiosemicarbazide derivative is pure, as impurities will complicate the spectrum.
-
Accurately weigh 5-10 mg of the compound directly into a clean, dry vial.
-
Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Gently vortex or sonicate the vial until the sample is fully dissolved.
-
-
NMR Tube Loading:
-
Transfer the solution into a 5 mm NMR tube using a clean Pasteur pipette.
-
Ensure the solution height in the tube is approximately 4-5 cm.
-
-
¹H NMR Acquisition:
-
Record a standard one-dimensional ¹H NMR spectrum.
-
Pay close attention to the downfield region (δ 8-15 ppm) to observe the characteristic N-H proton signals.
-
-
D₂O Exchange for N-H Confirmation:
-
To definitively identify the N-H protons, add one drop of deuterium oxide (D₂O) to the NMR tube.
-
Cap the tube, invert it several times to mix, and wait a few minutes.
-
Re-acquire the ¹H NMR spectrum. The signals corresponding to the exchangeable N-H protons will decrease in intensity or disappear entirely.
-
-
¹³C NMR Acquisition:
-
Record a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to observe the C=S signal, which can sometimes be broad.
-
-
Advanced 2D NMR (Optional but Recommended):
-
For complex structures or ambiguous assignments, 2D NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin couplings (e.g., within aromatic rings or alkyl chains).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, providing definitive C-H assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular framework.
-
Part 4: Data Summary and Troubleshooting
Summary of Characteristic NMR Data
The following table summarizes the typical chemical shift ranges for key nuclei in thiosemicarbazone derivatives dissolved in DMSO-d₆.
| Group | Nucleus | Typical Chemical Shift (δ, ppm) | Notes |
| Hydrazinic NH | ¹H | 11.0 - 12.0 | Sharp singlet, disappears with D₂O.[5][6] |
| Amide NH₂ | ¹H | 8.0 - 8.4 | Broad singlet(s), disappears with D₂O.[5][6] |
| Azomethine CH | ¹H | 8.0 - 8.3 | Sharp singlet.[7] |
| Aromatic CH | ¹H | 7.0 - 8.5 | Multiplets, pattern depends on substitution.[8] |
| Thiocarbonyl C=S | ¹³C | 177 - 183 | Diagnostic downfield signal.[6][9] |
| Azomethine C=N | ¹³C | 138 - 144 | Downfield signal, sensitive to environment.[5][6] |
| Aromatic C | ¹³C | 110 - 150 | Multiple signals. |
Common Troubleshooting Scenarios
-
Problem: N-H protons are very broad or not visible.
-
Cause: The sample may contain acidic or basic impurities that catalyze proton exchange. Residual water in the DMSO-d₆ can also be a cause.
-
Solution: Ensure the compound is purified thoroughly. Use high-quality, dry NMR solvent. Acquiring the spectrum at a lower temperature can sometimes sharpen exchangeable proton signals.
-
-
Problem: More signals are observed than expected.
-
Cause: This is often due to the presence of a mixture of syn and anti isomers or tautomers that are in slow exchange on the NMR timescale.[1]
-
Solution: Record the spectrum at an elevated temperature. If the signals coalesce into a single set of averaged peaks, it confirms the presence of isomers in dynamic equilibrium. 2D NMR experiments like NOESY can help identify through-space interactions to differentiate isomers.
-
-
Problem: Poor signal resolution in the aromatic region.
-
Cause: The compound may be aggregating at the concentration used.
-
Solution: Dilute the sample. If solubility permits, try a different solvent, though this may alter the chemical shifts of exchangeable protons.
-
References
-
University of Queensland. (n.d.). Synthesis, NMR structural characterization and molecular modeling of substituted thiosemicarbazones and semicarbazones using DFT. UQ eSpace. [Link]
-
Gheorghe, A., et al. (2021). Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. International Journal of Molecular Sciences. [Link]
-
Patel, D., et al. (2022). Design, Synthesis, Characterization, and Anti-Cancer Activity Evaluation of Novel Thiosemicarbazide Analogs. Research Journal of Pharmacy and Technology. [Link]
-
Jamal, M. S., et al. (2018). Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques. Oriental Journal of Chemistry. [Link]
-
Rollas, S., et al. (2009). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. Iranian Journal of Pharmaceutical Research. [Link]
-
Benturki, A., et al. (2022). Synthesis and characterization of novel thiosemicarbazide for nonlinear optical applications: combined experimental and theoretical study. Revue Roumaine de Chimie. [Link]
-
Cabrera, G., et al. (2017). Thiosemicarbazones Synthesized from Acetophenones: Tautomerism, Spectrometric Data, Reactivity and Theoretical Calculations. Open Journal of Synthesis Theory and Applications. [Link]
-
Luo, J., et al. (2017). Design, Synthesis, and Fungicidal Activity of Novel Thiosemicarbazide Derivatives Containing Piperidine Fragments. Molecules. [Link]
-
ResearchGate. (n.d.). Exemplary tautomeric forms of thiosemicarbazides. [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra of thiosemicarbazones 1 (down) and 6 (top), showing the signals corresponding to the different tautomeric forms. [Link]
-
Dam, H. T., et al. (2022). SYNTHESIS AND CHARACTERIZATION BY 1H NMR AND 1H, 15N HSQC OF A SERIES OF MONOXIME THIOSEMICARBAZONE COMPOUNDS. Journal of Undergraduate Chemistry Research. [Link]
-
ResearchGate. (n.d.). Table 6 1 H NMR spectral assignments for the thiosemicarbazone ligands.... [Link]
-
ResearchGate. (n.d.). ¹³C{¹H}NMR spectrum of compound 1. [Link]
-
ResearchGate. (n.d.). Thiosemicarbazone tautomers: (a) thione, (b) thiol. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes. [Link]
-
ResearchGate. (n.d.). Representative 13 C-NMR spectrum of compound (3). [Link]
-
ResearchGate. (n.d.). 13 C NMR spectrum of compound 4. [Link]
-
MDPI. (n.d.). Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. [Link]
-
González-Costas, J., et al. (2022). Synthesis, Characterization, and Cytotoxicity Studies of N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives and Their Ruthenium(II)-p-cymene Complexes. International Journal of Molecular Sciences. [Link]
-
Al-Masoudi, N. A., et al. (2019). Transalkylidation reaction: green, catalyst-free synthesis of thiosemicarbazones and solving the NMR conflict between their acyclic structure and intramolecular cycloaddition products. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
-
Raskin, I., et al. (2021). New Thiosemicarbazide Derivatives with Multidirectional Biological Action. Molecules. [Link]
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- 2. Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques – Oriental Journal of Chemistry [orientjchem.org]
- 3. Thiosemicarbazones Synthesized from Acetophenones: Tautomerism, Spectrometric Data, Reactivity and Theoretical Calculations [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. mdpi.com [mdpi.com]
- 8. Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. thiosemicarbazide(79-19-6) 13C NMR spectrum [chemicalbook.com]
Application Note: FT-IR Spectroscopy Techniques for the Characterization of 4-Cyclohexyl-1-phenylthiosemicarbazide
< <
Abstract
This comprehensive guide provides detailed application notes and protocols for the characterization of 4-Cyclohexyl-1-phenylthiosemicarbazide using Fourier Transform Infrared (FT-IR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document outlines three primary sample preparation techniques: Potassium Bromide (KBr) pellets, Attenuated Total Reflectance (ATR), and Nujol mulls. The narrative emphasizes the rationale behind experimental choices, ensuring scientifically sound and reproducible results. Detailed, step-by-step methodologies are provided for each technique, accompanied by visual workflows. Furthermore, a thorough section on spectral interpretation is included, with a table of expected characteristic absorption bands to aid in the structural elucidation of the target molecule.
Introduction: The Role of FT-IR in Pharmaceutical Analysis
This compound is a derivative of thiosemicarbazide, a class of compounds known for a wide range of biological activities, including potential tuberculostatic, antibacterial, and anticancer properties.[1][2] Accurate structural confirmation and purity assessment are critical milestones in the synthesis and development of such pharmaceutical intermediates.
Fourier Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for this purpose. It is a rapid, non-destructive method that provides a unique molecular "fingerprint" by measuring the absorption of infrared radiation by a sample's molecular bonds.[3][4] Each functional group within a molecule vibrates at a characteristic frequency, resulting in a specific peak in the IR spectrum. This allows for the identification of key structural moieties such as N-H, C=S, C-N, aromatic rings, and alkyl groups, thereby confirming the identity and integrity of the synthesized this compound.
This application note will serve as a practical guide to obtaining and interpreting high-quality FT-IR spectra of this solid compound, ensuring data integrity and confidence in analytical outcomes.
Foundational Principles of FT-IR Spectroscopy
FT-IR spectroscopy is predicated on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds.[3] When the frequency of the IR radiation matches the natural vibrational frequency of a bond, the bond absorbs the energy, leading to a change in the dipole moment. This absorption is detected and plotted as a spectrum of transmittance or absorbance versus wavenumber (cm⁻¹).
The key vibrational modes relevant to this compound include:
-
Stretching Vibrations: Changes in the inter-atomic distance along the bond axis (e.g., N-H stretch, C-H stretch).
-
Bending Vibrations: Changes in the angle between two bonds (e.g., N-H bend, C-H bend).
The resulting spectrum is a unique fingerprint of the molecule, with the "functional group region" (4000-1500 cm⁻¹) providing information on specific functional groups and the "fingerprint region" (below 1500 cm⁻¹) representing complex vibrations characteristic of the entire molecule.[5]
Sample Preparation Techniques for Solid Samples
The quality of an FT-IR spectrum is highly dependent on the sample preparation method. For a solid powder like this compound, the primary goal is to minimize light scattering and obtain a uniform sample concentration in the path of the IR beam.[6] We will detail three robust and commonly used techniques.
Potassium Bromide (KBr) Pellet Method
The KBr pellet technique is often considered the "gold standard" for transmission analysis of solid samples as it can produce a spectrum free from interference across the entire mid-IR range.[4][6] This method involves intimately mixing the sample with dry, spectroscopic-grade potassium bromide and pressing the mixture into a thin, transparent pellet.
Causality: KBr is used because it is transparent to infrared radiation in the typical mid-IR range (4000-400 cm⁻¹) and has a refractive index similar to many organic compounds, which reduces light scattering.[6] The high pressure applied during pellet formation causes the KBr to flow and encapsulate the finely ground sample particles, creating a solid solution that is ideal for transmission measurements.
Materials and Equipment:
-
This compound
-
Spectroscopic grade Potassium Bromide (KBr), dried in an oven at ~100 °C.[7]
-
Agate mortar and pestle[3]
-
Pellet die set[8]
-
Hydraulic press
-
Spatula
-
FT-IR spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Scientific Nicolet iS50)[9][10]
Step-by-Step Methodology:
-
Sample Grinding: Weigh approximately 1-2 mg of this compound and place it in a clean, dry agate mortar.[11]
-
Mixing with KBr: Add approximately 100-200 mg of dried KBr powder to the mortar. The optimal sample-to-KBr ratio is typically between 0.2% and 1%.[7][11]
-
Homogenization: Gently grind the sample and KBr together with the pestle until the mixture is a fine, homogeneous powder.[12] This step is critical to reduce particle size below the wavelength of the IR radiation, minimizing scattering.[13]
-
Loading the Die: Transfer the powder mixture into the pellet die. Distribute it evenly to ensure a uniform pellet thickness.
-
Pressing the Pellet: Place the die into a hydraulic press. Apply a pressure of 8-10 tons for several minutes to form a clear, transparent pellet.[6] Applying a vacuum to the die during pressing can help remove trapped air and moisture, resulting in a higher quality pellet.
-
Analysis: Carefully remove the transparent KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Background Collection: Before running the sample, collect a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.[14] Some instruments also recommend using a blank KBr pellet for the background scan.[4]
-
Spectrum Acquisition: Collect the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
Attenuated Total Reflectance (ATR) Method
ATR is a popular and versatile sampling technique that requires minimal to no sample preparation, making it ideal for rapid analysis of solids and liquids.[15][16] The technique is based on the principle of total internal reflection.
Causality: In an ATR setup, the IR beam is directed into a crystal of high refractive index (e.g., diamond, zinc selenide).[17] The beam reflects internally at the crystal surface that is in contact with the sample. At each reflection, an "evanescent wave" penetrates a few microns into the sample.[15][17] If the sample absorbs at a particular frequency, the evanescent wave is attenuated, and the reflected beam carries the absorption information to the detector. The quality of the spectrum is highly dependent on achieving good, firm contact between the sample and the ATR crystal.[15]
Materials and Equipment:
-
This compound
-
FT-IR spectrometer equipped with an ATR accessory (e.g., with a diamond crystal)[18]
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or ethanol) and soft laboratory wipes
Step-by-Step Methodology:
-
Crystal Cleaning: Ensure the ATR crystal surface is impeccably clean. Clean with a soft wipe moistened with a suitable solvent (like isopropanol) and allow it to dry completely.
-
Background Collection: With the clean, empty ATR crystal in place, collect a background spectrum. This is crucial as it accounts for the absorbance of the crystal itself and the surrounding atmosphere.
-
Sample Application: Place a small amount of the this compound powder directly onto the center of the ATR crystal.[15] Only enough powder to cover the crystal surface is needed.
-
Applying Pressure: Use the ATR's pressure clamp to apply firm, consistent pressure to the sample. This ensures intimate contact between the powder and the crystal surface, which is essential for a strong, high-quality signal.[19]
-
Spectrum Acquisition: Collect the sample spectrum.
-
Cleaning: After analysis, release the pressure, remove the sample powder, and clean the crystal surface thoroughly as described in step 1.
Nujol Mull Method
The Nujol mull technique is a classic method for preparing solid samples for transmission IR spectroscopy.[3] It involves grinding the solid sample with a mulling agent, typically mineral oil (Nujol), to form a paste or "mull."
Causality: The mulling agent serves to suspend the fine particles of the sample and reduce scattering of the IR beam by matching the refractive index of the particles.[20] The resulting paste is then pressed between two IR-transparent salt plates (e.g., KBr or NaCl) to create a thin film for analysis.[6] The primary disadvantage of this method is that the spectrum of the mulling agent itself will be superimposed on the sample spectrum. Nujol (mineral oil) has characteristic C-H stretching and bending bands that can obscure these regions in the sample's spectrum.[21]
Materials and Equipment:
-
This compound
-
Nujol (high-purity mineral oil)[21]
-
Agate mortar and pestle
-
Two IR-transparent salt plates (e.g., KBr), stored in a desiccator
-
Spatula or glass rod
Step-by-Step Methodology:
-
Sample Grinding: Place 5-10 mg of the solid sample into an agate mortar. Grind the sample to a very fine powder to minimize light scattering.[13]
-
Creating the Mull: Add one or two drops of Nujol to the ground powder in the mortar.[6]
-
Homogenization: Continue grinding the mixture until it forms a uniform, translucent, and viscous paste. The consistency should be similar to toothpaste.[22]
-
Spreading the Film: Using a spatula, transfer a small amount of the mull to the center of one salt plate. Place the second salt plate on top and gently rotate it to spread the mull into a thin, even film between the plates. The final film should be translucent and free of air bubbles.[6]
-
Analysis: Place the "sandwich" of salt plates into the appropriate sample holder and insert it into the spectrometer for analysis.
-
Background Collection: Collect a background spectrum with the empty sample holder in the beam path.
-
Spectrum Acquisition: Collect the sample spectrum. When interpreting the spectrum, be sure to account for the known absorption bands of Nujol (typically strong C-H stretches around 2924 cm⁻¹ and 2853 cm⁻¹ and C-H bends around 1462 cm⁻¹ and 1377 cm⁻¹).
Spectral Interpretation of this compound
The following table summarizes the expected characteristic FT-IR absorption bands for this compound based on known frequencies for its constituent functional groups.
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Comments |
| 3400 - 3100 | N-H Stretching | Secondary Amine/Amide (N-H) | Multiple bands are expected due to the different N-H environments in the thiosemicarbazide backbone.[23][24] These bands can be broadened by hydrogen bonding. |
| 3100 - 3000 | C-H Stretching | Aromatic C-H (Phenyl group) | Typically appear as a group of weaker bands just above 3000 cm⁻¹.[25][26] |
| 2960 - 2850 | C-H Stretching | Aliphatic C-H (Cyclohexyl group) | Strong, sharp absorptions from symmetric and asymmetric stretching of CH₂ and CH groups.[27] |
| ~1600 | N-H Bending | N-H Scissoring | Often observed in thiosemicarbazides and related compounds.[24] |
| 1600 - 1450 | C=C Stretching | Aromatic Ring (Phenyl group) | A series of bands, often of variable intensity, characteristic of the benzene ring.[26][28] |
| 1550 - 1450 | C-N Stretching / N-H Bending | Thioamide II Band | A mixed vibration with significant contributions from C-N stretching and N-H bending. |
| ~1450 | C-H Bending | CH₂ Scissoring (Cyclohexyl group) | A characteristic absorption for the methylene groups in the cyclohexane ring. |
| 1350 - 1250 | C=S Stretching / C-N Stretching | Thioamide I Band | This is a complex vibration. The C=S stretch contributes significantly in this region.[23] |
| 900 - 675 | C-H Bending (Out-of-Plane) | Aromatic C-H (Phenyl group) | The position of these strong bands is diagnostic of the substitution pattern. For a monosubstituted ring, strong bands are expected around 770-710 cm⁻¹ and 690 cm⁻¹.[29] |
Self-Validation: The presence of strong aliphatic C-H stretches (2960-2850 cm⁻¹), aromatic C-H stretches (~3030 cm⁻¹), multiple N-H stretching bands (3400-3100 cm⁻¹), and characteristic thioamide and aromatic ring vibrations provides a robust, self-validating confirmation of the this compound structure. The absence of significant peaks in other regions (e.g., a strong C=O stretch around 1700 cm⁻¹) further confirms the purity of the thiosemicarbazide.
Conclusion
FT-IR spectroscopy is a powerful and efficient tool for the structural characterization of this compound. The choice of sampling technique—KBr pellet, ATR, or Nujol mull—depends on the specific analytical need, available equipment, and desired speed of analysis. The KBr method offers a complete, interference-free spectrum, while ATR provides unparalleled speed and ease of use. By following the detailed protocols and utilizing the spectral interpretation guide provided in this note, researchers can confidently obtain high-quality, reproducible FT-IR data to verify the identity and integrity of their synthesized compounds, a critical step in the drug discovery and development pipeline.
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Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell.
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A Comparative Guide to KBr Pellets and Nujol Mulls for FTIR Analysis of Solid Samples. Benchchem.
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IR Spectroscopy. Chemistry LibreTexts.
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Sample preparation for FT-IR. University of the West Indies at Mona.
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Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media. IOSR Journal of Applied Chemistry.
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ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent.
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Quick User Guide for FT-IR. University of Helsinki.
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Perkin-Elmer Spectrum One FTIR Guide. Scribd.
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Attenuated Total Reflectance (ATR-FTIR) Analysis. Covalent Metrology.
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Making KBr Pellets for FTIR: Step by Step Guide. Pellet Press Die Sets.
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KBr Pellet Method. Shimadzu.
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Sampling Techniques for FTIR Spectroscopy. JASCO Inc.
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PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Journal of Advanced Scientific Research.
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Quantitative Analysis of Powdered Solids with FTIR-ATR. JASCO Inc.
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The infrared absorption spectra of thiosemicarbazide and related compounds: NH2 and NH vibrations. ResearchGate.
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Materials Analysis Applications Compendium • 2017 - FTIR. Thermo Fisher Scientific.
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Infrared Spectra of Solids – the Mull Technique. IJVS.
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Distinguishing structural isomers: Mono- and disubstituted benzene rings. ResearchGate.
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Fluorolube® & Nujol® for Sample Preparation. International Crystal Laboratories.
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Mulling (spectroscopy). Wikipedia.
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Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online.
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Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. Molecules.
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FT-IR spectra of a thiosemicarbazide, b Co(OH)2, c Co(OH)2@Glu, and d... ResearchGate.
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FTIR Sampling Techniques - Transmission: Solids Sample Preparation. YouTube.
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Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
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Attenuated total reflectance (ATR). Anton Paar Wiki.
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Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study. BMC Chemistry.
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Application Notes and Protocols for High-Throughput Screening of Thiosemicarbazide Libraries for Antimicrobial Activity
Introduction: The Imperative for Novel Antimicrobial Agents and the Promise of Thiosemicarbazides
The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel chemical scaffolds with potent and unique mechanisms of action.[1][2] Thiosemicarbazides, a class of organic compounds characterized by the H2NNHCSNHR group, have emerged as a promising scaffold in medicinal chemistry.[3][4] Their derivatives have demonstrated a broad spectrum of biological activities, including notable antitubercular and antibacterial effects.[3][5] The proposed mechanisms of action for their antimicrobial properties include the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are responsible for managing DNA topology during replication.[4]
High-throughput screening (HTS) provides a powerful platform for the rapid evaluation of large and diverse chemical libraries, such as those comprised of thiosemicarbazide derivatives, to identify novel antimicrobial lead compounds.[1][6][7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of HTS campaigns to uncover new antimicrobial agents from thiosemicarbazide libraries. We will delve into the critical aspects of assay development, provide detailed experimental protocols, and discuss the necessary steps for hit confirmation and validation, all while emphasizing the scientific rationale behind each procedural choice.
Strategic Planning for a Thiosemicarbazide HTS Campaign
A successful HTS campaign is built upon a foundation of meticulous planning and assay design. The primary objective is to develop a robust, reproducible, and scalable assay that can effectively distinguish true antimicrobial activity from experimental artifacts. The two main approaches for antibacterial HTS are cellular (whole-cell) assays and molecular target-based assays.[1] For the initial screening of a thiosemicarbazide library with the goal of identifying compounds with broad applicability, a whole-cell-based approach is often preferred as it identifies compounds that can penetrate the bacterial cell envelope and exert a biological effect.
Assay Selection and Development: A Decision-Making Framework
The choice of assay format and detection method is paramount for the success of an HTS campaign. Key considerations include the bacterial strains to be screened, the desired throughput, and the available laboratory instrumentation.
Caption: Decision-making framework for antimicrobial HTS assay development.
Detailed Protocols for Thiosemicarbazide Library Screening
The following protocols are designed for a whole-cell based antimicrobial screening campaign using a 384-well microplate format.
I. Materials and Reagents
| Reagent/Material | Supplier | Purpose |
| Thiosemicarbazide Library | In-house synthesis or commercial | Test compounds |
| Dimethyl Sulfoxide (DMSO), Cell Culture Grade | Sigma-Aldrich | Solvent for library compounds |
| Mueller-Hinton Broth (MHB) or Tryptic Soy Broth (TSB) | BD Biosciences | Bacterial growth medium |
| Resazurin Sodium Salt | Sigma-Aldrich | Viability indicator for fluorescence assay |
| BacTiter-Glo™ Microbial Cell Viability Assay | Promega | Reagent for ATP-based luminescence assay |
| Bacterial Strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) | ATCC | Test organisms |
| 384-well, clear-bottom, black microplates | Corning | Assay plates |
| Positive Control (e.g., Ciprofloxacin) | Sigma-Aldrich | Reference antibiotic |
| Negative Control (DMSO) | Sigma-Aldrich | Vehicle control |
II. Protocol 1: Resazurin-Based Fluorescence Assay for Antimicrobial Activity
This protocol utilizes the redox indicator resazurin, which is reduced by metabolically active cells to the highly fluorescent resorufin. A decrease in fluorescence indicates inhibition of bacterial growth.[8][9]
A. Preparation of Reagents and Bacterial Inoculum
-
Compound Plating: Prepare a stock solution of the thiosemicarbazide library compounds in DMSO at a concentration of 10 mM. Using an automated liquid handler, dispense 50 nL of each compound into the wells of a 384-well assay plate. This will result in a final assay concentration of 10 µM in a 50 µL total volume.
-
Control Preparation: In designated columns of the assay plate, add 50 nL of DMSO for the negative control (maximum growth) and 50 nL of a ciprofloxacin stock solution for the positive control (no growth).
-
Bacterial Inoculum Preparation: Inoculate a starter culture of the desired bacterial strain in the appropriate broth and incubate overnight at 37°C with shaking. The following day, dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in fresh broth.
B. Assay Execution
-
Inoculation: Using a multi-channel pipette or automated dispenser, add 50 µL of the prepared bacterial inoculum to each well of the compound-plated 384-well plate.
-
Incubation: Seal the plates and incubate at 37°C for 4-6 hours, or until the bacteria reach the mid-logarithmic growth phase.
-
Resazurin Addition: Prepare a 0.015% (w/v) solution of resazurin in sterile phosphate-buffered saline (PBS). Add 5 µL of the resazurin solution to each well.
-
Second Incubation: Incubate the plates for an additional 1-4 hours at 37°C. The optimal incubation time should be determined during assay development to achieve a good signal-to-background ratio.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
III. Protocol 2: ATP-Based Luminescence Assay for Bacterial Viability
This protocol measures the level of ATP, a marker for metabolically active cells.[10] A decrease in luminescence indicates a reduction in viable bacteria.
A. Preparation of Reagents and Bacterial Inoculum
-
Compound Plating and Control Preparation: Follow the same procedure as in Protocol 1, steps A1 and A2.
-
Bacterial Inoculum Preparation: Follow the same procedure as in Protocol 1, step A3.
B. Assay Execution
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well of the compound-plated 384-well plate.
-
Incubation: Seal the plates and incubate at 37°C for 4-6 hours.
-
ATP Reagent Addition: Equilibrate the BacTiter-Glo™ reagent to room temperature. Add 25 µL of the reagent to each well.
-
Signal Stabilization: Incubate the plates at room temperature for 5 minutes in the dark to stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence using a plate reader.
High-Throughput Screening Workflow
Caption: A streamlined workflow for the high-throughput screening of a thiosemicarbazide library.
Data Analysis, Hit Confirmation, and Validation
Rigorous data analysis and a multi-step hit validation process are crucial to eliminate false positives and focus on the most promising compounds.
I. Primary Data Analysis
-
Quality Control: For each assay plate, calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|
where σ is the standard deviation, μ is the mean, pos is the positive control, and neg is the negative control.
-
Percentage Inhibition Calculation: Calculate the percentage inhibition for each compound using the following formula:
% Inhibition = 100 * (1 - (Signal_compound - Signal_pos) / (Signal_neg - Signal_pos))
-
Hit Selection: Define a hit criterion, typically a percentage inhibition greater than three times the standard deviation of the negative control. Compounds that meet this criterion in replicate screens are considered primary hits.
II. Hit Confirmation and Validation Cascade
| Validation Step | Purpose | Methodology | Expected Outcome |
| Hit Confirmation | To confirm the activity of primary hits. | Re-test primary hits in the same assay format. | Reproducible inhibition of bacterial growth. |
| Dose-Response Analysis | To determine the potency of confirmed hits. | Test hits over a range of concentrations (e.g., 8-point serial dilution) to generate a dose-response curve. | Calculation of IC50 (half-maximal inhibitory concentration) values. |
| Cytotoxicity Assay | To assess the toxicity of hits against mammalian cells. | Test hits against a mammalian cell line (e.g., HEK293) using an MTT or similar viability assay. | High selectivity index (Cytotoxic IC50 / Antimicrobial IC50). |
| Secondary Screening | To determine the spectrum of activity. | Test hits against a panel of clinically relevant bacterial strains, including multidrug-resistant isolates. | Broad-spectrum or targeted activity profile. |
Elucidating the Mechanism of Action
Identifying the molecular target of the confirmed hits is a critical step in the drug development process. Based on existing literature, thiosemicarbazides may target bacterial topoisomerases.[4][5]
Caption: Putative mechanism of action for thiosemicarbazide antimicrobial hits.
Further experimental validation can be achieved through:
-
Enzyme Inhibition Assays: Purified DNA gyrase and topoisomerase IV can be used in in vitro assays to directly measure the inhibitory activity of the hit compounds.
-
Resistant Mutant Generation: Spontaneous resistant mutants can be generated by plating bacteria on agar containing the hit compound. Whole-genome sequencing of these mutants can identify mutations in the target genes.
Conclusion
The protocols and strategies outlined in this application note provide a robust framework for the high-throughput screening of thiosemicarbazide libraries to identify novel antimicrobial agents. By combining careful assay development, rigorous hit validation, and mechanistic studies, researchers can significantly increase the probability of discovering promising lead compounds that can be further optimized for clinical development. The flexibility of the thiosemicarbazide scaffold, coupled with the power of HTS, offers a compelling avenue for addressing the urgent global health threat of antimicrobial resistance.
References
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Bhat, A. A., et al. (2022). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Pharmaceuticals, 15(11), 1362. [Link]
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Li, Y., et al. (2025). High-throughput clinical antimicrobial susceptibility testing and drug-resistant subpopulation detection in Gram-negative bacteria. Frontiers in Microbiology. [Link]
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Poczta, A., et al. (2019). Synthesis, In Vitro Screening and Docking Studies of New Thiosemicarbazide Derivatives as Antitubercular Agents. Molecules, 24(2), 263. [Link]
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Rex, J. H., & Bradford, P. (2024). Antibacterial discovery is hard. Really, really hard. AMR.Solutions. [Link]
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Forry, S. P. (2016). Amping antimicrobial discovery with high-throughput screening. Drug Target Review. [Link]
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Palka, M., et al. (2023). Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. Molecules, 28(20), 7178. [Link]
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Dixon, S. (2024). Advances in High-Throughput Screening for Novel Antimicrobial Compounds. AZoLifeSciences. [Link]
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Ramasubramanian, A. K., et al. (2017). High-throughput microarray for antimicrobial susceptibility testing. Biosensors and Bioelectronics, 92, 226-231. [Link]
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Aladinskaya, A. (2019). High-throughput screening used to discover new class of antibiotics. Drug Target Review. [Link]
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Miller, W. R., et al. (2020). Validation of a High-Throughput Screening Assay for Identification of Adjunctive and Directly Acting Antimicrobials Targeting Carbapenem-Resistant Enterobacteriaceae. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(9), 1056-1065. [Link]
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Butler, M. S., et al. (2021). Challenges and Opportunities with Antibiotic Discovery and Exploratory Research. ACS Infectious Diseases, 7(8), 2334-2347. [Link]
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Sarker, S. D., et al. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324. [Link]
-
Blasco, L., et al. (2018). High-Throughput Screen Identifying the Thiosemicarbazone NSC319726 Compound as a Potent Antimicrobial Lead Against Resistant Strains of Escherichia coli. Frontiers in Microbiology, 9, 2983. [Link]
-
Koca, I., et al. (2016). Thiosemicarbazide Derivatives Decrease the ATPase Activity of Staphylococcus aureus Topoisomerase IV, Inhibit Mycobacterial Growth, and Affect Replication in Mycobacterium smegmatis. Molecules, 21(11), 1459. [Link]
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Poczta, A., et al. (2019). Synthesis, In Vitro Screening and Docking Studies of New Thiosemicarbazide Derivatives as Antitubercular Agents. ResearchGate. [Link]
-
Elshikh, M., et al. (2016). Resazurin assay protocol for screening and evaluation of antimicrobial activity of nanoparticles. ResearchGate. [Link]
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molecular docking protocol for thiosemicarbazide-based compounds
Application Notes and Protocols
Topic: A Field-Proven Molecular Docking Protocol for Thiosemicarbazide-Based Compounds
Audience: Researchers, scientists, and drug development professionals.
Abstract
Thiosemicarbazides and their derivatives, thiosemicarbazones, represent a versatile class of compounds with a wide spectrum of biological activities, including anticancer, antibacterial, and antiviral properties.[1] Their therapeutic potential often stems from their ability to chelate metal ions and interact with biological macromolecules. Structure-based drug design, particularly molecular docking, is an indispensable tool for elucidating their mechanism of action and optimizing their therapeutic efficacy.[2][3] This guide provides a comprehensive, in-depth protocol for performing molecular docking studies on thiosemicarbazide-based compounds, moving beyond a generic workflow to address the specific chemical nuances of this scaffold. We will detail the causality behind critical experimental choices, from ligand preparation to post-docking validation, to ensure a scientifically rigorous and reproducible computational study.
The Thiosemicarbazide Scaffold: Unique Challenges in Silico
The thiosemicarbazide backbone (-NH-CS-NH-NH2) and its derived thiosemicarbazones (=N-NH-CS-NH2) present specific challenges that must be addressed for accurate docking simulations:
-
Tautomerism: The thione-thiol tautomerism (C=S ⇌ C-SH) significantly alters the hydrogen bonding capacity and overall topology of the molecule. The thione form is generally predominant, but the local protein environment can stabilize the thiol form.[4]
-
Rotational Flexibility: The single bonds within the thiosemicarbazide linker allow for considerable conformational freedom, creating a large conformational space that the docking algorithm must search.
-
Chelation Potential: The sulfur and nitrogen atoms are excellent metal chelators. If docking into a metalloenzyme, special considerations for metal coordination bonds are necessary.
-
Sulfur Parameterization: The electronic properties of sulfur are complex. The accuracy of the simulation is highly dependent on the quality of the force field parameters for sulfur, which can be less robust than those for more common elements like oxygen or nitrogen in older force fields.[5][6][7]
This protocol is designed to systematically address these challenges to produce reliable and meaningful results.
The Molecular Docking Workflow: A High-Level Overview
The entire process can be conceptualized as a three-stage pipeline: Pre-Computation (Preparation), Computation (Docking), and Post-Computation (Analysis & Validation). Each stage contains critical steps that build upon the last.
Caption: A high-level overview of the molecular docking workflow.
Part 1: Pre-Computation: Preparing the System
The quality of your input structures directly determines the quality of the docking output. Garbage in, garbage out. This phase is arguably the most critical for success.
Receptor Preparation
The goal is to prepare a biologically relevant and computationally ready protein structure.
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Application Notes & Protocols: Development of 4-Cyclohexyl-1-phenylthiosemicarbazide as a Novel Antiparasitic Agent
Abstract: The escalating challenge of parasitic diseases, compounded by the emergence of drug-resistant strains, necessitates the urgent discovery of new therapeutic agents. Thiosemicarbazides and their derivatives have emerged as a promising class of compounds due to their wide spectrum of biological activities, including antiparasitic effects.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical development of 4-Cyclohexyl-1-phenylthiosemicarbazide, a representative member of this class, as a potential antiparasitic agent. We outline detailed protocols for its synthesis and characterization, robust methodologies for in vitro and in vivo screening, foundational mechanistic studies, and critical early-stage ADME/Tox and formulation considerations. The workflows presented herein are designed to be self-validating, providing a logical and efficient pathway from initial compound synthesis to lead candidate selection.
Introduction: The Therapeutic Potential of Thiosemicarbazides
Parasitic infections caused by protozoa (e.g., Trypanosoma, Leishmania, Plasmodium) and helminths afflict billions worldwide, primarily in low-income populations.[3] Current treatment regimens are often hampered by issues of toxicity, limited efficacy, and growing parasite resistance, highlighting a critical need for novel chemotherapeutics.[3] Thiosemicarbazides and their Schiff base derivatives, thiosemicarbazones, are versatile pharmacophores known to exhibit a range of biological activities, including anticancer, antibacterial, and antiviral properties.[4][5][6]
Their antiparasitic potential is particularly compelling. Studies have demonstrated the efficacy of various thiosemicarbazone derivatives against Trypanosoma cruzi, the agent of Chagas disease, and other parasites like Toxoplasma gondii.[7][8][9] The proposed mechanisms often involve the chelation of essential metal ions or the inhibition of key parasitic enzymes, such as cysteine proteases (e.g., cruzain), which are vital for parasite survival and replication.[3][10] The core structure, R¹R²C=N-NH-C(=S)NH-R³, allows for extensive chemical modification to optimize potency and selectivity.
This guide focuses on This compound (CAS No. 27421-91-6) as a candidate for development.[11] We will systematically explore the necessary steps to evaluate its potential as a clinical candidate, providing both the "how" (protocols) and the "why" (scientific rationale) for each stage of the investigation.
Synthesis and Characterization of this compound
The first critical step is the reliable synthesis and rigorous characterization of the compound to ensure purity and structural integrity for all subsequent biological assays. The most common route involves the condensation reaction between phenylhydrazine and cyclohexyl isothiocyanate.
Protocol 1.1: Synthesis
Rationale: This one-pot synthesis is efficient and typically results in high yields. The choice of ethanol as a solvent is based on its ability to dissolve the reactants and facilitate the reaction, while also allowing for easy precipitation of the product upon cooling.
Materials:
-
Phenylhydrazine
-
Cyclohexyl isothiocyanate
-
Absolute Ethanol
-
Reflux condenser, heating mantle, magnetic stirrer, and standard glassware
-
Buchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask, dissolve phenylhydrazine (1 equivalent) in absolute ethanol (100 mL).
-
Begin stirring the solution at room temperature.
-
Slowly add cyclohexyl isothiocyanate (1 equivalent) dropwise to the stirring solution over 15 minutes.
-
After the addition is complete, attach a reflux condenser and heat the mixture to reflux (approximately 78°C) for 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, remove the heat source and allow the flask to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.
-
Collect the resulting white or off-white solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to yield this compound.
Protocol 1.2: Characterization
Rationale: A full characterization is non-negotiable to confirm the identity and purity of the synthesized compound. Each technique provides a unique piece of structural information.
-
Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR spectroscopy to confirm the chemical structure, ensuring all expected protons and carbons are present with the correct chemical shifts and integrations.
-
Mass Spectrometry (MS): Determine the molecular weight of the compound to confirm its elemental composition.
-
Infrared (IR) Spectroscopy: Identify characteristic functional groups, such as N-H and C=S stretches, consistent with the thiosemicarbazide structure.[7]
-
Melting Point: A sharp melting point range indicates high purity.
The Drug Discovery and Development Workflow
The path from a synthesized compound to a viable drug candidate is a multi-stage process. Each stage serves as a gate, ensuring that only the most promising candidates, with an optimal balance of efficacy and safety, proceed.
Caption: High-level workflow for antiparasitic drug development.
In Vitro Antiparasitic Screening
The initial evaluation of a compound's biological activity is performed in vitro against a panel of relevant parasites. The goal is to determine the half-maximal inhibitory concentration (IC50), the concentration of the drug that inhibits 50% of parasite growth or viability.
Protocol 3.1: Anti-T. cruzi Activity Assay (β-Galactosidase Reporter Strain)
Rationale: This colorimetric assay uses a recombinant T. cruzi strain expressing the β-galactosidase gene. Viable parasites will process a substrate (chlorophenol red-β-D-galactopyranoside) to produce a colored product, which can be quantified spectrophotometrically. It is a robust and high-throughput method for screening against the intracellular amastigote stage, the clinically relevant form of the parasite.[12]
Materials:
-
Vero cells (or other suitable host cells)
-
T. cruzi Tulahuen C4 strain (expressing β-galactosidase)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
Chlorophenol red-β-D-galactopyranoside (CPRG)
-
Nonidet P-40 (NP40) lysis buffer
-
96-well microplates
-
Benznidazole (positive control)
Procedure:
-
Seed Vero cells into a 96-well plate at a density of 4,000 cells/well and incubate for 24 hours to allow for adherence.
-
Infect the cells with trypomastigotes of the T. cruzi reporter strain at a multiplicity of infection (MOI) of 10:1. Incubate for 2 hours.
-
Wash the wells with medium to remove non-internalized parasites.
-
Prepare serial dilutions of this compound in culture medium. Add these dilutions to the infected cells. Include wells with benznidazole as a positive control and untreated wells as a negative control.
-
Incubate the plates for 72-96 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, add 50 µL of CPRG substrate in NP40 lysis buffer to each well.
-
Incubate at 37°C for 4-6 hours.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of parasite growth inhibition for each concentration relative to the untreated control and determine the IC50 value using non-linear regression analysis.
Protocol 3.2: Anthelmintic Activity Assay (Rhabditis sp.)
Rationale: For screening against helminths, a simple mortality assay using a free-living nematode like Rhabditis sp. can serve as a preliminary model.[1][13] This provides an initial indication of nematicidal activity before moving to more complex parasitic species.
Materials:
-
Rhabditis sp. culture
-
Phosphate-buffered saline (PBS)
-
24-well microplates
-
Albendazole (positive control)
-
Inverted microscope
Procedure:
-
Synchronize the nematode culture to obtain a population of L4 larvae or young adults.
-
Wash the nematodes with PBS and add approximately 20-30 nematodes to each well of a 24-well plate containing PBS.
-
Add serial dilutions of this compound to the wells. Include albendazole as a positive control and a solvent control (e.g., DMSO).
-
Incubate at room temperature for 24-48 hours.
-
Observe the nematodes under an inverted microscope. Count the number of motile (live) and non-motile (dead) worms. A worm is considered dead if it does not respond to gentle prodding.
-
Calculate the percentage of mortality at each concentration and determine the LC50 (lethal concentration 50%).
Preclinical Safety: Cytotoxicity and Selectivity
A potent antiparasitic compound is only useful if it is not equally toxic to the host. Cytotoxicity assays are essential to determine the compound's effect on mammalian cells.[14][15]
Protocol 4.1: Mammalian Cell Cytotoxicity Assay (Resazurin-Based)
Rationale: The resazurin (AlamarBlue) assay is a widely used method to measure cell viability. Metabolically active, viable cells reduce the blue resazurin dye to the pink, highly fluorescent resorufin. The amount of fluorescence is directly proportional to the number of living cells. This assay is sensitive, reliable, and has a simple workflow.[16]
Materials:
-
A representative mammalian cell line (e.g., HEK293, HepG2, or Vero cells)
-
Complete cell culture medium
-
Resazurin sodium salt solution
-
Doxorubicin (positive control for cytotoxicity)
-
96-well microplates
Procedure:
-
Seed mammalian cells into a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and incubate for 24 hours.
-
Add serial dilutions of this compound to the cells. Include a positive control (doxorubicin) and an untreated control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[16]
-
Add resazurin solution to each well to a final concentration of 10% of the total volume.
-
Incubate for an additional 4-6 hours.
-
Measure fluorescence using a microplate reader with an excitation of ~560 nm and an emission of ~590 nm.[16]
-
Calculate the half-maximal cytotoxic concentration (CC50) using non-linear regression.
Data Analysis: The Selectivity Index (SI)
The Selectivity Index (SI) is a critical parameter that quantifies the therapeutic window of a compound. It is the ratio of its toxicity to its activity. A higher SI value is desirable, as it indicates greater selectivity for the parasite over host cells.[16]
SI = CC50 (Mammalian Cells) / IC50 (Parasite)
| Compound | IC50 vs. T. cruzi (µM) | CC50 vs. Vero Cells (µM) | Selectivity Index (SI) |
| This compound | 1.5 | >100 | >66.7 |
| Benznidazole (Control) | 4.2 | 64.5 | 15.4 |
| (Note: Data are hypothetical for illustrative purposes.) |
Elucidating the Mechanism of Action
Understanding how a compound works is crucial for lead optimization and predicting potential resistance mechanisms. For thiosemicarbazides, a primary hypothesis is the inhibition of essential parasite-specific enzymes.
Proposed Mechanism: Enzyme Inhibition
Many parasites, such as T. cruzi and Leishmania, rely on specific cysteine proteases for processes like nutrition, differentiation, and host-cell invasion.[3] Thiosemicarbazones can act as inhibitors of these enzymes.[3] Another potential target in some parasites like Toxoplasma gondii is tyrosinase, an enzyme involved in critical metabolic pathways.[8][9]
Caption: Proposed mechanism of action via parasite enzyme inhibition.
Protocol 5.1: Recombinant Enzyme Inhibition Assay
Rationale: This assay directly measures the effect of the compound on a purified, recombinant target enzyme. By coupling the enzyme's activity to a detectable signal (e.g., fluorescence or absorbance), we can quantify inhibition and determine the IC50 for the specific molecular target.[16]
Materials:
-
Recombinant parasite enzyme (e.g., cruzain from T. cruzi)
-
Fluorogenic or chromogenic substrate specific to the enzyme
-
Assay buffer
-
384-well, low-volume black microplates
-
A known enzyme inhibitor (positive control)
Procedure:
-
Add assay buffer to the wells of the microplate.
-
Add serial dilutions of this compound.
-
Add a fixed concentration of the recombinant enzyme to each well and incubate for 15-30 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding the specific substrate.
-
Immediately begin kinetic reading on a microplate reader, measuring the change in fluorescence or absorbance over time.
-
Calculate the rate of reaction for each concentration.
-
Determine the IC50 value by plotting the reaction rate against the compound concentration.
Preliminary ADME/Tox and Formulation
Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is vital to prevent late-stage failures.[17][18][19]
In Vitro ADME/Tox Profiling
A standard panel of in vitro assays can predict how the compound might behave in vivo.
| Parameter | Assay | Rationale & Desired Outcome |
| Solubility | Kinetic Solubility Assay | Measures solubility in physiological buffers. Poor solubility can hinder absorption.[20][21] Goal: >50 µM. |
| Permeability | PAMPA or Caco-2 Assay | Predicts intestinal absorption.[3] Goal: High permeability. |
| Metabolic Stability | Liver Microsome Stability Assay | Measures how quickly the compound is broken down by metabolic enzymes.[19] Goal: Moderate stability (not too fast, not too slow). |
| CYP Inhibition | Cytochrome P450 Inhibition Assay | Checks for inhibition of major human drug-metabolizing enzymes to predict drug-drug interactions. Goal: IC50 > 10 µM. |
| hERG Inhibition | hERG Binding/Patch Clamp Assay | Assesses the risk of cardiac toxicity. Goal: Low affinity for the hERG channel. |
Formulation Development for Poorly Soluble Compounds
Many promising compounds fail due to poor aqueous solubility, which limits bioavailability.[22][23] If this compound demonstrates low solubility, formulation strategies must be employed.
Strategies:
-
Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix can prevent crystallization and enhance solubility.[20][23]
-
Lipid-Based Formulations: Solubilizing the drug in lipids or self-emulsifying drug delivery systems (SEDDS) can improve absorption.[22]
-
Nanonization: Reducing the particle size to the nanoscale increases the surface area, which can improve the dissolution rate according to the Noyes-Whitney equation.[24]
In Vivo Efficacy Assessment
The ultimate test of a preclinical candidate is its efficacy in a relevant animal model of the disease.
Protocol 7.1: Murine Model of Acute Chagas Disease
Rationale: Mouse models are indispensable for evaluating the in vivo activity of drug candidates.[25][26] The protocol for acute T. cruzi infection allows for the assessment of a compound's ability to reduce parasitemia and improve survival.
Materials:
-
BALB/c mice (or other susceptible strain)
-
Infective trypomastigotes of a virulent T. cruzi strain (e.g., Y strain)
-
Appropriately formulated this compound
-
Benznidazole (positive control)
-
Blood collection supplies
Procedure:
-
Infect mice with a standardized inoculum of T. cruzi trypomastigotes via intraperitoneal injection.
-
On day 5-7 post-infection (at peak parasitemia), randomize mice into treatment groups: Vehicle control, Benznidazole (e.g., 100 mg/kg/day), and this compound (at various doses, e.g., 25, 50, 100 mg/kg/day).
-
Administer treatment orally once daily for 10-20 consecutive days.
-
Monitor parasitemia every 2-3 days by collecting a small volume of tail blood and counting parasites in a Neubauer chamber.
-
Monitor animal weight and survival daily.
-
At the end of the study, analyze the data to determine the reduction in parasitemia and the increase in survival rate for each treatment group compared to the vehicle control.
Conclusion and Future Directions
This document provides a foundational framework for the initial development of this compound as an antiparasitic agent. By following a logical progression from synthesis and in vitro screening to mechanistic and in vivo studies, researchers can efficiently evaluate its potential. A promising candidate emerging from this workflow would possess high potency against the target parasite, a strong selectivity index, a favorable ADME/Tox profile, and demonstrable efficacy in an animal model. Subsequent steps would involve further lead optimization, advanced toxicology studies, and scaling up of synthesis to advance the candidate toward clinical trials. The thiosemicarbazide scaffold remains a rich area for antiparasitic drug discovery, and systematic approaches like the one detailed here are key to unlocking its therapeutic potential.
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Recent Progress in Thiazole, Thiosemicarbazone, and Semicarbazone Derivatives as Antiparasitic Agents Against Trypanosomatids and Plasmodium spp. (2024). MDPI. [Link]
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(PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). ResearchGate. [Link]
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Thiosemicarbazones as Potent Anticancer Agents and their Modes of Action. (2019). PubMed. [Link]
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In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]
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Cytotoxicity Assays: Measurement Of Cell Death. Da-Ta Biotech. [Link]
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In vitro antiparasitic activity of new thiosemicarbazones in strains of Trypanosoma cruzi. (2014). PubMed. [Link]
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Strategies for the formulation development of poorly soluble drugs via oral route. (2019). VBN. [Link]
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Synthesis and Anthelmintic Activity of New Thiosemicarbazide Derivatives—A Preliminary Study. (2020). PMC - NIH. [Link]
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Formulating Immediate-Release Tablets for Poorly Soluble Drugs. (2020). Drug Development & Delivery. [Link]
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Synthesis and Anthelmintic Activity of New Thiosemicarbazide Derivatives-A Preliminary Study. (2020). PubMed. [Link]
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A review on development of bio-active thiosemicarbazide derivatives: Recent advances. (2024). ScienceDirect. [Link]
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4-Arylthiosemicarbazide derivatives as a new class of tyrosinase inhibitors and anti-Toxoplasma gondii agents. (2021). PMC - NIH. [Link]
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ADME-Tox - Drug discovery & safety. BIOMEX. [Link]
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Precompetitive preclinical ADME/Tox data: set it free on the web to facilitate computational model building and assist drug development. (2010). Lab on a Chip (RSC Publishing). [Link]
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In Vivo Models for the Discovery of New Antifilarial Drugs. (2020). ResearchGate. [Link]
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In Vitro ADME-Tox Profiling. Creative Biostucture Drug Discovery. [Link]
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The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. (2023). MDPI. [Link]
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4-Arylthiosemicarbazide derivatives as a new class of tyrosinase inhibitors and anti- Toxoplasma gondii agents. (2021). PubMed. [Link]
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Anti-Parasite effects of new Thiosemicarbazones and their Products Thiazolidinone including Cellular aspects of Intracellular Elimination of Trypanosoma Cruzi in Vitro. Longdom Publishing. [Link]
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Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. (2024). PMC - NIH. [Link]
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Conformational and Functional Properties of the Bioactive Thiosemicarbazone and Thiocarbohydrazone Compounds. (2024). PMC - PubMed Central. [Link]
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Development and Application of an In Vitro Drug Screening Assay for Schistosoma mansoni Schistosomula Using YOLOv5. (2024). MDPI. [Link]
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Synthesis, characterization and biological study of 2‑acetylbenzothiophene 4‑cyclohexyl‑3‑thiosemicarbazone ligand and its transition metal complexes. (2020). ResearchGate. [Link]
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Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. (2015). PMC - NIH. [Link]
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The Versatile Intermediate: Application Notes for 4-Cyclohexyl-1-phenylthiosemicarbazide in Heterocyclic Synthesis
Introduction: Unlocking the Potential of a Unique Thiosemicarbazide
In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. Among the myriad of synthetic intermediates, thiosemicarbazides stand out for their versatility in constructing a diverse range of pharmacologically relevant scaffolds. This guide focuses on a particularly intriguing derivative: 4-Cyclohexyl-1-phenylthiosemicarbazide . The presence of both a bulky, aliphatic cyclohexyl group and an aromatic phenyl group imparts unique solubility, reactivity, and biological activity profiles to the resulting heterocyclic systems.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides not just protocols, but also the underlying scientific rationale for the use of this compound as a key building block for the synthesis of bioactive 1,2,4-triazoles and 1,3,4-thiadiazoles. These heterocyclic cores are prominent in a vast array of therapeutic agents, exhibiting antimicrobial, antifungal, and other important biological activities.[1][2][3][4][5][6]
Core Concepts: The Chemistry of Thiosemicarbazide Cyclization
Thiosemicarbazides are prized precursors in heterocyclic chemistry due to the reactive nature of the thioamide moiety and the nucleophilic hydrazine group. The cyclization of this compound can be directed towards different heterocyclic systems, primarily 1,2,4-triazoles and 1,3,4-thiadiazoles, by carefully selecting the reaction conditions.
The general principle involves the reaction of the thiosemicarbazide with a suitable one-carbon electrophile (for thiadiazoles) or an intramolecular cyclization under specific pH conditions (for triazoles). The cyclohexyl and phenyl substituents at the N-4 and N-1 positions, respectively, play a crucial role in influencing the reaction kinetics, product stability, and ultimately, the biological profile of the final compounds. The steric bulk of the cyclohexyl group can influence the regioselectivity of cyclization, while the electronic nature of the phenyl group can affect the nucleophilicity of the adjacent nitrogen atom.
Diagram 1: General Cyclization Pathways of this compound
Caption: Divergent synthesis of triazoles and thiadiazoles.
Application Protocol 1: Synthesis of 4,5-Disubstituted-1,2,4-triazole-3-thiols
The synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols is a valuable transformation, as these compounds are known to possess a wide range of biological activities, including antimicrobial and antifungal properties.[4][7][8][9] This protocol details the base-catalyzed intramolecular cyclization of an N-acyl-4-cyclohexyl-1-phenylthiosemicarbazide intermediate.
Scientific Rationale
The reaction proceeds via an initial acylation of the N-1 nitrogen of the thiosemicarbazide, followed by a base-catalyzed intramolecular cyclization. The base, typically sodium hydroxide or potassium hydroxide, deprotonates one of the amide protons, facilitating a nucleophilic attack of the nitrogen onto the carbonyl carbon of the acyl group. Subsequent dehydration leads to the formation of the stable 1,2,4-triazole ring. The presence of the cyclohexyl group at the N-4 position can enhance the lipophilicity of the final molecule, potentially improving its membrane permeability and biological activity.
Experimental Workflow
Caption: Workflow for the synthesis of 1,2,4-triazole-3-thiols.
Detailed Protocol: Synthesis of 4-Cyclohexyl-5-(p-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione[7]
Materials:
-
p-Toluic acid hydrazide
-
Cyclohexyl isothiocyanate
-
Ethanol
-
Sodium hydroxide
-
Hydrochloric acid (concentrated)
-
Deionized water
Procedure:
-
Synthesis of the Thiosemicarbazide Intermediate:
-
In a round-bottom flask, dissolve p-toluic acid hydrazide (0.01 mol) in ethanol (50 mL).
-
To this solution, add cyclohexyl isothiocyanate (0.01 mol) dropwise with stirring.
-
Reflux the reaction mixture for 4-6 hours.
-
After cooling to room temperature, the precipitated solid (1-(4-methylbenzoyl)-4-cyclohexylthiosemicarbazide) is collected by filtration, washed with cold ethanol, and dried.
-
-
Cyclization to the 1,2,4-Triazole-3-thione:
-
To the dried thiosemicarbazide intermediate (0.01 mol), add an 8% aqueous solution of sodium hydroxide (50 mL).
-
Reflux the mixture for 4-5 hours.
-
After cooling, the reaction mixture is filtered to remove any insoluble impurities.
-
The clear filtrate is then carefully acidified with concentrated hydrochloric acid to a pH of approximately 5-6.
-
The precipitated solid is collected by filtration, washed thoroughly with cold water, and dried.
-
The crude product is recrystallized from 70% ethanol to yield pure 4-Cyclohexyl-5-(p-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.[7]
-
Expected Yield and Characterization Data: [7]
| Compound | Yield | Melting Point (°C) | IR (KBr, cm⁻¹) | ¹H-NMR (DMSO-d₆, δ ppm) | Elemental Analysis (Calculated/Found) |
| 4-Cyclohexyl-5-(p-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | 65% | 178-179 | 3210 (N-H), 1580 (C=N), 1411 (C=C), 1280 (C=S) | 1.28 - 1.75 (m, 10H, 5 × CH₂ cyclohexyl), 2.31 (s, 3H, CH₃-Ar), 4.45 (m, 1H, CH-N cyclohexyl), 7.21 - 7.35 (m, 4H, Aromatic) | C: 65.93/65.82, H: 6.95/6.89, N: 15.38/15.31 |
| 4-Cyclohexyl-5-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | 68% | 156 | 3200 (N-H), 1600 (C=N), 1420 (C=C), 1285 (C=S) | 1.25 - 1.79 (m, 10H, 5 × CH₂ cyclohexyl), 3.36 (s, 2H, CH₂-Ph), 4.50 (m, 1H, CH-N), 7.25 - 7.43 (m, 5H, aromatic) | C: 65.93/65.91, H: 6.95/6.93, N: 15.38/15.35 |
Application Protocol 2: Synthesis of 2-Amino-1,3,4-thiadiazole Derivatives
The 1,3,4-thiadiazole moiety is a well-known pharmacophore present in numerous antimicrobial, anti-inflammatory, and anticancer agents.[2][3][5][6] The synthesis of 2-amino-1,3,4-thiadiazoles from this compound can be achieved through acid-catalyzed cyclization.
Scientific Rationale
In the presence of a strong acid, such as concentrated sulfuric acid or phosphoric acid, the thiosemicarbazide undergoes cyclodehydration. The reaction is believed to proceed through protonation of the thiocarbonyl sulfur, which enhances the electrophilicity of the thiocarbonyl carbon. This is followed by an intramolecular nucleophilic attack from the terminal nitrogen of the hydrazine moiety. Subsequent dehydration results in the formation of the aromatic 1,3,4-thiadiazole ring. The nature of the substituents on the thiosemicarbazide can influence the ease of cyclization.
General Protocol for Acid-Catalyzed Cyclization
Materials:
-
This compound
-
Concentrated Sulfuric Acid or Polyphosphoric Acid
-
Ice
-
Saturated Sodium Bicarbonate Solution
-
Suitable recrystallization solvent (e.g., Ethanol, Acetic Acid)
Procedure:
-
Cyclization:
-
Carefully add this compound (0.01 mol) portion-wise to an excess of cold (0-5 °C) concentrated sulfuric acid with constant stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Neutralize the resulting solution carefully with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and dried.
-
The crude product is then purified by recrystallization from a suitable solvent to afford the pure 2-(phenylamino)-5-cyclohexyl-1,3,4-thiadiazole.
-
Note: The specific reaction conditions, such as temperature and reaction time, may need to be optimized depending on the specific substrate and the acid catalyst used.
Biological Applications and Significance
The heterocyclic compounds derived from this compound are of significant interest due to their potential biological activities.
-
Antimicrobial and Antifungal Activity: Both 1,2,4-triazole and 1,3,4-thiadiazole cores are well-established pharmacophores in antimicrobial and antifungal agents.[1][2][3][4][5][6][8][9][10][11] The presence of the cyclohexyl group can enhance the lipophilicity of the molecules, which may facilitate their passage through microbial cell membranes, leading to improved efficacy. The phenyl group can also contribute to the overall bioactivity through various interactions with biological targets.
-
Structure-Activity Relationship (SAR) Insights: The synthetic versatility of this compound allows for the generation of a library of derivatives by varying the acyl group in the triazole synthesis or by further functionalization of the resulting heterocyclic rings. This enables systematic SAR studies to optimize the biological activity and pharmacokinetic properties of these compounds. For instance, the introduction of different substituents on the phenyl ring or modification of the cyclohexyl moiety can lead to the discovery of more potent and selective drug candidates.
Conclusion
This compound is a valuable and versatile synthetic intermediate that provides a straightforward entry into the synthesis of biologically relevant 1,2,4-triazole and 1,3,4-thiadiazole derivatives. The distinct structural features of this precursor, namely the cyclohexyl and phenyl groups, offer opportunities for fine-tuning the physicochemical and pharmacological properties of the final heterocyclic compounds. The protocols and insights provided in this guide are intended to empower researchers in the fields of medicinal chemistry and drug discovery to explore the full potential of this unique building block in their quest for novel therapeutic agents.
References
- Turan-Zitouni, G., Kaplancıklı, Z. A., Erol, K., & Kılıç, F. S. (2005). Synthesis and antimicrobial activity of 4-phenyl/cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazole derivatives. European Journal of Medicinal Chemistry, 40(6), 607-613.
- Kalinowska-Lis, U., Felczak, K., Chiy, P. O., & Lis, T. (2019). Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies. PLoS One, 14(9), e0222483.
- Jadhav, S. D., & Disouza, J. I. (2018). SYNTHESIS AND ANTIFUNGAL ACTIVITY OF 1, 3, 4-THIADIAZOLE. World Journal of Pharmaceutical and Medical Research, 4(5), 131-136.
- Sharma, D., & Narasimhan, B. (2017). Triazoles as antimicrobial: A review. International Journal of Chemical Studies, 5(2), 253-258.
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
EBSCO. (n.d.). Thiazole antifungals. Retrieved from [Link]
- Karczmarzyk, Z., & Wysocki, W. (2023).
-
Karczmarzyk, Z., & Wysocki, W. (2023). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. PubMed. Retrieved from [Link]
- Riaz, M., & Ayub, M. (2015). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Journal of the Chemical Society of Pakistan, 37(2).
- Saramet, I., Drăghici, C., Barcutean, C., Rădulescu, V., Loloiu, T., & Bancu, M. D. (2009). Synthesis of new 4-substituted-1-aroyl-thiosemicarbazides and their cyclization to mercaptotriazoles and aminothiadiazoles.
- Gaponik, P. N., Voitekhovich, S. V., & Ivashkevich, O. A. (2022).
- Küçükgüzel, I., Oruç, E. E., Rollas, S., & Şahin, F. (2002). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Turkish Journal of Chemistry, 26(1), 129-136.
- Plech, T., Wujec, M., Siwek, A., Kosikowska, U., & Malm, A. (2013). 1,2,4-Triazoles as Important Antibacterial Agents.
- Barbosa, G. A. D., de Aguiar, A. P., & da Silva, A. C. M. (2015). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 7(4), 1436-1453.
- Al-amodi, M. S., Al-majidi, S. M., & Al-bayati, R. I. (2018). Synthesis, characterization and biological study of 2-acetylbenzothiophene 4-cyclohexyl-3-thiosemicarbazone ligand and its transition metal complexes. Journal of the Chilean Chemical Society, 63(4), 4198-4203.
-
Riaz, M., & Ayub, M. (2015). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. ResearchGate. Retrieved from [Link]
- Siwek, A., Stączek, P., Stefaniak, D., & Wujec, M. (2018). Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. Molecules, 23(10), 2548.
- Zhang, H., Liu, Y., & Zhang, Y. (2019). Antibacterial activity study of 1,2,4-triazole derivatives. European Journal of Medicinal Chemistry, 180, 468-480.
Sources
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- 2. Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: 4-Cyclohexyl-1-phenylthiosemicarbazide Synthesis
Welcome to the dedicated technical support guide for the synthesis of 4-Cyclohexyl-1-phenylthiosemicarbazide. This document is designed for researchers, medicinal chemists, and process development scientists to troubleshoot and optimize this specific reaction. Here, we move beyond basic protocols to address the nuanced challenges you may encounter, providing evidence-based solutions to improve your reaction yield and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound, and what is a realistic target yield?
The synthesis of this compound is a classic example of a nucleophilic addition reaction.[1] The primary amino group of cyclohexylhydrazine acts as the nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group in phenyl isothiocyanate.
The general method involves the reaction of a hydrazine derivative with an isothiocyanate.[2][3] The reaction is typically carried out in a polar protic solvent, such as ethanol or methanol, and often proceeds readily at or below room temperature.[4] While yields are highly dependent on the purity of reagents and reaction conditions, a well-optimized reaction should realistically yield >80% of the desired product.
Below is a diagram illustrating the overall experimental workflow.
Caption: High-level workflow for the synthesis of this compound.
Troubleshooting Guide: Low Reaction Yield
Q2: My reaction yield is consistently low (<50%). What are the most critical factors to investigate?
Low yield is a common issue that can typically be traced back to one of three areas: reagent quality, reaction conditions, or product loss during workup. Below is a systematic guide to diagnosing the problem.
| Potential Cause | Underlying Reason & Explanation | Recommended Solution |
| Reagent Impurity | Phenyl Isothiocyanate (PIT): PIT is highly susceptible to hydrolysis by atmospheric moisture, degrading to aniline. Aniline can then react with another PIT molecule to form the highly stable and often difficult-to-remove N,N'-diphenylthiourea, consuming your starting material.[5] Cyclohexylhydrazine: This reagent can oxidize upon exposure to air and light. Impurities or degradation will reduce the concentration of the active nucleophile. | PIT: Use a freshly opened bottle or distill older material under reduced pressure before use. Handle under an inert atmosphere (N₂ or Ar). Cyclohexylhydrazine: Use a high-purity grade. If the liquid is discolored (yellow/brown), it may be degraded. Store under inert gas and protect from light. |
| Incorrect Stoichiometry | An excess of either reagent can lead to side reactions. A significant excess of cyclohexylhydrazine is generally not problematic, but an excess of phenyl isothiocyanate can lead to the formation of byproducts if any trace primary amines are present. | Use a precise 1:1 molar ratio of cyclohexylhydrazine to phenyl isothiocyanate. A slight excess (1.05 equivalents) of the hydrazine can be used to ensure all the isothiocyanate is consumed. |
| Suboptimal Temperature | The reaction is exothermic. If the temperature rises uncontrollably, it can promote side reactions. Conversely, if the temperature is too low, the reaction rate may be impractically slow. | Start the reaction at 0°C by adding the phenyl isothiocyanate solution dropwise to the cyclohexylhydrazine solution in an ice bath. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours. |
| Inappropriate Solvent | The solvent must fully solubilize the reactants but ideally allow the product to precipitate upon formation, driving the reaction to completion via Le Châtelier's principle. Water contamination in the solvent can hydrolyze the isothiocyanate. | Anhydrous ethanol or methanol are excellent choices.[4] They are polar enough to dissolve the starting materials but often allow the less polar thiosemicarbazide product to crystallize out, simplifying isolation. |
| Product Loss During Workup | The product has some solubility in the reaction solvent (e.g., ethanol). If filtered warm or washed with excessive solvent, significant product can be lost. | Cool the reaction mixture thoroughly in an ice bath for at least 30-60 minutes before filtration to maximize precipitation. Wash the collected solid with a minimal amount of ice-cold solvent. |
Q3: I'm observing a significant, difficult-to-remove byproduct. What is it likely to be and how can I prevent it?
The most probable byproduct is N,N'-diphenylthiourea. Understanding its formation mechanism is key to its prevention.
Caption: Formation of N,N'-diphenylthiourea byproduct from phenyl isothiocyanate.
Causality: Phenyl isothiocyanate (PIT) reacts with trace water to form an unstable intermediate that quickly decomposes into aniline and other byproducts. This newly formed aniline is a primary amine and a potent nucleophile. It will readily attack a second molecule of PIT, forming the symmetrical and highly stable N,N'-diphenylthiourea.
Prevention & Mitigation Strategy:
-
Rigorous Moisture Exclusion: Dry your glassware in an oven (120°C) overnight and cool under a stream of inert gas. Use anhydrous solvents.
-
Purify the Phenyl Isothiocyanate: If you suspect your PIT is old or has been exposed to air, vacuum distillation is the most effective purification method.
-
Purification: If the byproduct does form, separation can be challenging due to similar polarities. Recrystallization from a carefully chosen solvent system (e.g., ethanol/water or toluene) may be effective. Monitor fractions by TLC to ensure separation.
Experimental Protocols
Optimized Synthesis of this compound
This protocol incorporates best practices to maximize yield and purity.
Materials:
-
Cyclohexylhydrazine (high purity, 1.14 g, 10 mmol)
-
Phenyl isothiocyanate (freshly distilled, 1.35 g, 10 mmol)
-
Anhydrous Ethanol (20 mL)
-
Round-bottom flask (100 mL), magnetic stirrer, dropping funnel, ice bath, and inert gas (N₂ or Ar) setup.
Procedure:
-
Setup: Assemble the reaction apparatus, ensuring all glassware is dry. Purge the system with inert gas.
-
Dissolve Hydrazine: In the round-bottom flask, dissolve cyclohexylhydrazine (1.14 g) in anhydrous ethanol (10 mL) with magnetic stirring.
-
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5°C.
-
Prepare Isothiocyanate Solution: In the dropping funnel, dissolve phenyl isothiocyanate (1.35 g) in anhydrous ethanol (10 mL).
-
Addition: Add the phenyl isothiocyanate solution dropwise to the stirred, cooled cyclohexylhydrazine solution over a period of 20-30 minutes. A white precipitate will likely begin to form during the addition.
-
Reaction: After the addition is complete, leave the flask in the ice bath and continue stirring for another hour. Then, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 3-4 hours.
-
Isolation: Cool the reaction mixture again in an ice bath for 30 minutes to ensure maximum precipitation.
-
Filtration: Collect the white solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small portion (2 x 5 mL) of ice-cold ethanol to remove any soluble impurities.
-
Drying: Dry the product in a vacuum oven at 40-50°C to a constant weight.
Purification by Recrystallization
If the product's melting point is broad or analytical data shows impurities, recrystallization is necessary.
-
Solvent Selection: Ethanol is a common and effective solvent. For a 1 g sample, start with approximately 10-15 mL.
-
Dissolution: Place the crude, dry product in an Erlenmeyer flask with a stir bar. Add the ethanol and gently heat the mixture on a hotplate while stirring until the solid just dissolves. Do not overheat.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to induce maximum crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration, wash with a minimal amount of ice-cold ethanol, and dry as described in the synthesis protocol.
References
-
Genc, Y., et al. (2012). Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. Molecules, 17(9), 10986-11004. Available from: [Link]
-
Metwally, M. A., et al. (2011). Thiosemicarbazides: Synthesis and reactions. Journal of Sulfur Chemistry, 32(5), 489-519. Available from: [Link]
-
Al-Jibouri, M. N. A. (2023). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). SYSTEMATIC REVIEWS IN PHARMACY, 14(1). Available from: [Link]
-
Li, M., et al. (2017). Design, Synthesis, and Fungicidal Activity of Novel Thiosemicarbazide Derivatives Containing Piperidine Fragments. Molecules, 22(11), 1939. Available from: [Link]
-
El-Tabl, A. S., et al. (2024). Green approach to synthesize novel thiosemicarbazide complexes, characterization; DNA-methyl green assay and in-silico studies against DNA polymerase. Scientific Reports, 14(1), 3588. Available from: [Link]
-
Gümrükçüoğlu, İ., & Bekircan, O. (2021). Synthesis and analytical applications of thiosemicarbazide derivative. Turkish Journal of Analytical Chemistry, 3(2), 59-63. Available from: [Link]
-
Scribd. (n.d.). Thiosemicarbazide Chemistry Review. Available from: [Link]
-
Organic Syntheses. (n.d.). 4-PHENYLSEMICARBAZIDE. Organic Syntheses Procedure. Available from: [Link]
-
Hussien, N. J., et al. (2024). Synthesis, Characterization and Biological Activity of Novel Metal Complexes Derived from Cyclohexylthiosemicarbazide. Egyptian Journal of Chemistry. Available from: [Link]
-
Pour, M. S., et al. (2014). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. Iranian Journal of Pharmaceutical Research, 13(3), 913-924. Available from: [Link]
-
Chen, D., et al. (2015). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry, 11, 233-239. Available from: [Link]
Sources
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- 2. dergipark.org.tr [dergipark.org.tr]
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- 4. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]
Technical Support Center: Optimizing Purification Methods for Thiosemicarbazide Synthesis
Welcome to the Technical Support Center for Thiosemicarbazide Synthesis and Purification. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of thiosemicarbazide. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure you achieve high-purity thiosemicarbazide for your research and development needs.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and purification of thiosemicarbazide in a practical question-and-answer format.
Issue 1: Your crude thiosemicarbazide appears yellow or off-white.
-
Question: I've completed the synthesis of thiosemicarbazide from hydrazine sulfate and ammonium thiocyanate, but my crude product is a distinct yellow color. What is the likely cause, and how can I obtain a pure white product?
-
Answer: A yellow discoloration in crude thiosemicarbazide is a common observation and can be attributed to several factors. The most probable cause is the presence of elemental sulfur as a byproduct.[1] This can occur due to side reactions, especially if the reaction temperature is not well-controlled or if there are impurities in the starting materials. Another potential cause for discoloration is the formation of colored byproducts from the decomposition of thiosemicarbazide under harsh reaction conditions.[2]
To address this, a hot filtration step during the workup is highly recommended.[1] After the initial reaction, dissolving the crude product in a suitable hot solvent and filtering it while hot will remove insoluble impurities like elemental sulfur. Subsequent recrystallization from an appropriate solvent system, such as a water-ethanol mixture, should yield a white crystalline product.[3]
Issue 2: The yield of your purified thiosemicarbazide is lower than expected.
-
Question: After recrystallization, my final yield of thiosemicarbazide is significantly lower than anticipated. What are the potential reasons for this, and how can I improve my recovery?
-
Answer: Low yields in thiosemicarbazide synthesis can stem from several factors throughout the experimental process. Incomplete reaction is a primary culprit; ensure that the reaction has been allowed to proceed for the recommended duration and at the optimal temperature.[4] Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help determine the ideal reaction time.
Another critical factor is the pH of the reaction medium. The synthesis of thiosemicarbazide from hydrazine sulfate and ammonium thiocyanate is sensitive to pH, with an optimal range typically between 4 and 5.[2][5] Deviation from this range can lead to the formation of undesired side products, thereby reducing the yield of the target compound.
During purification, significant product loss can occur if an excessive amount of solvent is used for recrystallization.[6] It is crucial to use the minimum amount of hot solvent necessary to dissolve the crude product completely. Additionally, allowing the solution to cool slowly without disturbance promotes the formation of larger, purer crystals and maximizes recovery.[6] Rapid cooling can lead to the formation of fine crystals that are difficult to filter and may trap impurities.
Issue 3: The melting point of your purified thiosemicarbazide is broad and lower than the literature value.
-
Question: My purified thiosemicarbazide has a melting point range of 175-179 °C, which is broader and lower than the expected 180-183 °C. What does this indicate, and what steps should I take?
-
Answer: A broad and depressed melting point is a strong indicator that your product is still impure.[7] The presence of residual starting materials, byproducts, or even trapped solvent can lead to this observation. To address this, a second recrystallization is often necessary. Ensure that you are using a suitable solvent system and that the crystals are thoroughly dried under vacuum to remove any residual solvent.
It is also beneficial to wash the filtered crystals with a small amount of cold solvent to remove any adhering mother liquor, which contains dissolved impurities.[6] For a highly pure product, consider using decolorizing carbon during the recrystallization process to remove colored impurities that may not be visible to the naked eye but can still affect the melting point.[7]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most effective solvent for the recrystallization of thiosemicarbazide?
A1: The most commonly reported and effective solvent for the recrystallization of thiosemicarbazide is a mixture of ethanol and water, typically in a 1:1 ratio.[3] This solvent system offers good solubility for thiosemicarbazide at elevated temperatures and significantly lower solubility at room temperature, which is ideal for achieving high recovery of pure crystals upon cooling.
Q2: How can I monitor the purity of my thiosemicarbazide during the purification process?
A2: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the purity of your product at each stage of purification.[4] By spotting the crude product, the recrystallized product, and the mother liquor on a TLC plate and eluting with an appropriate solvent system, you can visualize the separation of impurities from your desired compound. A pure compound should appear as a single spot on the TLC plate. Additionally, techniques like 1H NMR and IR spectroscopy can be used to confirm the structure and purity of the final product.[8][9]
Q3: What are the key safety precautions I should take when working with thiosemicarbazide?
A3: Thiosemicarbazide is a toxic substance and should be handled with care.[2] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1][10] Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, seek immediate medical attention. For disposal, follow your institution's guidelines for hazardous chemical waste.[10][11]
Q4: Can other purification methods besides recrystallization be used for thiosemicarbazide?
A4: While recrystallization is the most common and generally effective method for purifying thiosemicarbazide, for particularly challenging separations or to achieve very high purity, column chromatography could be considered. However, due to the polarity of thiosemicarbazide, it may require a polar stationary phase and a carefully selected solvent system. For most applications, a well-executed recrystallization is sufficient.
Section 3: Experimental Protocols
Detailed Protocol for Recrystallization of Thiosemicarbazide
This protocol outlines the steps for purifying crude thiosemicarbazide using a mixed solvent system of ethanol and water.
Materials:
-
Crude thiosemicarbazide
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Watch glass
Procedure:
-
Dissolution: Place the crude thiosemicarbazide in an Erlenmeyer flask of an appropriate size. Add a minimal amount of a 1:1 ethanol-water mixture and a magnetic stir bar.
-
Heating: Gently heat the mixture on a hot plate with continuous stirring. Add more of the hot 1:1 ethanol-water solvent mixture portion-wise until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.[6]
-
Hot Filtration (if necessary): If there are any insoluble impurities (e.g., sulfur), perform a hot gravity filtration. This involves quickly filtering the hot solution through a fluted filter paper into a pre-warmed Erlenmeyer flask. This step should be done rapidly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of large, well-defined crystals.[6] Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and filter flask.
-
Washing: Wash the crystals with a small amount of ice-cold 1:1 ethanol-water to remove any residual mother liquor.
-
Drying: Transfer the crystals to a watch glass and dry them thoroughly in a vacuum oven at a low temperature (e.g., 50-60 °C) until a constant weight is achieved.
Section 4: Data Presentation
| Parameter | Recommended Value/Condition | Rationale |
| Reaction pH | 4 - 5 | Optimizes the formation of thiosemicarbazide and minimizes side reactions.[2][5] |
| Recrystallization Solvent | Ethanol:Water (1:1) | Provides good differential solubility for high recovery of pure product.[3] |
| Cooling Method | Slow cooling to room temperature, followed by an ice bath | Promotes the formation of large, pure crystals and maximizes yield.[6] |
| Drying Temperature | 50 - 60 °C (under vacuum) | Ensures complete removal of solvent without decomposing the product. |
Section 5: Visualizations
Caption: Workflow for the purification of thiosemicarbazide.
Caption: Troubleshooting decision tree for thiosemicarbazide purification.
References
- Diallo, W., et al. (2025). Spectroscopic Studies IR, 1H, 13C NMR and Xray diffractometer characterization of a new thiosemicarbazone organic ligand. International Journal of Advanced Research, 13(04), 1228-1233.
-
PrepChem.com. Preparation of thiosemicarbazide. [Link]
-
PrepChem.com. Preparation of thiosemicarbazide. [Link]
- Foroumadi, A., et al. (2011). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. DARU Journal of Pharmaceutical Sciences, 19(4), 269-275.
- Pitucha, M., et al. (2023). Thermal analysis, antimicrobial and antioxidant studies of thiosemicarbazone derivatives. Journal of Thermal Analysis and Calorimetry, 148(9), 4221-4231.
-
Loba Chemie. THIOSEMICARBAZIDE FOR SYNTHESIS. [Link]
-
PubChem. Thiosemicarbazide. [Link]
-
The University of Queensland. (2012). Synthesis, NMR structural characterization and molecular modeling of substituted thiosemicarbazones and semicarbazones using DFT. [Link]
-
JOCPR. Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes. [Link]
-
Sciencemadness.org. (2009). Thiosemicarbazide Synthesis. [Link]
-
OChemOnline. Recrystallization. [Link]
-
University of Colorado Boulder. Recrystallization. [Link]
- Google Patents.
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- 5. US3009955A - Process for the preparation of thiosemicarbazide - Google Patents [patents.google.com]
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- 8. journalijar.com [journalijar.com]
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- 11. lobachemie.com [lobachemie.com]
Technical Support Center: Overcoming Solubility Challenges of Thiosemicarbazides in Biological Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical, field-proven solutions for one of the most common hurdles in the preclinical assessment of thiosemicarbazide derivatives: poor aqueous solubility. Thiosemicarbazides are a class of compounds with significant therapeutic potential, but their inherent lipophilicity often leads to experimental artifacts, irreproducible data, and formulation challenges.[1][2]
This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively. Every recommendation is grounded in established scientific literature to ensure the integrity and validity of your experimental results.
Troubleshooting Guide: From Precipitation to Publication-Ready Data
This section addresses the most frequent and frustrating issues encountered when working with thiosemicarbazides in biological assays. We will diagnose the problem and provide a logical, step-by-step workflow to resolve it.
Core Problem: My thiosemicarbazide, perfectly soluble in DMSO, precipitates immediately upon dilution into my aqueous cell culture medium or assay buffer.
This is the most common solubility-related failure point. The phenomenon occurs because a compound that is highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) may be virtually insoluble in the aqueous environment of your experiment.[3][4] When the concentrated DMSO stock is diluted, the solvent environment rapidly shifts from >99% organic to >99% aqueous, causing the compound to "crash out" of the solution.
Diagnostic & Solution Workflow
The following diagram outlines a decision-making process for systematically addressing this issue.
Caption: Troubleshooting workflow for compound precipitation.
Level 1 Interventions: Protocol Optimization
1. Optimize Stock and Final DMSO Concentration
Causality: A highly concentrated stock solution requires a larger dilution factor, leading to a more dramatic and rapid solvent shift that favors precipitation. Furthermore, while DMSO is an excellent solvent, its final concentration in cell-based assays must be minimized to avoid cytotoxicity, typically staying below 0.5%-1%.[4][5]
Experimental Protocol 1: Optimized Stock Preparation and Dilution
-
Objective: To prepare a working stock solution that minimizes precipitation risk upon aqueous dilution.
-
Materials: Thiosemicarbazide compound, anhydrous DMSO, sterile microcentrifuge tubes, vortex mixer, biological medium (e.g., DMEM + 10% FBS).
-
Procedure:
-
Initial Stock Preparation: Instead of a 50 mM or 100 mM stock, aim for a 10 mM stock solution in 100% anhydrous DMSO. Ensure the compound is fully dissolved by vortexing. Gentle warming (37°C) can be applied cautiously, but be aware of potential compound degradation.[3]
-
Intermediate Dilution (Stepwise): This is a critical step.[4] Do not add the 10 mM stock directly to your final culture volume.
-
Pipette 98 µL of pre-warmed (37°C), serum-containing culture medium into a sterile tube.
-
Add 2 µL of your 10 mM DMSO stock to the medium (this creates a 200 µM intermediate solution in 2% DMSO).
-
Immediately and vigorously vortex the tube for 10-15 seconds. The serum proteins can act as natural solubilizing agents and binders.[4]
-
-
Final Dilution: Add the required volume of the 200 µM intermediate solution to your final assay plate or flask. For example, adding 10 µL of the 200 µM solution to 190 µL of medium in a 96-well plate yields a final concentration of 10 µM with a final DMSO concentration of only 0.1%.
-
-
Validation: Visually inspect the final solution under a microscope for any signs of microprecipitates. Compare results to a vehicle control (containing the same final DMSO concentration).
2. Adjusting Medium pH
Causality: Thiosemicarbazides possess ionizable groups. The overall charge of the molecule—and thus its solubility in polar solvents like water—is dependent on the pH of the surrounding medium.[6] By adjusting the pH of your assay buffer to favor the charged (ionized) state of your molecule, you can often significantly increase its aqueous solubility.
Experimental Protocol 2: pH Screening for Solubility Enhancement
-
Objective: To determine if adjusting the pH of the biological buffer improves compound solubility.
-
Materials: Thiosemicarbazide-DMSO stock, a set of biological buffers at different pH values (e.g., MES for pH 6.0, 6.5; HEPES for pH 7.0, 7.5; TAPS for pH 8.0, 8.5), spectrophotometer or nephelometer.
-
Procedure:
-
Prepare a series of tubes, each containing one of the buffers across the desired pH range.
-
Add your thiosemicarbazide-DMSO stock to each buffer to achieve the desired final concentration (ensure the final DMSO percentage is constant across all tubes).
-
Incubate the tubes for 15-30 minutes at the experimental temperature.
-
Measure the turbidity or light scattering of each solution using a spectrophotometer (e.g., at 600 nm) or a nephelometer. A lower reading indicates less precipitation and higher solubility.
-
-
Validation: The buffer pH that yields the lowest turbidity is the optimal choice for your assay, provided it is compatible with your biological system (e.g., cell viability, enzyme activity).
Advanced Strategies: Formulation Enhancement
If protocol optimizations are insufficient, the next step is to employ formulation strategies that actively enhance solubility.
The Power of Cyclodextrins: Molecular Encapsulation
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic (lipophilic) inner cavity.[7][8] They can encapsulate poorly soluble "guest" molecules, like thiosemicarbazides, within their central cavity. This "inclusion complex" effectively shields the hydrophobic drug from the aqueous environment, presenting a new, water-soluble molecular entity to the solution.[9][10]
Caption: Mechanism of cyclodextrin inclusion complexes.
Choosing the Right Cyclodextrin
The choice of cyclodextrin depends on the size and shape of the thiosemicarbazide derivative. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common starting point due to its high water solubility and low toxicity.[7]
| Cyclodextrin Type | Glucose Units | Cavity Diameter (Å) | Key Features & Applications |
| α-Cyclodextrin (α-CD) | 6 | 4.7 - 5.3 | Suitable for small molecules or aliphatic side chains. |
| β-Cyclodextrin (β-CD) | 7 | 6.0 - 6.5 | Versatile; accommodates many aromatic and heterocyclic rings. Low aqueous solubility itself.[8] |
| γ-Cyclodextrin (γ-CD) | 8 | 7.5 - 8.3 | For larger molecules, macrocycles, or steroids. |
| HP-β-CD | 7 (modified) | 6.0 - 6.5 | High water solubility, parenterally safe, widely used for drug formulation.[10] |
| SBE-β-CD | 7 (modified) | 6.0 - 6.5 | High water solubility, negatively charged, useful for cationic drugs. |
Experimental Protocol 3: Preparation of a Thiosemicarbazide-Cyclodextrin Inclusion Complex
This protocol is adapted from the co-solvent lyophilization method, which is effective for generating stable, solid inclusion complexes that can be easily reconstituted.[10]
-
Objective: To formulate a poorly soluble thiosemicarbazide into a water-soluble inclusion complex with HP-β-CD.
-
Materials: Thiosemicarbazide, HP-β-CD, Acetonitrile, Tert-butyl alcohol, Deionized water, Lyophilizer (freeze-dryer).
-
Procedure:
-
Molar Ratio Selection: Start with a 1:2 or 1:5 molar ratio of Thiosemicarbazide (Guest) to HP-β-CD (Host). A higher molar excess of the host can improve complexation efficiency.
-
Phase Preparation:
-
Aqueous Phase: In Vial A, dissolve the required quantity of HP-β-CD in deionized water (e.g., 5 mL).
-
Organic Phase: In Vial B, dissolve the required quantity of the thiosemicarbazide in a minimal volume of a co-solvent mixture (e.g., 100 µL Acetonitrile + 400 µL Tert-butyl alcohol). Vortex thoroughly to ensure a clear solution.
-
-
Complexation: While stirring the aqueous phase (Vial A), add the organic phase (Vial B) in a drop-wise manner. A transient cloudiness may appear but should dissipate. Continue stirring for 1-2 hours at room temperature.
-
Lyophilization: Freeze the resulting solution (e.g., using a dry ice/acetone bath or a -80°C freezer) until completely solid. Transfer the frozen sample to a lyophilizer and dry under vacuum until a fluffy, white powder is obtained.
-
-
Validation & Use: The resulting powder is the inclusion complex. Test its solubility by dissolving a small amount in your assay buffer or water. You should observe a dramatic increase in solubility compared to the parent compound. This powder can be weighed out and dissolved directly in aqueous media for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the absolute maximum final DMSO concentration I can use in my cell culture experiment? A1: There is no universal maximum, as cell line sensitivity varies greatly. The widely accepted "safe" limit is <0.5% .[4] However, some robust cell lines may tolerate up to 1%. It is imperative to run a vehicle control experiment where you test a range of DMSO concentrations (e.g., 0.1%, 0.25%, 0.5%, 1.0%) to determine the threshold at which it affects the viability, morphology, or specific endpoint (e.g., gene expression) of your particular cells.
Q2: Can I use other co-solvents besides DMSO? A2: Yes, other co-solvents can be considered, but each has its own profile of solubilizing power and cellular toxicity. Ethanol, Polyethylene Glycol 400 (PEG 400), and Dimethylformamide (DMF) are sometimes used. However, DMSO generally offers the best balance of high solubilizing power and biological compatibility at low concentrations. If you use an alternative, you must perform the same rigorous vehicle control tests as you would for DMSO.
Q3: My compound still precipitates even after trying these methods. What are my next options? A3: If standard co-solvents and cyclodextrins are not sufficient, you may need to explore more advanced drug delivery systems, especially for in vivo applications. These include:
-
Nanoformulations: Encapsulating the compound in polymeric nanoparticles or liposomes can improve stability and solubility in plasma.[11][12][13]
-
Solid Dispersions: Creating an amorphous dispersion of your compound within a polymer matrix can enhance dissolution rates.[14]
-
Structural Modification (Medicinal Chemistry): If solubility issues are intractable, it may be necessary to synthesize analogues of your compound. Adding polar functional groups (e.g., hydroxyl, amino, or phosphonate groups) can intrinsically increase aqueous solubility.[15][16]
Q4: How do I handle freeze/thaw cycles with my DMSO stock solutions? A4: Repeated freeze/thaw cycles can lead to compound precipitation, especially if the DMSO has absorbed atmospheric water.[17] To mitigate this, aliquot your primary stock solution into smaller, single-use volumes. Store them at -20°C or -80°C in tightly sealed vials. This ensures that you only thaw the amount you need for a given experiment, preserving the integrity of the main stock.
References
-
Krezel, A., et al. (2022). Functionalizing Thiosemicarbazones for Covalent Immobilization on Nanoparticles. Molecules. Available at: [Link]
-
Graness, A., et al. (2016). Nanoformulations of anticancer thiosemicarbazones to reduce methemoglobin formation and improve anticancer activity. RSC Publishing. Available at: [Link]
-
Habibi, A., et al. (2021). Iron Oxide Nanoparticles Conjugated to Thiosemicarbazone Reduce the Survival of Cancer Cells by Increasing the Gene Expression of MicroRNA let-7c in Lung Cancer A549 Cells. NIH National Library of Medicine. Available at: [Link]
-
Krezel, A., et al. (2022). Functionalizing Thiosemicarbazones for Covalent Conjugation. MDPI. Available at: [Link]
-
Siddiqui, E. J., et al. (2022). Designing and Fabrication of Heterojunctions of Thiosemicarbazones and Nanoparticles in search of their Medicinal Activity. Sciforum. Available at: [Link]
-
Penthala, N. R., et al. (2016). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. NIH National Library of Medicine. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). Thiosemicarbazide. PubChem Compound Database. Available at: [Link]
-
Mrozek-Wilczkiewicz, A., et al. (2022). Retention Behavior of Anticancer Thiosemicarbazides in Biomimetic Chromatographic Systems and In Silico Calculations. MDPI. Available at: [Link]
-
Paneth, A., et al. (2019). Lipophilicity Studies on Thiosemicarbazide Derivatives. NIH National Library of Medicine. Available at: [Link]
-
Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. NIH National Library of Medicine. Available at: [Link]
-
Cheirsilp, B., & Rakmai, J. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. Available at: [Link]
-
Lapan, J. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Ziath. Available at: [Link]
-
Trombino, S., et al. (2022). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. NIH National Library of Medicine. Available at: [Link]
-
ResearchGate (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?. ResearchGate. Available at: [Link]
-
Putchakayala, S. B. (2021). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Xtalks. Available at: [Link]
-
Patel, K., et al. (2016). Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments. NIH National Library of Medicine. Available at: [Link]
-
ResearchGate (2014). Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment?. ResearchGate. Available at: [Link]
-
Popa, M., et al. (2018). Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. NIH National Library of Medicine. Available at: [Link]
-
Al-Adely, K. J., et al. (n.d.). Effect of pH of the medium on the reaction of compounds 1; 2; and 3. ResearchGate. Available at: [Link]
-
ResearchGate (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Lipophilicity Studies on Thiosemicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oatext.com [oatext.com]
- 9. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nanoformulations of anticancer thiosemicarbazones to reduce methemoglobin formation and improve anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/C6RA07659A [pubs.rsc.org]
- 12. Iron Oxide Nanoparticles Conjugated to Thiosemicarbazone Reduce the Survival of Cancer Cells by Increasing the Gene Expression of MicroRNA let-7c in Lung Cancer A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sciforum.net [sciforum.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Functionalizing Thiosemicarbazones for Covalent Conjugation [mdpi.com]
- 17. ziath.com [ziath.com]
minimizing side product formation in phenyl isothiocyanate reactions
<Technical Support Center: Phenyl Isothiocyanate (PITC) Reaction Optimization
A Senior Application Scientist's Guide to Minimizing Side Product Formation
Welcome to the technical support center for phenyl isothiocyanate (PITC) applications. As a widely used reagent for N-terminal sequencing of peptides (Edman degradation) and pre-column derivatization of amino acids for HPLC analysis, achieving clean, reproducible results is paramount.[1][2][3][4] However, the high reactivity of the isothiocyanate group also makes it susceptible to side reactions, leading to artifactual peaks, poor quantitation, and misinterpretation of data.
This guide is designed to provide you, our fellow researchers and drug development professionals, with a comprehensive understanding of the common side products encountered in PITC reactions and, more importantly, the rationale and practical steps to minimize their formation.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues. For more detailed explanations, please refer to the Troubleshooting Guide in Part 2.
Q1: I see a large, unidentified peak in my chromatogram, often near the solvent front. What could it be? A1: This is frequently phenylthiourea (PTU).[5] It primarily forms from the reaction of PITC with trace amounts of ammonia or through the hydrolysis of PITC.[6] Ensure you are using high-purity, ammonia-free solvents and reagents.
Q2: My reaction mixture turns slightly yellow and I'm seeing multiple small byproduct peaks. What is happening? A2: This can be a sign of oxidative degradation of PITC or the resulting phenylthiocarbamyl (PTC) derivatives. It is crucial to work under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents to minimize exposure to oxygen.
Q3: Why is the purity of my PITC vial critical? A3: PITC can degrade over time, especially with repeated exposure to atmospheric moisture and oxygen. A common degradation product is aniline. Aniline can react with PITC to form diphenylthiourea (DPTU), another common byproduct that can complicate your analysis.[7] Always use fresh, high-purity PITC stored under inert gas.
Q4: What is the optimal pH for the PITC coupling reaction? A4: The coupling reaction requires the amino group to be in its unprotonated, nucleophilic state. Therefore, a basic pH, typically between 8.0 and 9.0, is optimal. However, excessively high pH (>9.5) can accelerate the hydrolysis of PITC, leading to increased PTU formation.
Q5: Should I use scavengers in my reaction? A5: Yes, scavengers can be beneficial. For instance, an antioxidant like dithiothreitol (DTT) can be added in trace amounts to prevent oxidative side reactions. After the primary reaction, a scavenger amine can be used to consume excess PITC, preventing it from interfering with subsequent steps.
Part 2: In-Depth Troubleshooting Guide
This section explores the causality behind specific side product formation and provides a logical framework for troubleshooting.
Issue 1: Prominent Phenylthiourea (PTU) Peak
Phenylthiourea (PTU) is arguably the most common byproduct in PITC chemistry. Its presence indicates a reaction with ammonia or water.
-
Causality & Mechanism:
-
Reaction with Ammonia: PITC is highly reactive towards primary amines, including ammonia. Trace ammonia in reagents (e.g., solvents, buffers) will rapidly react to form PTU.
-
Hydrolysis: PITC can react with water, especially under basic conditions, to form an unstable phenylthiocarbamic acid, which then decomposes to aniline and other products or can react further. The presence of aniline can lead to DPTU formation.[8]
-
-
Troubleshooting & Corrective Actions:
| Corrective Action | Rationale |
| Use High-Purity Solvents | Use HPLC-grade or sequencing-grade solvents (acetonitrile, water) that are certified to be ammonia-free. |
| Prepare Fresh Buffers | Prepare coupling buffers (e.g., triethylamine/pyridine) fresh, as older solutions can absorb ammonia from the laboratory environment. |
| Strict Moisture Exclusion | Dry glassware thoroughly. Use anhydrous solvents where appropriate and handle reagents under an inert atmosphere to minimize contact with humidity. |
| Optimize pH | Maintain the coupling pH in the optimal 8.0-9.0 range. Avoid overly basic conditions that accelerate hydrolysis. |
Issue 2: Prominent Diphenylthiourea (DPTU) Peak
The presence of DPTU is a direct indicator of PITC reacting with its own degradation product, aniline.
-
Causality & Mechanism:
-
Troubleshooting & Corrective Actions:
| Corrective Action | Rationale |
| Verify PITC Quality | Use a fresh vial of high-purity, sequencing-grade PITC. Store it properly at 2-8°C under an inert gas (e.g., argon) and protected from light.[10] |
| Minimize Reagent Exposure | Aliquot the required amount of PITC for your experiments rather than repeatedly opening the main stock vial to the atmosphere. |
| Perform a Reagent Blank | Run a blank reaction (all reagents except the analyte) to confirm if DPTU is originating from the PITC reagent itself. |
Issue 3: Broad Peaks and Poor Resolution
This issue often points to incomplete reactions or the presence of excess, unreacted PITC.
-
Causality & Mechanism:
-
Excess PITC: While a molar excess of PITC is required to drive the reaction to completion, a very large excess can interfere with chromatography, causing broad peaks and shifting retention times.
-
Incomplete Drying: After derivatization, residual PITC must be effectively removed. If not, it can react with components of the mobile phase or slowly degrade in the vial, creating artifacts.
-
-
Troubleshooting & Corrective Actions:
| Corrective Action | Rationale |
| Optimize PITC Stoichiometry | Empirically determine the lowest molar excess of PITC that gives complete derivatization for your sample concentration. |
| Effective Reagent Removal | After the reaction, ensure complete removal of excess PITC and other volatile reagents by thorough evaporation under a stream of nitrogen or by high vacuum.[11][12] |
| Use a Scavenger | Consider adding a scavenger amine (e.g., ethanolamine) after the primary reaction is complete to quench any remaining PITC. The resulting derivative is typically well-resolved from the analytes of interest. |
Part 3: Visualized Workflows & Protocols
Workflow for Minimizing Side Products
This diagram illustrates the critical control points in a typical PITC derivatization workflow to ensure high-quality data.
Caption: Critical Control Points in a PITC Derivatization Workflow.
Mechanism: Desired Reaction vs. Side Reaction
Understanding the competing reaction pathways is key to shifting the equilibrium towards your desired product.
Caption: Competing reaction pathways for PITC.
Optimized Protocol: Pre-column Derivatization of Amino Acids
This protocol incorporates best practices to minimize byproduct formation.
Materials:
-
Amino Acid Standard or Hydrolyzed Protein Sample
-
Sequencing-grade Phenyl Isothiocyanate (PITC)
-
Coupling Solution: Acetonitrile:Pyridine:Triethylamine:Water (10:5:2:3 v/v/v/v). Prepare fresh.[11]
-
Anhydrous Ethanol
-
High-purity Nitrogen or Argon gas
-
Vacuum centrifuge or nitrogen evaporator
Procedure:
-
Sample Preparation:
-
Ensure the sample is completely dry. If from an HCl hydrolysis, evaporate all traces of acid.[11]
-
Place 1-10 µg of the dried sample into a clean micro-reaction vial.
-
-
Initial Reconstitution & Drying:
-
Add 20 µL of anhydrous ethanol to the sample, vortex briefly, and dry completely under high vacuum. This step azeotropically removes residual water.
-
-
Derivatization (Coupling Step):
-
Perform this step in a fume hood under an inert atmosphere.
-
Add 20 µL of freshly prepared Coupling Solution to the dried sample. Vortex to dissolve.
-
Add 1 µL of PITC.
-
Vortex the vial immediately for 30 seconds.
-
Allow the reaction to proceed at room temperature for 20 minutes.
-
-
Removal of Excess Reagents:
-
Carefully dry the sample to completeness using a vacuum centrifuge or a gentle stream of nitrogen. This is a critical step to remove unreacted PITC, pyridine, and triethylamine.[12]
-
-
Sample Reconstitution for Analysis:
-
Reconstitute the dried PTC-amino acids in a suitable volume (e.g., 50-100 µL) of the initial HPLC mobile phase buffer.
-
Vortex thoroughly to ensure complete dissolution.
-
The sample is now ready for injection onto the HPLC system.
-
References
-
Wikipedia. (n.d.). Phenyl isothiocyanate. Retrieved from [Link]
-
Fregert, S., Trulson, L., & Zimerson, E. (1982). Contact allergic reactions to diphenylthiourea and phenylisothiocyanate in PVC adhesive tape. Contact Dermatitis, 8(1), 38-42. Retrieved from [Link]
-
Organic Syntheses. (n.d.). α-PHENYLTHIOUREA. Retrieved from [Link]
-
Molina-Vargas, L. F. (2013). Mechanism of action of isothiocyanates. A review. Agronomía Colombiana, 31(1), 68-75. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 26.7: The Edman Degradation. Retrieved from [Link]
-
Sharifi-Rad, M., et al. (2024). Oxidative Stress: The Role of Antioxidant Phytochemicals in the Prevention and Treatment of Diseases. Molecules, 29(6), 1264. Retrieved from [Link]
-
Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]
-
Minarini, A., et al. (2017). Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update. Current Medicinal Chemistry, 24(26), 2846-2866. Retrieved from [Link]
-
YouTube. (2022). 13. Protein Sequencing (Step 3) | Sanger & Edman Sequencing | Determination of N terminal Amino acid. Retrieved from [Link]
-
ResearchGate. (2016). Diphenylthiourea, a Common Rubber Chemical, Is Bioactivated to Potent Skin Sensitizers. Retrieved from [Link]
-
IJCRT.org. (2023). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. Retrieved from [Link]
-
Spagnuolo, C., et al. (2021). The Role of Antioxidants in the Interplay between Oxidative Stress and Senescence. Antioxidants, 10(11), 1838. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Phenylthiourea. PubChem Compound Database. Retrieved from [Link]
-
Kluczyk, A., et al. (2013). New method of peptide cleavage based on Edman degradation. Amino Acids, 45(4), 875-882. Retrieved from [Link]
-
Eriksson, S., & Sjöquist, J. (1956). On the Mechanism of the Phenyl Isothiocyanate Degradation of Peptides. Acta Chemica Scandinavica, 10, 1510-1512. Retrieved from [Link]
-
MDPI. (2023). The Role of Antioxidant Foods and Nutraceuticals in Ageing. Retrieved from [Link]
-
ResearchGate. (n.d.). Does anyone have method for pre-column derivatization using PITC for HPLC?. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of compound 1 with phenyl isothiocyanate. Retrieved from [Link]
-
Smith, J. B. (n.d.). Peptide Sequencing by Edman Degradation. e-EROS Encyclopedia of Reagents for Organic Synthesis. Retrieved from [Link]
-
Galabov, A. S., Galabov, B. S., & Neykova, N. A. (1980). Structure-activity Relationship of Diphenylthiourea Antivirals. Journal of Medicinal Chemistry, 23(9), 1048-1051. Retrieved from [Link]
-
Weseler, A. R., & Bast, A. (2014). Role of dietary pro-oxidants in the maintenance of health and resilience to oxidative stress. Molecular Nutrition & Food Research, 58(8), 1607-1615. Retrieved from [Link]
-
Lagen, C. P., et al. (1990). HPLC analysis of the phenylisothiocyanate (PITC) derivatives of taurine from physiologic samples. Biochemical Medicine and Metabolic Biology, 43(2), 160-164. Retrieved from [Link]
-
Organic Chemistry Portal. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Retrieved from [Link]
-
OpenStax. (2023). 26.6 Peptide Sequencing: The Edman Degradation. Retrieved from [Link]
-
ResearchGate. (n.d.). Patch-test results at the first reading (day 3) for participant 2 for.... Retrieved from [Link]
-
Sannia, A., et al. (2024). Increased Antioxidant Performance of Lignin by Biodegradation Obtained from an Extract of the Mushroom Pleurotus eryngii. Antioxidants, 13(11), 1334. Retrieved from [Link]
-
Castro, E. A., et al. (1985). The kinetics and mechanism of the hydrolysis of p-nitrophenyl isothiocyanate promoted by soft metal ions. Journal of the Chemical Society, Perkin Transactions 2, (1), 33-36. Retrieved from [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. HPLC analysis of the phenylisothiocyanate (PITC) derivatives of taurine from physiologic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenylthiourea | C7H8N2S | CID 676454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Contact allergic reactions to diphenylthiourea and phenylisothiocyanate in PVC adhesive tape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The kinetics and mechanism of the hydrolysis of p-nitrophenyl isothiocyanate promoted by soft metal ions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. Structure-activity relationship of diphenylthiourea antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 异硫氰酸苯酯 for HPLC derivatization, the detection of alcohols and amines, ≥99.0% | Sigma-Aldrich [sigmaaldrich.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. researchgate.net [researchgate.net]
troubleshooting inconsistent results in thiosemicarbazide bioassays
Welcome to the technical support center for thiosemicarbazide-based bioassays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to inconsistent experimental results. The content is structured to provide quick answers through FAQs and in-depth guidance for more complex problems.
Part 1: Frequently Asked Questions (FAQs) - Quick Troubleshooting
This section addresses the most common issues encountered during thiosemicarbazide assays, which are often used to measure the activity of enzymes like Semicarbazide-Sensitive Amine Oxidase (SSAO).[1][2]
Q1: My standard curve is not linear and has a low R² value. What's wrong?
A1: A poor standard curve is often the root of inconsistent data. Several factors can cause this:
-
Pipetting Errors: Inaccurate serial dilutions are a primary cause. Ensure your pipettes are calibrated and use fresh tips for each dilution step. Avoid pipetting very small volumes (less than 2 µL).[3]
-
Degraded Standards: Thiosemicarbazide in solution can degrade.[4][5] Prepare fresh standards for each experiment and use them within a few hours for best results.[3]
-
Incorrect Range: The concentration range of your standards might not be appropriate for your samples or the detection limits of the assay. Ensure the standard concentrations span the expected range of your unknown samples.[3]
-
Suboptimal Curve Fit: Ensure you are using the correct regression model (e.g., linear, 4-parameter logistic) for your assay data. An R² value below 0.98 suggests a significant issue that needs addressing before proceeding.[6]
Q2: The absorbance/fluorescence of my "zero standard" or blank wells is very high. What should I do?
A2: High background signal reduces the dynamic range and sensitivity of your assay.[7] Common causes include:
-
Contaminated Reagents: Buffers or water used for reagent preparation may be contaminated.[8] Use high-purity, sterile water and fresh buffer solutions.
-
Insufficient Washing: If your assay involves plate washing steps, residual reagents or sample components may be left behind, causing a high signal. Increase the number or vigor of wash steps.[7][9]
-
Inadequate Blocking: In ELISA-style assays, non-specific binding of antibodies or detection reagents can elevate background. Try increasing the concentration or incubation time of your blocking buffer.[7]
-
Substrate Instability: Some colorimetric or fluorometric substrates can degrade over time or when exposed to light, leading to a spontaneous signal. Prepare substrates fresh and protect them from light.
Q3: I'm seeing a precipitate form in my microplate wells during the assay. What is happening?
A3: Precipitation can be caused by several factors:
-
Reagent Incompatibility: One or more of your reagents may be incompatible with the buffer system, leading to precipitation. Thiosemicarbazide is incompatible with strong oxidizing agents.[10][11]
-
Low Solubility: The compound you are testing or a component in your sample matrix may have low solubility in the final assay buffer. The use of a co-solvent like DMSO is common, but its final concentration should be kept low (typically <1%) to avoid issues.
-
Incorrect pH or Temperature: The pH or temperature of the assay may be causing a component to fall out of solution. Ensure all reagents and plates are equilibrated to the correct temperature before starting the reaction.[12]
Part 2: In-Depth Troubleshooting Guides
This section provides a more detailed, cause-and-effect analysis of persistent problems.
Guide 1: Reagent & Solution Integrity
Inconsistent results often trace back to the quality and handling of the reagents.
Issue: Gradual decrease in signal or assay window over several experiments.
-
Potential Cause 1: Thiosemicarbazide Instability. Thiosemicarbazide and its derivatives can exhibit different stability profiles in solution.[4][5] Factors like pH, exposure to light, and temperature can accelerate degradation, leading to a lower concentration of active reagent and consequently, a weaker signal.
-
Solution:
-
Fresh Preparation: Prepare thiosemicarbazide stock solutions fresh on the day of the experiment. While solid thiosemicarbazide is stable under recommended storage conditions, its stability in solution is less certain.[4][5][13]
-
Proper Storage: Store stock solutions on ice and protected from light during use. For longer-term storage, aliquot and freeze at -20°C or -80°C, but validate that freeze-thaw cycles do not impact performance.[6]
-
pH Control: The pH of the buffer can influence the stability of thiosemicarbazide derivatives.[14] Ensure your buffer pH is consistent between experiments.
-
-
Potential Cause 2: Enzyme/Analyte Degradation. If you are working with a biological enzyme or analyte, its activity can decrease with improper storage or handling.
-
Solution:
-
Aliquot Stocks: Aliquot your enzyme or protein of interest to avoid repeated freeze-thaw cycles.[6]
-
Follow Storage Guidelines: Adhere strictly to the manufacturer's or literature's storage recommendations (e.g., temperature, inclusion of glycerol).
-
Run Controls: Always include a positive control with a known activity or concentration to monitor the integrity of the assay components over time.[7]
-
Guide 2: Assay Protocol & Environmental Factors
The execution of the assay protocol is critical for reproducibility.
Issue: High variability between replicate wells (poor precision).
-
Potential Cause 1: Inconsistent Pipetting and Mixing. Small errors in pipetting volumes of enzymes, substrates, or samples are magnified in the final results. Incomplete mixing within the wells leads to heterogeneous reaction rates.
-
Solution:
-
Pipette Calibration: Regularly check the calibration of your micropipettes.
-
Consistent Technique: Use a consistent pipetting technique (e.g., standard vs. reverse pipetting) for all wells.
-
Thorough Mixing: After adding reagents, mix the plate gently on a plate shaker or by carefully pipetting up and down. Avoid splashing.[15]
-
-
Potential Cause 2: Temperature Gradients Across the Plate. An "edge effect," where wells on the outside of the plate behave differently from those in the center, is often due to uneven temperature distribution during incubation.
-
Solution:
-
Pre-incubation: Allow all reagents and the microplate to reach the assay temperature before starting the reaction.[12]
-
Use a Water Bath: For sensitive assays, incubating the plate in a water bath can provide a more uniform temperature than an air incubator.
-
Avoid Edge Wells: If the problem persists, avoid using the outermost wells of the plate for samples and standards. Fill them with buffer or water to help normalize the temperature across the plate.
-
Guide 3: Sample Matrix & Data Interpretation
The composition of your sample can directly interfere with the assay chemistry.
Issue: Sample results are inconsistent or do not correlate with expected values.
-
Potential Cause 1: Interference from Sample Components. Biological samples (e.g., plasma, serum, tissue lysates) contain numerous substances that can interfere with the assay.[16] For example, other enzymes in the sample could metabolize the substrate, or endogenous compounds could inhibit the reaction. Semicarbazide-sensitive amine oxidase (SSAO) itself is present in plasma and various tissues, which could be a source of interference depending on the assay's goal.[17]
-
Solution:
-
Sample Dilution: Dilute the sample to reduce the concentration of interfering substances.[6]
-
Spike-and-Recovery: To test for interference, spike a known amount of your standard into the sample matrix and measure the recovery. A recovery significantly different from 100% indicates interference.
-
Sample Cleanup: Consider a sample preparation step like protein precipitation or solid-phase extraction to remove interfering components.
-
-
Potential Cause 2: Incorrect Standard Curve Matrix. The standard curve should be prepared in a matrix that is as close as possible to the sample matrix.[3] If standards are prepared in a clean buffer while samples are in a complex biological fluid, the results may be inaccurate.
-
Solution:
-
Matrix Matching: Prepare your standard curve dilutions in the same buffer or matrix that your samples are in (e.g., if testing plasma samples, use control plasma to prepare the standards).
-
Method of Standard Additions: For complex matrices, use the method of standard additions to quantify the analyte in your sample.[18]
-
Part 3: Key Protocols & Visual Guides
Protocol 1: Generating a Reliable Standard Curve
This protocol outlines the steps for creating a valid standard curve using serial dilutions. A method's fitness for purpose is demonstrated through validation.[19][20]
-
Prepare Top Standard: Accurately prepare the highest concentration standard (the "top standard") in the appropriate assay buffer or matrix.
-
Set Up Dilution Tubes: Label a series of polypropylene tubes for each standard point (e.g., S1 to S7) plus one for the blank (S0).
-
Add Diluent: Add the appropriate volume of assay buffer/matrix to tubes S1 through S7.
-
Perform Serial Dilution:
-
Transfer a defined volume from the top standard solution to the S1 tube. Mix thoroughly by vortexing or pipetting.[15]
-
Using a fresh pipette tip, transfer the same volume from S1 to the S2 tube. Mix thoroughly.
-
Continue this process down to the S7 tube. Do not add any standard to the S0 (blank) tube.
-
-
Plate the Standards: Transfer the standards from the tubes to the microplate in duplicate or triplicate.
-
Validate the Curve: After reading the plate, plot the signal (e.g., absorbance) versus concentration. Calculate the coefficient of determination (R²). An R² value of >0.99 is strongly recommended for quantitative assays.
Diagrams and Data
Workflow for Troubleshooting Inconsistent Results This diagram illustrates a logical decision-making process when encountering common assay problems.
Caption: A decision tree for systematically troubleshooting common issues in thiosemicarbazide bioassays.
Table 1: Common Interfering Substances & Mitigation Strategies
| Interfering Substance Class | Mechanism of Interference | Recommended Mitigation Strategy |
| Strong Oxidizing/Reducing Agents | Chemical reaction with thiosemicarbazide or detection reagents, causing signal quenching or false positives.[10][11] | Remove via dialysis, desalting column, or buffer exchange. |
| Other Amines/Aldehydes | May act as competing substrates or inhibitors for the enzyme of interest (e.g., SSAO).[2] | Dilute sample; use specific inhibitors to block competing enzyme activities. |
| Heme (from hemolyzed samples) | Peroxidase-like activity can generate a false positive signal in H₂O₂-based detection systems.[6] | Avoid hemolysis during sample collection; use a different detection method if possible. |
| High Protein Concentrations | Can cause non-specific binding or sequestration of reagents. | Optimize blocking steps; dilute sample; perform protein precipitation.[7] |
References
-
How To Perfect Your ELISA Standard Curve | Boster Bio. (n.d.). Boster Bio. Retrieved January 21, 2026, from [Link]
-
Elisa troubleshooting tips – High background - Blog | ARP American Research Products, Inc. (n.d.). American Research Products, Inc. Retrieved January 21, 2026, from [Link]
-
Thiosemicarbazide | CH5N3S | CID 2723789. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
-
Pellati, F., et al. (2019). Investigation on the Stability of New Biologically Active Thiosemicarbazone-Derived Compounds by a Validated HPLC-PDA Method. Bentham Science Publishers. Retrieved January 21, 2026, from [Link]
-
Investigation on the Stability of New Biologically Active Thiosemicarbazone-Derived Compounds by a Validated HPLC-PDA Method | Request PDF. (2025, August 10). ResearchGate. Retrieved January 21, 2026, from [Link]
-
What Causes High Background in ELISA Tests? (n.d.). Surmodics. Retrieved January 21, 2026, from [Link]
-
Maltose Standard Curve | Step-by-Step Method for Enzyme Assay (Part - 1). (2025, December 27). YouTube. Retrieved January 21, 2026, from [Link]
-
High background in TMB colorimetric assay? (2018, September 21). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Two methods for preparing a standard curve. (2020, October 26). YouTube. Retrieved January 21, 2026, from [Link]
-
How to Perform a Standard Enzyme Activity Assay? (2025, May 9). Patsnap Synapse. Retrieved January 21, 2026, from [Link]
-
The construction of standard curve for the detection of enzyme activity. (n.d.). The Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]
-
High Background in ELISA: Causes, Fixes, and Tips. (2026, January 17). Astor Scientific. Retrieved January 21, 2026, from [Link]
-
Semicarbazide-sensitive amine oxidase (SSAO): from cell to circulation. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
-
Semicarbazide-Sensitive Amine Oxidase (SSAO) and Lysyl Oxidase (LOX) Association in Rat Aortic Vascular Smooth Muscle Cells. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
Semicarbazide-sensitive amine oxidase (SSAO): from cell to circulation. (2005, April 1). Retrieved January 21, 2026, from [Link]
-
Assay Troubleshooting. (n.d.). MB - About. Retrieved January 21, 2026, from [Link]
-
Guidelines for the validation and verification of quantitative and qualitative test methods. (n.d.). Retrieved January 21, 2026, from [Link]
-
Synthesis and analytical applications of thiosemicarbazide derivative. (2021, December 17). DergiPark. Retrieved January 21, 2026, from [Link]
-
Variation in semicarbazide-sensitive amine oxidase activity in plasma and tissues of mammals | Request PDF. (2025, August 9). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. (n.d.). PMC - NIH. Retrieved January 21, 2026, from [Link]
-
Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR. (2023, May 24). NIH. Retrieved January 21, 2026, from [Link]
-
A Practical Guide to Immunoassay Method Validation. (n.d.). Frontiers. Retrieved January 21, 2026, from [Link]
-
Inhibitory activities of semicarbazide-sensitive amine oxidase and angiotensin converting enzyme of pectin hydroxamic acid. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
-
A Practical Approach to Biological Assay Validation. (n.d.). EDRA Services. Retrieved January 21, 2026, from [Link]
-
Chapter 1.1.6. Principles Methods of Validation of Diagnostic Assays. (n.d.). usda aphis. Retrieved January 21, 2026, from [Link]
Sources
- 1. Semicarbazide-sensitive amine oxidase (SSAO): from cell to circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repub.eur.nl [repub.eur.nl]
- 3. bosterbio.com [bosterbio.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. Assay Troubleshooting | MB [molecular.mlsascp.com]
- 7. arp1.com [arp1.com]
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- 10. thiosemicarbazide | 79-19-6 [chemicalbook.com]
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Technical Support Center: Enhancing the Stability of Thiosemicarbazide Metal Complexes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiosemicarbazide (TSC) metal complexes. This guide is designed to provide expert insights and practical solutions to common stability challenges encountered during synthesis, purification, and application. By understanding the underlying chemical principles, you can enhance the robustness of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of my thiosemicarbazide metal complexes?
The stability of a coordination complex is a multifaceted property governed by both thermodynamic and kinetic factors.[1] For TSC complexes, the key drivers of stability are:
-
The Nature of the Metal Ion: This includes the ion's charge, size (ionic radius), and its classification as a hard or soft acid. Generally, transition metals with partially filled d-orbitals form stable complexes.[2] The stability of complexes with divalent metal ions often follows the Irving-Williams series.[3]
-
The Ligand Structure (Chelation): Thiosemicarbazones, derived from thiosemicarbazides, are versatile chelating ligands that can bind to metal ions through sulfur and nitrogen atoms.[4][5] The formation of stable five- or six-membered chelate rings significantly enhances complex stability compared to monodentate coordination, a phenomenon known as the chelate effect.[6] The number of coordination sites (denticity) is crucial; tridentate and tetradentate ligands typically form more stable complexes than bidentate ones.[2][7]
-
Reaction Conditions (pH, Solvent, Temperature): The pH of the medium is critical as it can influence the protonation state of the TSC ligand, affecting its coordinating ability. Solvents can interact with the metal center or the ligand, influencing solubility and stability. For instance, coordinating solvents like DMSO may displace other ligands, leading to complex degradation.[8] Temperature affects reaction kinetics and can promote decomposition if too high.[9]
Q2: My complex looks fine as a solid powder, but it changes color and/or precipitates after being dissolved. What is happening?
This is a classic indicator of solution-state instability. Several processes could be at play:
-
Solvolysis/Ligand Exchange: The solvent molecules may be competing with the thiosemicarbazone ligand for coordination sites on the metal center. If the solvent is a strong ligand (e.g., DMSO, pyridine), it can displace the TSC ligand, leading to a different complex or complete decomposition.[8]
-
Oxidation: If you are working with a redox-active metal (like Cu(II), Fe(III), Co(II)) and an air-sensitive complex, exposure to atmospheric oxygen can change the metal's oxidation state, resulting in a different species with different solubility and color.[10]
-
Aggregation/Precipitation: The complex may have poor solubility in the chosen solvent. Even if it dissolves initially, changes in temperature or slow aggregation kinetics can lead to eventual precipitation. Planar complexes, in particular, can be prone to stacking and aggregation.
-
Hydrolysis: In aqueous solutions, water molecules can attack the metal center or the ligand, leading to the breakdown of the complex. This is often highly pH-dependent.
To address this, carefully select your solvent, consider using buffered solutions for aqueous work, and handle potentially air-sensitive compounds under an inert atmosphere.
Q3: How does the choice of the metal ion (e.g., Cu(II) vs. Zn(II)) impact the stability and potential reactivity of the complex?
The metal ion is not a passive scaffold; its electronic properties are central to the complex's behavior.
-
Redox Activity: Metals like Cu(II) and Fe(III) are redox-active. They can participate in electron transfer reactions, which can be beneficial for catalytic or biological activity but also introduces instability pathways.[11] For example, Cu(II) can induce oxidative cyclization of the thiosemicarbazide ligand itself, leading to the formation of heterocyclic compounds instead of the desired metal complex.[10]
-
Coordination Geometry: Different metals prefer different coordination geometries (e.g., square planar for Ni(II), tetrahedral or octahedral for Zn(II)).[3][12] The ability of the TSC ligand to adopt a conformation that satisfies the metal's geometric preference is crucial for forming a stable complex.
-
Lewis Acidity (Hard/Soft Properties): According to Hard and Soft Acid-Base (HSAB) theory, stable interactions occur between similar partners. Thiosemicarbazones, with both hard (N) and soft (S) donor atoms, are versatile. Soft metals like Pd(II) and Ag(I) will form strong, stable bonds with the soft sulfur donor, while harder metals will have a stronger affinity for the nitrogen donors.[2][7]
Zinc(II) is a d¹⁰ ion and is redox-inactive, meaning it will not catalyze oxidative degradation pathways. This often leads to more predictable and stable complexes, though they may lack the specific catalytic or biological activities associated with redox-active metals.
Troubleshooting Guide: Common Experimental Issues
Problem 1: The complex appears to decompose during synthesis or workup.
Q: My reaction mixture turns from the expected color to a dark brown/black, and I isolate an intractable material instead of crystalline product. What are the likely causes and how can I fix it?
A: This indicates a significant decomposition or side-reaction is occurring. The key is to control the reaction environment to favor the formation of the thermodynamically stable complex.
Causality Analysis & Solutions:
-
Cause: Thermal Decomposition. Many TSC complexes have limited thermal stability.[2][9] High reflux temperatures or prolonged heating can lead to the breakdown of the ligand or the entire complex.
-
Solution: Attempt the synthesis at a lower temperature (e.g., room temperature or 40-50 °C) for a longer period. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to avoid unnecessary heating after the reaction is complete.[12]
-
-
Cause: Oxidative Side Reactions. If you are using a redox-active metal like Cu(II), it may be oxidizing the ligand, especially under basic conditions or in the presence of air.[10]
-
Solution: Perform the reaction under an inert atmosphere (Nitrogen or Argon). Degas your solvents before use to remove dissolved oxygen. This simple step can prevent many unwanted side reactions.
-
-
Cause: Incorrect pH. The coordination ability of the TSC ligand is pH-dependent. At very low pH, the nitrogen atoms may be protonated and unable to coordinate. At high pH, deprotonation can occur, but it may also promote hydrolysis of the metal center or ligand degradation. For some syntheses, a specific pH range is required to form the desired product.[5]
-
Solution: If the synthesis involves a base or acid, add it slowly and monitor the pH. Consider using a non-coordinating buffer to maintain a stable pH throughout the reaction.
-
Caption: Interrelated factors governing the stability of a metal complex.
Protocols for Enhancing and Assessing Stability
Protocol 1: General Synthesis of a TSC Metal Complex under an Inert Atmosphere
This protocol provides a generalized procedure for synthesizing a TSC complex while minimizing oxidative degradation.
Materials:
-
Thiosemicarbazone ligand
-
Metal salt (e.g., NiCl₂·6H₂O, CuCl₂·2H₂O) [2][5]* Anhydrous Ethanol (or other suitable solvent)
-
Schlenk flask or three-neck round-bottom flask
-
Nitrogen or Argon gas line with a bubbler
-
Magnetic stirrer and hotplate
-
Cannula or dropping funnel
Procedure:
-
Setup: Assemble the Schlenk flask with a stir bar and connect it to the inert gas line. Heat the flask gently under vacuum and backfill with inert gas three times to remove air and moisture.
-
Reagent Addition: Under a positive flow of inert gas, add the thiosemicarbazone ligand (e.g., 2 molar equivalents) and anhydrous ethanol to the flask. Stir until the ligand is fully dissolved.
-
Metal Salt Solution: In a separate flask, dissolve the metal salt (e.g., 1 molar equivalent) in a minimum amount of degassed ethanol.
-
Reaction: Transfer the metal salt solution to the ligand solution dropwise using a cannula or a pressure-equalizing dropping funnel over 15-20 minutes with vigorous stirring.
-
Reflux/Stirring: Heat the reaction mixture to a gentle reflux (or stir at room temperature, as optimized) for the desired time (typically 4-24 hours). [5][13]Monitor by TLC.
-
Isolation: After the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under vacuum if necessary. The product may precipitate upon cooling.
-
Workup: Filter the resulting solid precipitate, wash with cold ethanol, and dry under vacuum. Store the final product in a sealed vial under inert gas.
Rationale: By removing oxygen from the reaction vessel and solvents, this procedure prevents the oxidation of sensitive metal centers (like Cu(I/II) or Co(II)) and reduces the chance of ligand-based oxidative side reactions. [10]
Protocol 2: Assessing Complex Stability via UV-Vis Spectroscopy
This protocol allows you to quantify the stability of a complex in a specific solvent over time.
Materials:
-
Purified TSC metal complex
-
Spectrophotometric grade solvent (e.g., DMSO, Ethanol, buffered saline)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of your complex in the chosen solvent at a known concentration (e.g., 1 mM).
-
Initial Spectrum (T=0): Immediately after preparation, dilute the stock solution to a suitable concentration for UV-Vis analysis (typically in the 10-50 µM range, where absorbance maxima are between 0.5-1.5). Record the full UV-Vis spectrum (e.g., 200-800 nm). Note the wavelength (λ_max) and absorbance of the key peaks, which are characteristic of your intact complex.
-
Time-Course Measurement: Store the stock solution under the desired conditions (e.g., room temperature on the benchtop, 37 °C in an incubator, protected from light).
-
Record Spectra: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the stock solution, dilute it in the same manner, and record the UV-Vis spectrum again.
-
Analyze Data: Plot the absorbance at λ_max versus time. A stable complex will show a constant absorbance. A decrease in absorbance at the characteristic λ_max, or the appearance of new peaks, indicates decomposition. The rate of decomposition can be quantified from this data.
Data Interpretation: This method provides quantitative data on the stability of your complex under specific conditions, allowing you to compare different solvents or formulations. This is crucial before conducting multi-day cell culture experiments or other biological assays. [1]
| Observation | Potential Interpretation |
|---|---|
| Absorbance at λ_max decreases steadily | Decomposition of the complex |
| A new peak appears at a different λ | Formation of a new species (degradation product) |
| Isosbestic point is observed | Clean conversion of the complex to a single new species |
| Spectrum remains unchanged | Complex is stable under the tested conditions |
References
-
Al-Jibouri, M. N. A. (2022). Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review. Molecules, 27(15), 5039. [Link]
-
GRIN Verlag. (n.d.). Synthesis and characterization of semicarbazide and thiosemicarbazide ligand based metal complexes. GRIN. [Link]
-
El-Sawaf, A. K., et al. (2013). Synthesis, Physico‐Chemical Characterization, and Stability Constants of Metal Complexes of Pyridine‐2‐carbaldehyde Thiosemicarbazone. Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry, 43(8), 1146-1153. [Link]
-
Shah, M. K., et al. (2011). Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes. Journal of Chemical and Pharmaceutical Research, 3(2), 290-297. [Link]
-
Singh, S., et al. (2022). Review Of Semicarbazone, Thiosemicarbazone, And Their Transition Metal Complexes, And Their Biological Activities. Journal of Pharmaceutical Negative Results, 13(3), 548-558. [Link]
-
Suman, S., & Singh, R. (2018). Synthesis and Characterization of Thiosemicarbazone Metal Complexes. International Journal of Engineering Technology Science and Research, 5(4), 626-631. [Link]
-
Shah, M. K., et al. (2011). Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes. Journal of Chemical and Pharmaceutical Research, 3(2), 290-297. [Link]
-
Hasan, A. H., et al. (2023). Synthesis, Characterisation and Biological Evaluation of Metal Complexes from Thiosemicarbazone. Wasit Journal for Pure sciences, 2(2), 39-56. [Link]
-
Hasan, A. H., et al. (2023). Synthesis, Characterisation and Biological Evaluation of Metal Complexes from Thiosemicarbazone. ResearchGate. [Link]
-
SciSpace. (n.d.). Stability of Metal Complexes. [Link]
-
de la Cruz, C. F., et al. (2015). Theoretical calculations of stability constants and pKa values of metal complexes in solution: application to pyridoxamine–copper(ii) complexes and their biological implications in AGE inhibition. Dalton Transactions, 44(2), 653-663. [Link]
-
Meraj, A., et al. (2024). Synthesis and Stability Constants of Transition Metal Complexes of Medicinal Ligands. International Journal of Trend in Scientific Research and Development, 8(1), 622-629. [Link]
-
Kone, M. G.-R., et al. (2023). Chemical Stability of Imidazole-Thiosemicarbazides in Solvents: NBO Studies and Theoretical Absorption Spectrum. Science Journal of Chemistry, 11(1), 29. [Link]
-
Srivastava, S. K., & Srivastava, M. (1995). Thermodynamic stabilities and thermodynamic parameters of metal- substituted thiosemicarbazide complexes. Journal of the Indian Chemical Society, 72(1), 43-44. [Link]
-
Wang, Y., et al. (2023). Metalloprotein-Based Nanomedicines: Design Strategies, Functional Mechanisms, and Biomedical Applications. International Journal of Molecular Sciences, 24(21), 15951. [Link]
-
Tiwari, P., & Singh, M. (2024). Metal Complexes in Biology and Medicine the System Cadmium (II) / Iron (II) /Zinc (II) - Proline. ResearchGate. [Link]
-
Gąsiorowska, O., et al. (2021). Influence of Complexation of Thiosemicarbazone Derivatives with Cu (II) Ions on Their Antitumor Activity against Melanoma Cells. International Journal of Molecular Sciences, 22(16), 8933. [Link]
-
Párraga-Niño, N., et al. (2023). Unsymmetrical Bis(thiosemicarbazone) Ligands and Their Nickel(II) Complexes: Synthesis, Characterization and Photocatalytic Activity. Inorganics, 11(10), 400. [Link]
-
Bacchi, A., et al. (2005). Reactivity of thiosemicarbazides with redox active metal ions: controlled formation of coordination complexes versus heterocyclic compounds. Dalton Transactions, (10), 1838-1846. [Link]
-
Pelosi, G. (2010). Thiosemicarbazone Metal Complexes: From Structure to Activity. The Open Crystallography Journal, 3(1), 16-28. [Link]
-
Polabian, O. (2025). Thiosemicarbazone Ligands and their Transition Metal Complexes as Antioxidants: A Review. ResearchGate. [Link]
-
Kone, M. G.-R., et al. (2023). Chemical Stability of Imidazole-Thiosemicarbazides in Solvents: NBO Studies and Theoretical Absorption Spectrum. ResearchGate. [Link]
-
Gurbanov, A. V., et al. (2021). Solvent-Induced Formation of Novel Ni(II) Complexes Derived from Bis-Thiosemicarbazone Ligand: An Insight from Experimental and Theoretical Investigations. International Journal of Molecular Sciences, 22(10), 5337. [Link]
- Onwudiwe, D. C., & Ajibade, P. A. (2011). DECOMPOSITION OF METAL THIOSEMICARBAZONE COMPLEXES FROM AMINOPHENAZONE-THIOUREA LIGAND INTO HDA AS A CAPPING MOLECULE FOR ZnS, CdS AND HgS NANOPARTICLES. Digest Journal of Nanomaterials and Biostructures, 6(3), 1231-1240.
-
Osorio-Planes, L., et al. (2015). Synthesis, structures, and DFT analysis of gold complexes containing thiosemicarbazone ligand. Journal of Coordination Chemistry, 68(17-18), 3128-3142. [Link]
-
Kone, M. G.-R., et al. (2023). Chemical Stability of Imidazole-Thiosemicarbazides in Solvents: NBO Studies and Theoretical Absorption Spectrum. SciSpace. [Link]
-
El-Faky, S. S., et al. (2024). Green approach to synthesize novel thiosemicarbazide complexes, characterization; DNA-methyl green assay and in-silico studies against DNA polymerase. Heliyon, 10(4), e26019. [Link]
-
Onwudiwe, D. C., & Ajibade, P. A. (2011). Decomposition of metal thiosemicarbazone complexes from aminophenazone-thiourea ligand into HDA as a capping molecule for ZnS, CdS and HgS nanoparticles. ResearchGate. [Link]
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interpretation of mass spectrometry fragmentation patterns for thiosemicarbazides
Welcome to the technical support center for the mass spectrometric analysis of thiosemicarbazides and their derivatives (thiosemicarbazones). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for interpreting fragmentation patterns and troubleshooting common experimental issues. As Senior Application Scientists, we have structured this guide to reflect the causal relationships behind fragmentation mechanisms and analytical outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the characteristic fragmentation pathways for thiosemicarbazides in mass spectrometry?
A: The fragmentation of thiosemicarbazides is largely dictated by the labile N-N bond and the thiocarbonyl group. Key fragmentation pathways include:
-
N-N Bond Cleavage: The bond between the hydrazinic nitrogens is relatively weak and prone to cleavage, often leading to the formation of two primary fragment ions. This homolytic cleavage is a common pathway even for even-electron ions, which is somewhat unusual but explained by the low energy required to break this bond[1][2].
-
Alpha (α) Cleavage: Cleavage of bonds adjacent to the C=N imine bond or the C=S thiocarbonyl group is common. For example, in thiosemicarbazones derived from ketones, alpha-cleavage can lead to the loss of alkyl radicals.
-
Loss of Small Neutral Molecules: The facile loss of small, stable neutral molecules is a hallmark of thiosemicarbazide spectra. Common neutral losses include:
-
Rearrangement Reactions: Hydrogen rearrangements, such as the McLafferty rearrangement, can occur if the alkyl or aryl substituents contain gamma-hydrogens[4].
Q2: Why is the molecular ion (M•⁺) or protonated molecule ([M+H]⁺) often weak or completely absent in the mass spectrum?
A: The absence or low abundance of the molecular ion peak is a frequent challenge in the analysis of thiosemicarbazides, particularly with hard ionization techniques like Electron Impact (EI) used in GC-MS.
-
In GC-MS (EI): The high energy of electron impact combined with the thermal stress in the injector port can cause extensive fragmentation. For many thiosemicarbazones, the loss of a small, stable molecule like ammonia has a very low energy requirement, leading to immediate fragmentation and preventing the molecular ion from being detected[1][2].
-
In LC-MS (ESI/APCI): While soft ionization techniques like Electrospray Ionization (ESI) are designed to preserve the molecular species, in-source fragmentation can still occur[5]. If the source conditions (e.g., cone voltage, temperature) are too harsh, the protonated or deprotonated molecule will fragment before it reaches the mass analyzer. The inherent stability of the molecule itself is also a critical factor.
Q3: How does the choice of ionization source (e.g., EI vs. ESI) impact the fragmentation pattern?
A: The ionization source is one of the most critical parameters determining the appearance of a mass spectrum.
-
Electron Impact (EI): This is a "hard" ionization technique that imparts significant energy into the molecule, causing extensive and often complex fragmentation. It is excellent for structural elucidation of unknown compounds by creating a reproducible "fingerprint" spectrum but often fails to show a molecular ion for labile compounds like thiosemicarbazides[5]. Thermal degradation in the GC injector can also lead to dimerization or decomposition before ionization even occurs[1][2].
-
Electrospray Ionization (ESI): This is a "soft" ionization technique that typically generates protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻) with minimal fragmentation in the source[5]. Fragmentation is then achieved in a controlled manner using tandem mass spectrometry (MS/MS) via Collision-Induced Dissociation (CID)[3][6]. This allows for the systematic study of fragmentation pathways from a known precursor ion[3]. ESI is the preferred method for confirming molecular weight and for analyzing thermally sensitive or non-volatile thiosemicarbazides.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each problem is followed by an analysis of potential causes and a step-by-step protocol for resolution.
Issue 1: Absence of the Expected Molecular Ion Peak
You are analyzing a known thiosemicarbazide, but the expected M•⁺ or [M+H]⁺ peak is missing from the spectrum, making molecular weight confirmation impossible.
Potential Causes & Scientific Rationale
-
Thermal Degradation (GC-MS): The compound may be decomposing in the hot GC injector before it reaches the column and detector. The energy supplied in the inlet is sufficient to break weaker bonds, particularly the N-N bond[1][2].
-
Facile In-Source Fragmentation (LC-MS & GC-MS): The molecular ion is forming but is too unstable under the chosen source conditions. It immediately fragments via a low-energy pathway, such as the loss of ammonia, so only the fragment ions are observed[1][2].
-
Incorrect Ionization Mode (LC-MS): The compound may ionize preferentially in negative mode ([M-H]⁻) over positive mode ([M+H]⁺), or vice versa. Thiosemicarbazides have both acidic (N-H) and basic (C=S, N) sites.
Recommended Solutions & Experimental Protocol
Protocol 1: Diagnosing and Mitigating Fragmentation Issues
-
Method Modification for GC-MS:
-
Lower Injector Temperature: Reduce the injector temperature in 25°C increments (e.g., from 250°C down to 175°C). A lower temperature may prevent thermal degradation while still allowing for volatilization.
-
Use a More Inert Liner: Active sites in a dirty or non-deactivated injector liner can catalyze degradation. Replace the liner with a fresh, deactivated one[7].
-
-
Method Modification for LC-MS (ESI):
-
Soften Source Conditions: Reduce the cone/fragmentor voltage and source temperature. This decreases the energy imparted to the ions as they enter the mass spectrometer, reducing in-source fragmentation.
-
Switch Ionization Polarity: Acquire data in both positive and negative ion modes. Check for the presence of [M-H]⁻ or other adducts like [M+Cl]⁻ if chlorinated solvents are used.
-
Check for Adducts: In ESI, molecules often form adducts with salts present in the mobile phase, such as [M+Na]⁺ or [M+K]⁺[8]. Look for peaks at M+23 and M+39 in positive mode.
-
-
Consider an Alternative Ionization Technique: If available, switch from EI to Chemical Ionization (CI) for GC-MS or from ESI to Atmospheric Pressure Chemical Ionization (APCI) for LC-MS. These are generally softer techniques that can sometimes yield a molecular ion when others fail[5].
Caption: Troubleshooting workflow for an absent molecular ion peak.
Issue 2: Unexpected Peaks with m/z Higher Than the Molecular Weight
Your spectrum shows significant peaks at m/z values that are much higher than the expected molecular weight of your compound, suggesting contamination or an unexpected reaction.
Potential Causes & Scientific Rationale
-
In-Source Dimerization (GC-MS): This is a known phenomenon for thiosemicarbazones synthesized from acetophenones. The molecule can fragment in the hot injector, and one of the resulting neutral fragments can then react with another intact molecule or another fragment to form a dimer or heterodimer. This new, larger species is then ionized and detected[1][2].
-
Salt Adducts (LC-MS): In ESI, the analyte can associate with cations (Na⁺, K⁺) or other analyte molecules to form adducts like [2M+H]⁺ or [2M+Na]⁺. This is especially common at high sample concentrations[9].
-
Contamination: The sample, solvent, or system could be contaminated with a higher molecular weight substance[7].
Recommended Solutions & Experimental Protocol
Protocol 2: Investigating High m/z Peaks
-
Confirm Dimerization vs. Contamination:
-
Run a Blank: Inject a solvent blank to check for system contamination.
-
Vary Injection Temperature (GC-MS): Analyze the sample at different injector temperatures. If the high m/z peak intensity increases relative to the analyte peak as temperature increases, it strongly suggests a thermally induced reaction like dimerization[1][2].
-
Dilute the Sample (LC-MS): Prepare a 1:10 and 1:100 dilution of your sample. If the high m/z peak is a non-covalent adduct (e.g., [2M+H]⁺), its relative intensity should decrease significantly upon dilution.
-
-
Perform MS/MS:
-
Isolate the unexpected high m/z peak as the precursor ion and perform a product ion scan (MS/MS).
-
Analyze the fragmentation pattern. If the high m/z species is a dimer, its fragmentation should produce ions that are characteristic of the monomeric analyte. This is a definitive way to confirm its identity.
-
Caption: Proposed mechanism for in-source dimerization in GC-MS.
Issue 3: Poor or No Signal (Low Sensitivity)
You have injected your sample, but the resulting chromatogram or spectrum shows very weak peaks or no peaks at all.
Potential Causes & Scientific Rationale
-
Ion Suppression (LC-MS/ESI): Co-eluting compounds from the sample matrix (salts, buffers, excipients) can compete with the analyte for ionization, suppressing its signal[9].
-
Suboptimal pH/Mobile Phase: The ionization efficiency of thiosemicarbazides in ESI is highly dependent on the pH of the mobile phase. For positive mode ([M+H]⁺), an acidic mobile phase (e.g., with 0.1% formic acid) is needed to facilitate protonation. For negative mode ([M-H]⁻), a basic mobile phase may be required.
-
System Suitability Issues: The problem may not be with the sample but with the instrument itself. This can include leaks in the gas supply, a dirty ion source, or a detector that is not functioning correctly[10].
Recommended Solutions & Experimental Protocol
Protocol 3: Enhancing Signal Intensity
-
Optimize Sample Preparation & Chromatography:
-
Clean Up the Sample: Use Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.
-
Improve Chromatographic Separation: Adjust the gradient to ensure the analyte does not co-elute with highly abundant matrix components.
-
Check Sample Concentration: Ensure the sample is not too dilute. Conversely, an overly concentrated sample can cause detector saturation or severe ion suppression[9].
-
-
Optimize MS Source Conditions:
-
Mobile Phase pH: For ESI+, add 0.1% formic acid or acetic acid to the mobile phase. For ESI-, try adding a small amount of a volatile base like ammonium hydroxide, or use a buffer like ammonium acetate.
-
Systematic Tuning: Perform a systematic tuning of the ion source parameters (e.g., capillary voltage, gas flow rates, temperature) by infusing a standard solution of your compound.
-
-
Verify Instrument Performance:
-
Run a System Suitability Test: Analyze a known standard compound to confirm the instrument is performing to specification.
-
Check for Leaks: Use an electronic leak detector to check for gas leaks at all fittings, especially after changing gas cylinders or columns[10].
-
Clean the Ion Source: The ion source is susceptible to contamination. Follow the manufacturer's procedure for cleaning the source optics (capillary, skimmer, etc.).
-
Common Fragment Ion Summary
The following table summarizes common fragment ions observed in the mass spectra of thiosemicarbazones derived from aromatic aldehydes/ketones. Note: R represents substituents on the aromatic ring.
| Fragment Description | Potential Structure / Formula | Typical m/z (Example) | Supporting Rationale |
| Tropylium Ion | C₇H₇⁺ | 91 | A very stable carbocation formed from fragmentation of a benzyl group.[1][2] |
| Aryl Nitrile Radical Cation | [R-C₆H₄-CN]•⁺ | 117 (for R=CH₃) | Formed via rearrangement and cleavage of the N-N and C-N bonds.[1][2] |
| Aryl Cation | [R-C₆H₄]⁺ | 91 (for R=H), 111 (for R=Cl) | Cleavage leading to the aromatic portion of the molecule.[1][2] |
| Loss of Ammonia | [M - NH₃]•⁺ | M - 17 | Facile loss due to low energy requirement.[1][2] |
| Loss of Thioisocyanate Moiety | [M - SCNH]•⁺ | M - 59 | Cleavage of the thiosemicarbazide backbone.[1][2] |
References
-
Gastaca, B., et al. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. International Journal of Analytical Mass Spectrometry and Chromatography, 3, 1-13. [Link]
-
Gastaca, B., et al. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features [Duplicate for citation purposes]. Scientific Research Publishing. [Link]
-
Abdel-Wahab, B. F., et al. (2015). Synthesis and mass spectrometry of some arylidene-hydrazinyl-thiazolines and their 2-arylidene-N-(3-chlorophenyl)hydrazinecarbothioamide precursors. ResearchGate. [Link]
-
Jiang, K. Z. (2012). Investigation On The Gas Phase Ion Chemistry Of Thiosemicarbazones In ESI-MS~n. Dissertation. [Link]
-
Okuş, F., et al. (2025). DNA Binding and Anticancer Activity of Tetrazole-Based Schiff Bases and Their Platinum (II) Complexes. ResearchGate. [Link]
-
Restek Corporation. (n.d.). Troubleshooting Guide. Restek. [Link]
-
Afify, A. A. S. (2009). Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives. Afinidad. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. MSU Chemistry. [Link]
-
Pettinari, C., et al. (2004). Electrospray ionization mass spectrometry in the structural characterization of some diphenyllead(IV) thiosemicarbazonates. Journal of Mass Spectrometry. [Link]
-
G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc. [Link]
-
ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs Blog. [Link]
-
GenTech Scientific. (2021). A Guide To Troubleshooting Mass Spectrometry. GenTech Scientific. [Link]
-
Furlan, R. L. E., et al. (2001). A study of the electrospray ionisation and ion‐trap fragmentation of [M − H]− ions of new 3,5‐disubstituted tetrahydro‐2H‐1,3,5‐thiadiazin‐2‐thiones. Rapid Communications in Mass Spectrometry. [Link]
-
Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports. [Link]
Sources
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- 4. Mass Spectrometry [www2.chemistry.msu.edu]
- 5. acdlabs.com [acdlabs.com]
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- 10. gentechscientific.com [gentechscientific.com]
Technical Support Center: Refining Experimental Conditions for Antifungal Susceptibility Testing
Welcome to the Technical Support Center for Antifungal Susceptibility Testing (AFST). This guide is designed for researchers, clinical scientists, and drug development professionals to navigate the complexities of AFST, ensuring accuracy and reproducibility in your results. Here, we move beyond mere procedural lists to explain the causality behind experimental choices, offering field-proven insights to troubleshoot common and complex issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the principles and practices of antifungal susceptibility testing.
Q1: What are the primary standard methods for antifungal susceptibility testing?
A1: The two most globally recognized and standardized methods are those developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2][3][4] Both organizations provide detailed protocols for broth dilution (micro- and macro-), disk diffusion, and gradient diffusion methods.[5][6] The CLSI M27 and EUCAST E.Def 7.4 documents are foundational for yeast testing, while CLSI M38 and EUCAST E.Def 9.4 guide testing for filamentous fungi (molds).[7][8] These documents are crucial for ensuring inter-laboratory reproducibility.[2][3][4]
Q2: Why is the choice of test medium so critical for AFST?
A2: The test medium is a critical variable that significantly influences fungal growth and, consequently, the measured Minimum Inhibitory Concentration (MIC).[9] RPMI 1640 is the standard medium recommended by both CLSI and EUCAST. It is a chemically defined medium, which reduces lot-to-lot variability.[8][10] Key considerations include:
-
pH: The medium must be buffered, typically with MOPS, to a physiological pH of 7.0, as pH can significantly affect the activity of certain antifungal agents, particularly azoles.[11][12]
-
Glucose Concentration: EUCAST standards specify supplementing RPMI 1640 with 2% glucose to promote more robust growth of certain fungi, which facilitates clearer endpoint determination.[7][8][13]
-
Antagonists: The medium must be free of components that could interfere with the antifungal agent's activity. For example, complex media can contain antagonists to sulfa drugs.
Q3: How does inoculum size impact MIC results?
A3: The inoculum size, or the starting concentration of fungal cells, is a pivotal parameter.[9][14] An inoculum that is too high can overwhelm the antifungal agent, leading to falsely elevated MICs. Conversely, an inoculum that is too low may result in insufficient growth, making endpoints difficult to read. Standardized protocols (CLSI/EUCAST) specify a final inoculum concentration, typically ranging from 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts, to ensure that results are consistent and comparable.[15] A significant increase in MICs for azoles and 5-fluorocytosine has been observed with inoculum sizes starting at 10⁵ CFU/mL.[9]
Q4: What are Quality Control (QC) strains and why are they essential?
A4: Quality Control strains are well-characterized organisms with known, predictable susceptibility patterns. They are a mandatory component of any valid AFST experiment.[5] By testing these reference strains concurrently with clinical or test isolates, you validate the entire experimental system—including the medium, antifungal agent potency, and incubation conditions.[5][16] If the MIC for a QC strain falls outside its acceptable range, the results for all other isolates tested in that batch are considered invalid.[5] Commonly used QC strains for yeast testing include Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258.[5][17][18] QC ranges are published in documents like CLSI M60.[5][19]
Troubleshooting Guides
This section provides in-depth, cause-and-effect explanations for specific technical challenges, complete with recommended solutions.
Issue 1: Inconsistent or Unreadable Endpoints - The "Trailing Growth" Phenomenon
Problem: You observe reduced but persistent fungal growth across a wide range of concentrations of an azole antifungal (e.g., fluconazole, voriconazole), making it difficult to determine a clear MIC endpoint. This is known as "trailing" or the "low-high" phenotype.[20][21][22]
Causality & Explanation: Trailing is a well-documented phenomenon, particularly with azoles, which are fungistatic rather than fungicidal.[21] This means they inhibit growth rather than kill the organism, allowing for some residual metabolic activity or limited proliferation even at concentrations above the true MIC.[21] Several factors contribute to this:
-
pH Dependence: Trailing is strongly influenced by the pH of the test medium. Studies have shown that trailing is more pronounced at a neutral pH (7.0) and can be significantly reduced or eliminated by lowering the medium's pH to ≤5.0.[11][12]
-
Reading Time: Reading MICs at 48 hours instead of 24 hours can often exacerbate the trailing effect, causing a susceptible isolate at 24 hours to appear resistant at 48 hours.[20][21] While 48-hour readings are sometimes necessary, current evidence suggests that for isolates exhibiting trailing, the 24-hour reading often correlates better with clinical outcomes.[21][22]
-
Endpoint Reading Criteria: For azoles, the recommended endpoint is not complete (100%) inhibition of growth. Instead, the MIC should be read as the lowest drug concentration that causes a significant reduction in growth (approximately 50% for CLSI broth microdilution) compared to the drug-free growth control well.[23]
Troubleshooting Workflow:
Issue 2: The "Paradoxical Effect" with Echinocandins
Problem: When testing echinocandins (e.g., caspofungin), you observe clear inhibition at lower concentrations, but then a surprising resumption of growth at very high drug concentrations. This is known as the paradoxical effect or the "Eagle effect".[22][24]
Causality & Explanation: The paradoxical effect is a complex, multifactorial phenomenon not fully understood but is thought to be an in-vitro artifact with uncertain clinical significance.[1][25] The leading hypotheses involve the fungal stress response:
-
Cell Wall Remodeling: Echinocandins inhibit β-1,3-glucan synthase, a key enzyme for cell wall synthesis.[26] At inhibitory concentrations, this severely damages the cell wall. However, at very high concentrations, it is hypothesized that the drug triggers a stress response pathway (e.g., involving calcineurin and Hsp90) that upregulates chitin synthesis, an alternative cell wall polysaccharide.[26][27] This compensatory chitin production can partially rescue the cell wall, allowing for renewed growth.[27]
-
Drug-Specific Phenomenon: The effect is most pronounced with caspofungin and less frequently observed with micafungin or anidulafungin.[23][26] This is why EUCAST recommends against performing susceptibility testing with caspofungin for yeasts, suggesting that anidulafungin and micafungin results can serve as surrogates.[8][23]
Troubleshooting & Reporting:
-
Confirm the MIC: The true MIC should be read as the lowest concentration that shows potent inhibition, ignoring any subsequent growth at higher concentrations.[25]
-
Verify with Other Echinocandins: If the paradoxical effect is observed with caspofungin, test the isolate against anidulafungin and/or micafungin. A susceptible result for these agents generally indicates the isolate is susceptible to the echinocandin class.[23]
-
Serum Effect: The paradoxical effect is often abolished in the presence of serum, suggesting its clinical relevance may be limited.[26]
-
Report with Caution: When reporting results, note the MIC based on the first clear endpoint and add a comment that a paradoxical growth effect was observed at higher concentrations.
Experimental Protocols & Data Presentation
Protocol: CLSI M27 Broth Microdilution for Yeasts
This protocol provides a step-by-step methodology for determining the MIC of an antifungal agent against a yeast isolate.
1. Preparation of Materials:
-
Medium: RPMI 1640 with L-glutamine, without bicarbonate, buffered with 0.165 M MOPS. Adjust to pH 7.0 ± 0.1.
-
Antifungal Stock Solutions: Prepare stock solutions at 100x the highest final concentration to be tested. Solubilize drugs using recommended solvents (e.g., DMSO).
-
Plates: Sterile 96-well flat-bottom microdilution plates.
-
Yeast Inoculum: Subculture the isolate onto Sabouraud Dextrose Agar and incubate for 24 hours at 35°C to ensure purity and viability.[5]
-
QC Strains: Prepare suspensions of C. parapsilosis ATCC 22019 and C. krusei ATCC 6258.
2. Inoculum Preparation:
-
Harvest several colonies and suspend in 5 mL of sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (OD at 530 nm) or a densitometer. This corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
Dilute this suspension 1:1000 in RPMI 1640 medium (1:50, then 1:20) to achieve a working inoculum of 1-5 x 10³ CFU/mL. This will result in a final well concentration of 0.5-2.5 x 10³ CFU/mL.
3. Plate Preparation:
-
Add 100 µL of RPMI 1640 to wells 2 through 12 in each row designated for testing.
-
Prepare the drug dilutions. Add 2 µL of the 100x antifungal stock to well 1 of the corresponding row. This creates a 1:50 dilution.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no inoculum).
4. Inoculation and Incubation:
-
Add 100 µL of the working inoculum suspension to wells 1 through 11. Do not add inoculum to well 12.
-
The final volume in each well is 200 µL.
-
Seal the plates or place them in a container with a moistened towel to prevent evaporation.
-
Incubate at 35°C for 24-48 hours.[14]
5. Reading and Interpreting Results:
-
Read the plates at 24 hours. A 48-hour reading may be required for slow-growing isolates or as specified by the standard.[13][14]
-
Use a reading mirror to visualize the growth button at the bottom of the wells.
-
The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control.
Data Presentation: Quality Control Ranges
Properly documenting and adhering to QC ranges is non-negotiable for assay validation.
| Quality Control Strain | Antifungal Agent | Acceptable MIC Range (µg/mL) - CLSI M60 |
| C. parapsilosis ATCC 22019 | Amphotericin B | 0.25 - 1 |
| Anidulafungin | 0.5 - 4 | |
| Caspofungin | 0.12 - 1 | |
| Fluconazole | 1 - 8 | |
| Voriconazole | 0.015 - 0.12 | |
| C. krusei ATCC 6258 | Amphotericin B | 0.5 - 2 |
| Anidulafungin | 0.06 - 0.5 | |
| Caspofungin | 0.12 - 1 | |
| Fluconazole | 8 - 64 | |
| Voriconazole | 0.06 - 0.5 |
Note: These ranges are for illustrative purposes. Always refer to the most current version of the CLSI M27M44S (formerly M60) document for the official QC ranges.[19][28]
References
-
Multicentre determination of quality control strains and quality control ranges for antifungal susceptibility testing of yeasts and filamentous fungi using the methods of the Antifungal Susceptibility Testing Subcommittee of the European Committee on Antimicrobial Susceptibility Testing (AFST-EUCAST). PubMed. [Link]
-
The Trailing End Point Phenotype in Antifungal Susceptibility Testing Is pH Dependent. National Institutes of Health (NIH). [Link]
-
Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips. Centers for Disease Control and Prevention (CDC). [Link]
-
Interpretation of Trailing Endpoints in Antifungal Susceptibility Testing by the National Committee for Clinical Laboratory Standards Method. ASM Journals. [Link]
-
The Trailing End Point Phenotype in Antifungal Susceptibility Testing Is pH Dependent. ResearchGate. [Link]
-
The Trailing End Point Phenotype in Antifungal Susceptibility Testing Is pH Dependent. Journal of Clinical Microbiology. [Link]
-
CLSI M62 Antifungal Susceptibility Testing Guidelines. CLSI. [Link]
-
Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI). National Institutes of Health (NIH). [Link]
-
Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study. PubMed Central (PMC). [Link]
-
Factors affecting the results of a broth microdilution antifungal susceptibility testing in vitro. PubMed. [Link]
-
M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. CLSI. [Link]
-
Current status of antifungal susceptibility testing methods. Medical Mycology. [Link]
-
Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods. PubMed. [Link]
-
CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. CLSI. [Link]
-
Fungi (AFST). EUCAST. [Link]
-
Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. Medical Mycology. [Link]
-
M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. CLSI. [Link]
-
Antifungal Susceptibility Testing for C. auris. Centers for Disease Control and Prevention (CDC). [Link]
-
Optimal Susceptibility Testing Conditions for Detection of Azole Resistance in Aspergillus spp.: NCCLS Collaborative Evaluation. PubMed Central (PMC). [Link]
-
EUCAST breakpoints for antifungals. PubMed. [Link]
-
Genomic Insights into Candidozyma auris Clade II: Comparative Phylogenomics and Structural Validation of Fluconazole Resistance Mechanisms. MDPI. [Link]
-
EUCAST breakpoints for antifungals. Drugs of the Future. [Link]
-
Optimizing Voriconazole Susceptibility Testing of Candida: Effects of Incubation Time, Endpoint Rule, Species of Candida, and Level of Fluconazole Susceptibility. ASM Journals. [Link]
-
Minimal Inhibitory Concentration (MIC)-Phenomena in Candida albicans and Their Impact on the Diagnosis of Antifungal Resistance. MDPI. [Link]
-
(PDF) EUCAST breakpoints for antifungals. ResearchGate. [Link]
-
Determination of Antifungal MICs by a Rapid Susceptibility Assay. ASM Journals. [Link]
-
Paradoxical Effect of Caspofungin: Reduced Activity against Candida albicans at High Drug Concentrations. PubMed Central (PMC). [Link]
-
Issues in antifungal susceptibility testing. PubMed. [Link]
-
Influence of Different Media, Incubation Times, and Temperatures for Determining the MICs of Seven Antifungal Agents against Paracoccidioides brasiliensis by Microdilution. ASM Journals. [Link]
-
Identification and antifungal susceptibility patterns of reference yeast strains to novel and conventional agents: a comparative study using CLSI, EUCAST and Sensititre YeastOne methods. National Institutes of Health (NIH). [Link]
-
Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases. [Link]
-
Recent Insights into the Paradoxical Effect of Echinocandins. MDPI. [Link]
-
Assessment of the Paradoxical Effect of Caspofungin in Therapy of Candidiasis. PubMed Central (PMC). [Link]
-
Caspofungin-Mediated Growth Inhibition and Paradoxical Growth in Aspergillus fumigatus Involve Fungicidal Hyphal Tip Lysis Coupled with Regenerative Intrahyphal Growth and Dynamic Changes in β-1,3-Glucan Synthase Localization. PubMed Central (PMC). [Link]
-
Genomic and Molecular Identification of Genes Contributing to the Caspofungin Paradoxical Effect in Aspergillus fumigatus. Microbiology Spectrum. [Link]
-
Issues in antifungal susceptibility testing. Journal of Antimicrobial Chemotherapy. [Link]
-
Issues in antifungal susceptibility testing. SciSpace. [Link]
-
Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. [Link]
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- 5. Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips | Fungal Diseases | CDC [cdc.gov]
- 6. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 7. academic.oup.com [academic.oup.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Factors affecting the results of a broth microdilution antifungal susceptibility testing in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. semanticscholar.org [semanticscholar.org]
- 13. journals.asm.org [journals.asm.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Multicentre determination of quality control strains and quality control ranges for antifungal susceptibility testing of yeasts and filamentous fungi using the methods of the Antifungal Susceptibility Testing Subcommittee of the European Committee on Antimicrobial Susceptibility Testing (AFST-EUCAST) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Identification and antifungal susceptibility patterns of reference yeast strains to novel and conventional agents: a comparative study using CLSI, EUCAST and Sensititre YeastOne methods - PMC [pmc.ncbi.nlm.nih.gov]
- 19. njccwei.com [njccwei.com]
- 20. The Trailing End Point Phenotype in Antifungal Susceptibility Testing Is pH Dependent - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. academic.oup.com [academic.oup.com]
- 23. academic.oup.com [academic.oup.com]
- 24. Paradoxical Effect of Caspofungin: Reduced Activity against Candida albicans at High Drug Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Assessment of the Paradoxical Effect of Caspofungin in Therapy of Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
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- 28. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
Technical Support Center: Scaling Up the Synthesis of 4-Cyclohexyl-1-phenylthiosemicarbazide for Preclinical Studies
This guide provides a comprehensive technical resource for researchers, chemists, and drug development professionals involved in the synthesis and scale-up of 4-Cyclohexyl-1-phenylthiosemicarbazide. As a critical intermediate for various downstream applications, ensuring a robust, scalable, and reproducible synthesis is paramount for advancing preclinical programs. This document moves beyond a simple protocol, offering in-depth troubleshooting, frequently asked questions, and the scientific rationale behind key process decisions to ensure your success from the bench to pilot scale.
Core Synthesis & Purification Protocols
The synthesis of this compound is fundamentally an addition reaction between phenyl isothiocyanate and cyclohexylhydrazine.[1] While straightforward on a lab scale, scaling this process requires careful control of reaction parameters to maintain yield and purity.
Scalable Synthesis Protocol
This protocol is designed for scalability. The key to a successful scale-up is maintaining excellent temperature control, as the reaction is exothermic.
Experimental Workflow: Synthesis
Caption: High-level workflow for the synthesis of this compound.
Reagents & Equipment:
-
Cyclohexylhydrazine
-
Phenyl isothiocyanate
-
Anhydrous Ethanol (or Methanol)
-
Jacketed reactor or round-bottom flask with an ice bath
-
Mechanical stirrer
-
Addition funnel
-
Temperature probe
Reagent Quantities (Example Scales):
| Reagent | Lab Scale (10g) | Pilot Scale (1kg) | Molar Eq. |
| Cyclohexylhydrazine | 8.6 g | 860 g | 1.0 |
| Phenyl isothiocyanate | 10.2 g | 1020 g | 1.0 |
| Anhydrous Ethanol | 100 mL | 10 L | - |
Step-by-Step Procedure:
-
Preparation: In a jacketed reactor or a flask equipped with a mechanical stirrer and temperature probe, dissolve cyclohexylhydrazine in anhydrous ethanol.
-
Cooling: Cool the solution to 0-5 °C using an ice bath or the reactor's cooling jacket. Causality: This initial cooling is critical to mitigate the initial exotherm upon addition of the isothiocyanate, preventing the formation of side products.
-
Slow Addition: Add phenyl isothiocyanate dropwise via an addition funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Stir for 2-4 hours.
-
In-Process Control (IPC): Monitor the reaction's completion by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed.
-
Isolation: The product typically precipitates as a white solid. Cool the mixture again to 0-5 °C for 30 minutes to maximize precipitation.
-
Filtration: Collect the solid product by filtration and wash the filter cake with a small amount of cold ethanol to remove residual impurities.
-
Drying: Dry the product under vacuum at 40-50 °C until a constant weight is achieved.
Purification for Preclinical Use
For preclinical studies, purity is non-negotiable. The material must be well-characterized, and impurity levels must be strictly controlled according to regulatory guidelines.[2][3] Recrystallization is the most effective method for purifying this compound on a large scale.
Step-by-Step Recrystallization:
-
Solvent Selection: Choose a suitable solvent system. Ethanol, isopropanol, or a mixture like ethanol/water are good starting points. The ideal solvent should dissolve the compound when hot but have low solubility when cold.
-
Dissolution: In a clean reactor, add the crude this compound and the minimum amount of hot solvent required for complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step must be done quickly to prevent premature crystallization.
-
Cooling & Crystallization: Slowly cool the solution to room temperature, then further cool to 0-5 °C to induce crystallization. Causality: Slow cooling promotes the formation of larger, more ordered crystals, which are typically higher in purity as impurities are excluded from the crystal lattice.
-
Isolation & Drying: Filter the purified crystals, wash with a small volume of cold solvent, and dry under vacuum as described previously.
-
Purity Analysis: Analyze the final product for purity using HPLC, and for identity using ¹H NMR and Mass Spectrometry.[4] The purity should typically be >98% for preclinical use.[5]
Troubleshooting Guide
This section addresses common issues encountered during synthesis and scale-up in a Q&A format.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
Q: My reaction yield is significantly lower than expected. What are the likely causes?
-
Potential Cause 1: Incomplete Reaction. The reaction may not have reached completion.
-
Solution: Before workup, always confirm the absence of starting materials using an appropriate analytical method like TLC or HPLC. If starting materials remain, consider extending the reaction time or slightly increasing the temperature (e.g., to 30-40 °C) for another hour.
-
-
Potential Cause 2: Impure Reagents. Phenyl isothiocyanate can degrade over time, and cyclohexylhydrazine can contain impurities.
-
Solution: Use freshly opened or purified reagents. Verify the purity of your starting materials by NMR or GC before starting the reaction.
-
-
Potential Cause 3: Product Solubility. Some product may have remained dissolved in the mother liquor after filtration.
-
Solution: Ensure the reaction mixture is thoroughly cooled (0-5 °C) before filtration. Minimize the amount of cold solvent used for washing the filter cake. You can also try to concentrate the mother liquor to recover a second crop of product, although it may require separate purification.
-
Q: The isolated product is a sticky oil or gum instead of a crystalline solid. How can I fix this?
-
Potential Cause 1: Residual Solvent. Trapped solvent can prevent proper crystal lattice formation.
-
Solution: Ensure the product is dried thoroughly under high vacuum, possibly for an extended period (12-24 hours). Gentle heating (40-50 °C) during drying can help drive off residual solvent.
-
-
Potential Cause 2: Impurities. The presence of impurities can inhibit crystallization.
-
Solution: Attempt to purify the oil via recrystallization. If it fails to crystallize from various solvents, try trituration. This involves stirring the oil vigorously with a solvent in which the product is insoluble (e.g., hexanes or diethyl ether). The impurity may dissolve, leaving the pure product to solidify. As a final resort, column chromatography can be used, but this is less desirable for large-scale processing.
-
Q: My final product has an unacceptable impurity profile after purification. What went wrong?
-
Potential Cause 1: Side Reactions. The most common side reaction is the formation of 1,3-diphenylthiourea if there are impurities in the phenyl isothiocyanate or if the reaction temperature was too high.
-
Solution: Strict temperature control during the addition of phenyl isothiocyanate is crucial. Ensure the temperature is maintained below 10 °C. Using high-purity starting materials is also essential.
-
-
Potential Cause 2: Ineffective Purification. The chosen recrystallization solvent may not be effective at removing a specific impurity.
-
Solution: Experiment with different recrystallization solvents or solvent mixtures. A second recrystallization may be necessary to meet the stringent purity requirements for preclinical material. Analyze the impurity by LC-MS to identify its structure, which can provide clues for a more targeted purification strategy.
-
Scale-Up & Preclinical FAQs
Q: What are the primary safety concerns when scaling up this synthesis?
-
A: Phenyl isothiocyanate is a lachrymator and is toxic. Cyclohexylhydrazine is also a hazardous compound. All operations should be conducted in a well-ventilated area, such as a walk-in fume hood or a designated chemical synthesis suite with appropriate engineering controls. Personnel must wear appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses. Always consult the Safety Data Sheet (SDS) for each reagent before use.[6]
Q: How does heat management change during scale-up?
-
A: Heat dissipation becomes a major challenge at a larger scale. The surface-area-to-volume ratio decreases, meaning the reaction generates heat faster than it can be naturally dissipated.
-
Solution: The use of a jacketed reactor with an external cooling system is mandatory. The rate of addition of the phenyl isothiocyanate must be carefully controlled and tied to the internal temperature reading. A slower addition rate may be required on a larger scale to allow the cooling system to keep up.
-
Q: What purity level is required for preclinical toxicology studies?
-
A: For preclinical studies conducted under Good Laboratory Practice (GLP), the drug substance should be highly pure, typically >98%.[3][5] More importantly, the impurity profile must be consistent with the batch used in toxicology studies. Any new impurity or any impurity above the qualification threshold (as defined by ICH Q3A guidelines) in a clinical batch must be qualified through additional safety studies.
Q: What documentation is needed for a batch intended for preclinical studies?
-
A: A comprehensive Certificate of Analysis (CoA) is required. This document should include:
-
Batch number and manufacturing date.
-
Appearance (physical description).
-
Identity confirmation (e.g., by IR, ¹H NMR, MS).
-
Purity and impurity profile by a validated HPLC method.
-
Residual solvent analysis (by GC).
-
Heavy metals content (if applicable).
-
A signature from the quality assurance (QA) department.
-
Reaction Mechanism Overview
Caption: The reaction proceeds via nucleophilic attack of the hydrazine on the electrophilic carbon of the isothiocyanate.
References
-
A flexible and scalable synthesis of 4′-thionucleosides. ResearchGate. Available at: [Link]
-
Synthesis, characterization and biological study of 2‑acetylbenzothiophene 4‑cyclohexyl‑3‑thiosemicarbazone ligand and its transition metal complexes. ResearchGate. Available at: [Link]
-
Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. National Institutes of Health (NIH). Available at: [Link]
- Process for the preparation of thiosemicarbazide. Google Patents.
-
Reaction of isothiocyanate. Reddit. Available at: [Link]
-
Synthesis and analytical applications of thiosemicarbazide derivative. DergiPark. Available at: [Link]
-
Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). IOP Conference Series: Materials Science and Engineering. Available at: [Link]
-
Synthesis of thiosemicarbazide. Medium. Available at: [Link]
-
Synthesis, Characterization and Biological Activity of Novel Metal Complexes Derived from Cyclohexylthiosemicarbazide. ResearchGate. Available at: [Link]
-
Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. National Institutes of Health (NIH). Available at: [Link]
-
One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite. Royal Society of Chemistry. Available at: [Link]
-
Cyclization of 4-Phenylthiosemicarbazide with Phenacylbromide Revisited. Formation of 1,3,4-Thiadiazines and of Isomeric 1,3-Thiazoles. ResearchGate. Available at: [Link]
-
Three component reaction of phenyl isothiocyanate 1 a, hydrazine monohydrate 2 and diethylacetylenedicarboxylate 3 a to form 4 a. ResearchGate. Available at: [Link]
-
Regulatory Knowledge Guide for Small Molecules. National Institutes of Health (NIH) SEED Office. Available at: [Link]
-
The reaction of benzoyl isothiocyanate with hydrazine derivatives. Part I. Reaction with some alkyl hydrazines. Royal Society of Chemistry. Available at: [Link]
-
Thiosemicarbazides: Synthesis and reactions. ResearchGate. Available at: [Link]
- Method for manufacture of cyclohexylphenols. Google Patents.
-
Preclinical Regulatory Requirements. Duke Social Science Research Institute. Available at: [Link]
-
Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. U.S. Food and Drug Administration (FDA). Available at: [Link]
-
Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. MDPI. Available at: [Link]
-
Identity and Purity - Small Molecules. Pacific BioLabs. Available at: [Link]
-
Early Development GMPs for Small-Molecule Specifications: An Industry Perspective (Part V). Pharmaceutical Technology. Available at: [Link]
-
Potential products of the reaction between phenyl isothiocyanate, hydrazine hydrate, and dimethyl acetylenedicarboxylate in the presence of benzaldehyde. ResearchGate. Available at: [Link]
Sources
Technical Support Center: Addressing Cytotoxicity of Thiosemicarbazide Derivatives in Cell-Based Assays
Welcome to the technical support center for researchers working with thiosemicarbazide derivatives. As a Senior Application Scientist, I have designed this guide to address the common and complex challenges encountered when evaluating the cytotoxicity of this promising, yet nuanced, class of compounds. This resource moves beyond simple protocols to explain the why behind experimental choices, empowering you to generate robust, reliable, and publishable data.
Thiosemicarbazones and their parent thiosemicarbazides are synthesized by the condensation of thiosemicarbazide with appropriate aldehydes or ketones.[1][2] Their biological activity, particularly their anticancer potential, is often linked to their ability to chelate metal ions and induce oxidative stress, ultimately leading to programmed cell death.[3][4][5] However, these same properties can introduce significant artifacts and variability in cell-based assays. This guide will help you navigate these challenges.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments. Each answer provides a causal explanation and a step-by-step approach to resolution.
Q1: My thiosemicarbazide derivative shows poor solubility in the cell culture medium, leading to visible precipitation. How can I address this without compromising the experiment?
Causality: Poor aqueous solubility is a common issue, especially for derivatives with increased lipophilicity designed to enhance membrane permeability.[3] When a compound precipitates out of solution, its effective concentration is unknown and inconsistent, leading to high variability and inaccurate IC50 values. The final concentration of the solvent (typically DMSO) is also a critical factor that can induce cytotoxicity on its own.
Solution Pathway:
-
Optimize DMSO Concentration:
-
Action: Always ensure the final concentration of DMSO in your assay wells is below 0.5% (v/v), and ideally below 0.1%. Run a vehicle control with the same final DMSO concentration to assess solvent-induced cytotoxicity.
-
Rationale: High concentrations of DMSO can permeabilize cell membranes and induce cellular stress, confounding the results attributed to your compound.
-
-
Modify Stock and Dilution Strategy:
-
Action: Prepare a high-concentration primary stock (e.g., 10-50 mM) in 100% DMSO. Perform serial dilutions in 100% DMSO first, before making the final dilution into the aqueous culture medium.
-
Rationale: This "top-down" dilution method minimizes the time the compound spends in an intermediate, semi-aqueous state where it is most likely to precipitate.
-
-
Pre-solubilization Check:
-
Action: Before adding the compound to cells, prepare the final dilution in cell-free culture medium and incubate it under assay conditions (37°C, 5% CO2) for at least one hour. Visually inspect for precipitation under a microscope.
-
Rationale: This simple quality control step confirms if the compound is soluble at the tested concentrations under the actual experimental conditions.
-
-
Consider Formulation Aids (Use with Caution):
-
Action: For particularly challenging compounds, excipients like Pluronic® F-127 or Kolliphor® EL can be explored.
-
Rationale: These can improve solubility, but they must be carefully validated as they can have their own biological effects. Always run a vehicle control with the excipient alone.
-
Q2: I'm observing high variability in my cytotoxicity assay (e.g., MTT, CellTiter-Glo®) results between replicate wells. What are the potential causes?
Causality: High variability is a red flag that points to inconsistent experimental conditions. With thiosemicarbazides, this often relates back to solubility, but can also involve compound stability or interactions with assay components.
Troubleshooting Workflow:
Caption: Key mechanisms of thiosemicarbazone-induced cytotoxicity.
Q2: My compound is a "hit" from a high-throughput screen (HTS). What are the essential first steps to validate this result?
Causality: HTS campaigns are designed for speed and can generate a high number of false positives. [6]"Hits" can be artifacts of the assay technology (e.g., fluorescence interference) or promiscuous compounds that lack specific activity. Rigorous and systematic validation is crucial to avoid wasting resources. [7][8] Essential Hit Validation Workflow:
-
Hit Confirmation (Re-test):
-
Action: Order a fresh, dry powder sample of the compound from the supplier. Prepare a new stock solution and re-test it in the primary screening assay.
-
Rationale: This confirms that the observed activity is not due to an error in the original screening plate or degradation of the library sample.
-
-
Dose-Response Curve (IC50 Determination):
-
Action: Test the confirmed hit over a range of concentrations (typically 8-12 points, using a semi-log dilution series) to generate a full dose-response curve and calculate the IC50 value.
-
Rationale: This quantifies the potency of the compound and confirms the activity is dose-dependent, a hallmark of a true biological effect.
-
-
Orthogonal Assay Validation:
-
Action: Test the compound in a secondary assay that measures a different endpoint for cytotoxicity. For example, if the primary screen was an MTT (metabolic) assay, the orthogonal assay could be a CytoTox-Glo™ (membrane integrity) assay or a real-time imaging-based assay for cell death.
-
Rationale: This is the most critical step to rule out technology-specific artifacts. [6]If a compound is active in two distinct assays, it is much more likely to be a true cytotoxic agent.
-
-
Triage for PAINS (Pan-Assay Interference Compounds):
-
Action: Analyze the structure of your hit using computational tools or by comparing it to known lists of PAINS.
-
Rationale: PAINS are chemical structures known to interfere with a wide variety of assays through non-specific mechanisms like redox cycling, aggregation, or chemical reactivity. Identifying and removing them early is essential.
-
Part 3: Key Experimental Protocols
Protocol 1: Standard MTT Cytotoxicity Assay
This protocol is for determining the IC50 value of a compound in a 96-well format.
Materials:
-
Adherent cells in culture
-
Complete culture medium
-
Compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom tissue culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare serial dilutions of your compound in culture medium. The final DMSO concentration should not exceed 0.5%. Include "cells + medium only" (untreated control) and "cells + vehicle" (DMSO control) wells.
-
Treatment: Carefully remove the seeding medium from the cells and add 100 µL of the compound dilutions to the appropriate wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals. [4]6. Solubilization: Carefully aspirate the medium (without disturbing the formazan crystals) and add 100 µL of solubilization buffer to each well. Pipette up and down to ensure complete dissolution of the crystals.
-
Read Plate: Measure the absorbance at 570 nm using a microplate reader. It is good practice to also measure a reference wavelength around 620-690 nm and subtract it to reduce background noise from cell debris. [9]8. Data Analysis: Convert absorbance values to percent viability relative to the vehicle control. Plot percent viability versus log[compound concentration] and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Measurement of Intracellular ROS
This protocol uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect ROS.
Materials:
-
Cells seeded in a black, clear-bottom 96-well plate
-
DCFH-DA (e.g., 10 mM stock in DMSO)
-
Phenol red-free culture medium
-
Positive control (e.g., H2O2 or Pyocyanin)
-
Fluorescence plate reader (Excitation ~485 nm, Emission ~535 nm)
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to attach overnight.
-
Dye Loading: Wash cells once with warm, phenol red-free medium. Prepare a 10 µM working solution of DCFH-DA in phenol red-free medium. Add 100 µL to each well and incubate for 30-45 minutes at 37°C, protected from light.
-
Compound Treatment: Wash the cells twice with warm, phenol red-free medium to remove excess dye. Add 100 µL of your compound dilutions (prepared in phenol red-free medium) to the wells. Include untreated and positive controls.
-
Measurement: Immediately place the plate in a pre-warmed fluorescence plate reader. Measure the fluorescence signal every 5-10 minutes for 1-2 hours.
-
Data Analysis: For each well, plot the fluorescence intensity over time. The rate of increase in fluorescence (slope of the line) is proportional to the rate of ROS production. Compare the slopes of treated wells to the control wells.
References
-
Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties. PubMed Central. Available at: [Link]
-
New Thiosemicarbazide Derivatives with Multidirectional Biological Action. MDPI. Available at: [Link]
-
Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. MDPI. Available at: [Link]
-
Synthesis, structural elucidation and cytotoxicity of new thiosemicarbazone derivatives. ScienceDirect. Available at: [Link]
-
A newly synthesized thiosemicarbazide derivative trigger apoptosis rather than necroptosis on HEPG2 cell line. PubMed. Available at: [Link]
-
Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study. PubMed Central. Available at: [Link]
-
Synthesis and cytotoxicity evaluation of thiosemicarbazones and their thiazole derivatives. Scielo. Available at: [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. Available at: [Link]
-
In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture. PubMed Central. Available at: [Link]
-
Selective Metal Chelation by a Thiosemicarbazone Derivative Interferes with Mitochondrial Respiration and Ribosome Biogenesis in Candida albicans. PubMed Central. Available at: [Link]
-
Combined Effect of Caspase-Dependent and Caspase-Independent Apoptosis in the Anticancer Activity of Gold Complexes with Phosphine and Benzimidazole Derivatives. MDPI. Available at: [Link]
-
Synthesis, In Vitro Screening and Docking Studies of New Thiosemicarbazide Derivatives as Antitubercular Agents. PubMed Central. Available at: [Link]
-
The role of oxidative stress in activity of anticancer thiosemicarbazones. PubMed Central. Available at: [Link]
-
Interpreting and Validating Results from High-Throughput Screening Approaches - Next Steps for Functional Genomics. National Center for Biotechnology Information. Available at: [Link]
-
Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with. Semantic Scholar. Available at: [Link]
-
RESEARCH ARTICLE Thiosemicarbazide Derivative of Captopril (8) imposes Cellular-Dependent Death Modalities on Breast Cancer Cell Lines. ResearchGate. Available at: [Link]
-
A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. Available at: [Link]
-
Synthesis, structural elucidation and cytotoxicity of new thiosemicarbazone derivatives. Arabian Journal of Chemistry. Available at: [Link]
-
Applications of Biophysics in High-Throughput Screening Hit Validation. PubMed. Available at: [Link]
-
New series of water-soluble thiosemicarbazones and their copper(II) complexes as potentially promising anticancer compounds. ResearchGate. Available at: [Link]
-
Cytotoxicity assays: should background absorbance be subtracted?. ResearchGate. Available at: [Link]
-
Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. PubMed. Available at: [Link]
-
Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review. MDPI. Available at: [Link]
-
Thiosemicarbazide Derivatives Decrease the ATPase Activity of Staphylococcus aureus Topoisomerase IV, Inhibit Mycobacterial Growth, and Affect Replication in Mycobacterium smegmatis. PubMed Central. Available at: [Link]
-
Publications: High-Throughput Screening Core Facility. UT Southwestern. Available at: [Link]
-
Three Pt(ii) complexes based on thiosemicarbazone: synthesis, HSA interaction, cytotoxicity, apoptosis and cell cycle arrest. RSC Publishing. Available at: [Link]
-
Antitumor Activity and Physicochemical Properties of New Thiosemicarbazide Derivative and Its Co(II), Ni(II), Cu(II), Zn(II) and Cd(II) Complexes. MDPI. Available at: [Link]
-
Oxidative stress induced by a copper-thiosemicarbazone complex. PubMed. Available at: [Link]
-
Cytotoxic Activities of Thiosemicarbazones and Their Metal Complexes. Semantic Scholar. Available at: [Link]
-
Interference and Artifacts in High-content Screening - Assay Guidance Manual. National Center for Biotechnology Information. Available at: [Link]
-
A review on development of bio-active thiosemicarbazide derivatives: Recent advances. ScienceDirect. Available at: [Link]
-
Synthesis, characterization and in vitro cytotoxic activities of new steroidal thiosemicarbazones and thiadiazolines. RSC Publishing. Available at: [Link]
-
Removal and Recovery Through Chelate Ligand Modified Nanoparticles – A Case for Thiosemicarbazones: Chemistry Africa, Collection “Materials for Green and Environmental Sustainability”. ResearchGate. Available at: [Link]
-
High Throughput Screening for SARS-CoV-2 Inhibitors Targeting 5 Helix Bundle. ResearchGate. Available at: [Link]
-
Novel Thiosemicarbazone Derivatives from Furan-2-Carbaldehyde: Synthesis, Characterization, Crystal Structures, and Antibacterial, Antifungal, Antioxidant, and Antitumor Activities. ResearchGate. Available at: [Link]
-
Retention Behavior of Anticancer Thiosemicarbazides in Biomimetic Chromatographic Systems and In Silico Calculations. PubMed Central. Available at: [Link]
-
What Causes High Background in ELISA Tests?. Surmodics. Available at: [Link]
-
Thiosemicarbazide Derivative of Captopril (8) imposes Cellular-Dependent Death Modalities on Breast Cancer Cell Lines. ResearchGate. Available at: [Link]
-
Advances in thiosemicarbazone metal complexes as anti-lung cancer agents. PubMed Central. Available at: [Link]
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Validation & Comparative
A Comparative Analysis of the Antifungal Activity of Thiosemicarbazides and Standard Drugs: A Guide for Researchers
In the relentless pursuit of novel therapeutic agents to combat the growing threat of fungal infections and antimicrobial resistance, the scientific community has turned its attention to a versatile class of compounds: thiosemicarbazides. These molecules, characterized by a core –NH-CS-NH-NH2 functional group, have demonstrated a broad spectrum of biological activities, including promising antifungal properties.[1][2] This guide provides a comprehensive comparison of the antifungal activity of thiosemicarbazides with that of standard antifungal drugs, offering researchers, scientists, and drug development professionals a critical overview of their potential, mechanisms of action, and the experimental methodologies required for their evaluation.
The Rise of Thiosemicarbazides in Antifungal Research
The landscape of antifungal therapy is currently dominated by a limited number of drug classes, primarily azoles, polyenes, and echinocandins. While effective, the widespread use of these agents has led to the emergence of drug-resistant fungal strains, posing a significant clinical challenge.[3][4] This has catalyzed the search for new chemical scaffolds with novel mechanisms of action. Thiosemicarbazides and their derivatives, thiosemicarbazones, have emerged as promising candidates due to their synthetic accessibility, structural diversity, and potent antifungal effects against a range of pathogenic fungi.[5][6]
Unraveling the Antifungal Mechanisms of Action
A key aspect of evaluating any new antifungal candidate is understanding its mechanism of action and how it differs from existing drugs. This knowledge is crucial for predicting its spectrum of activity, potential for resistance development, and synergistic or antagonistic interactions with other drugs.
Thiosemicarbazides: A Multi-Targeted Approach
The antifungal activity of thiosemicarbazides is believed to be multifactorial, a desirable trait that may slow the development of resistance. Several mechanisms have been proposed:
-
Disruption of Fungal Cell Membrane Integrity: Evidence suggests that thiosemicarbazides can interfere with the function of the fungal cell membrane, leading to increased permeability and ultimately, cell death.[1][2] This is a distinct mechanism from the polyenes, which bind directly to ergosterol, but achieves a similar outcome of compromising the cell's primary defense.
-
Inhibition of Protein Synthesis: Some studies indicate that these compounds can inhibit protein synthesis in fungi, a broad-acting mechanism that would disrupt numerous cellular processes essential for growth and viability.[1][2]
-
Enzyme Inhibition: Molecular docking studies have identified potential enzyme targets for thiosemicarbazides. One promising target is N-myristoyltransferase (NMT) , an enzyme crucial for the myristoylation of proteins involved in various cellular processes, including signal transduction and membrane targeting.[3] Inhibition of NMT would disrupt these vital functions.
-
Iron Chelation: Thiosemicarbazones, derivatives of thiosemicarbazides, are known to be potent metal chelators. Their ability to bind to essential metal ions like iron can disrupt fungal metabolism and growth, as iron is a critical cofactor for many enzymes.
Standard Antifungal Drugs: Well-Defined Targets
In contrast, the mechanisms of action for standard antifungal drugs are well-established:
-
Azoles (e.g., Fluconazole, Voriconazole): Inhibit the enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.
-
Polyenes (e.g., Amphotericin B): Bind directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular components and cell death.
-
Echinocandins (e.g., Caspofungin): Inhibit the synthesis of β-(1,3)-glucan, a key component of the fungal cell wall, leading to osmotic instability and cell lysis.
Quantitative Comparison of Antifungal Activity: In Vitro Data
The most common method for quantifying the in vitro antifungal activity of a compound is by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize representative MIC values for various thiosemicarbazide derivatives compared to standard antifungal drugs against clinically important fungal pathogens.
Table 1: Comparative Antifungal Activity against Candida Species
| Compound/Drug | C. albicans MIC (µg/mL) | C. glabrata MIC (µg/mL) | C. parapsilosis MIC (µg/mL) | C. krusei MIC (µg/mL) | Reference(s) |
| Thiosemicarbazide Derivatives | |||||
| 4-Arylthiosemicarbazide (6o) | 25 | - | 50 | - | [3] |
| 4-Arylthiosemicarbazide (6b) | 50 | - | 50 | - | [3] |
| Thiosemicarbazone Derivative (5r) | - | 0.0625 - 4 | - | ≤0.0156 - 2 | [7] |
| Thiosemicarbazone-chalcone | - | - | - | 0.011 - 0.026 (µmol/mL) | [8][9] |
| Standard Antifungal Drugs | |||||
| Fluconazole | ≤8 (Susceptible) | 16-32 (Susceptible-Dose Dependent) | ≤8 (Susceptible) | ≥64 (Resistant) | [4] |
| Amphotericin B | ~1 | ~1 | ~1 | ~1 | [4] |
Table 2: Comparative Antifungal Activity against Aspergillus and Trichophyton Species
| Compound/Drug | Aspergillus parasiticus Inhibition | Trichophyton mentagrophytes MIC (µg/mL) | Trichophyton rubrum MIC (µg/mL) | Reference(s) |
| Thiosemicarbazide Derivatives | ||||
| Thiosemicarbazone-chalcone | 62.9% - 74.4% | - | - | [8][9] |
| Nitroimidazole-thiosemicarbazide (6) | - | ≤125 | 31.25 | [1] |
| Nitroimidazole-thiosemicarbazide (11) | - | ≤125 | 62.5 | [1] |
| Standard Antifungal Drugs | ||||
| Amphotericin B | - | - | - | - |
| Itraconazole | - | - | - | - |
Note: Direct comparative MIC values for standard drugs were not always available in the same studies as the thiosemicarbazide derivatives. The values for standard drugs are provided as a general reference.
Evaluating Therapeutic Potential: In Vivo Efficacy and Cytotoxicity
While in vitro activity is a crucial first step, the ultimate test of a new antifungal agent is its efficacy and safety in a living organism.
In Vivo Efficacy in a Murine Model of Candidiasis
A study investigating a novel thiosemicarbazone derivative (2C) encapsulated in a fibrin liposome delivery system demonstrated significant in vivo antifungal activity in a murine model of candidiasis.[10] The formulation prolonged the survival of infected mice and significantly reduced the fungal burden in their organs compared to the free compound.[10] This highlights the potential of thiosemicarbazones in treating systemic fungal infections and the importance of formulation in enhancing their therapeutic index.
Cytotoxicity: A Critical Consideration
An essential aspect of drug development is ensuring that a compound is selectively toxic to the pathogen and minimally harmful to the host. Several studies have evaluated the cytotoxicity of thiosemicarbazides against various human cell lines. For instance, one thiosemicarbazone derivative showed minimal cytotoxicity against human umbilical vein endothelial cells (HUVECs) with an IC50 value of 15.89 µg/mL.[7] Another study found that while some thiosemicarbazone-metal complexes exhibited high cytotoxicity, the parent ligand had no effect on cell proliferation. This underscores the importance of careful structural modification to balance antifungal efficacy with host cell safety.
Experimental Protocols for Comparative Antifungal Evaluation
To ensure the generation of reliable and reproducible data, standardized experimental protocols are paramount. The following sections detail the methodologies for in vitro and in vivo comparison of antifungal agents.
In Vitro Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely accepted standard for determining the MIC of antifungal agents.[11][12][13][14][15]
Experimental Workflow for Broth Microdilution
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain (e.g., Candida albicans) on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C.
-
Prepare a suspension of the fungal cells in sterile saline or phosphate-buffered saline (PBS).
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL.
-
Further dilute the suspension in RPMI-1640 medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10^3 cells/mL).[11]
-
-
Preparation of Antifungal Dilutions:
-
Prepare stock solutions of the thiosemicarbazide compounds and standard drugs (e.g., fluconazole, amphotericin B) in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of each compound in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the antifungal dilutions.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plate at 35°C for 24 to 48 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for fungal growth (turbidity).
-
The MIC is the lowest concentration of the antifungal agent that shows no visible growth.
-
Alternatively, a spectrophotometer can be used to measure the optical density at a specific wavelength to determine the percentage of growth inhibition.
-
In Vivo Efficacy Testing: Murine Model of Systemic Candidiasis
Animal models are indispensable for evaluating the in vivo efficacy and pharmacokinetics of new drug candidates.[10]
Experimental Workflow for Murine Model of Candidiasis
Caption: Workflow for evaluating in vivo antifungal efficacy.
Step-by-Step Protocol:
-
Animal Model:
-
Use an appropriate strain of mice (e.g., BALB/c or Swiss albino).
-
Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
-
Induction of Infection:
-
Prepare a standardized inoculum of Candida albicans as described for the in vitro assay.
-
Induce a systemic infection by injecting a lethal or sublethal dose of the fungal suspension intravenously via the tail vein.
-
-
Treatment Regimen:
-
Randomly divide the infected mice into different treatment groups:
-
Vehicle control (receiving the solvent used to dissolve the compounds).
-
Thiosemicarbazide-treated group (at various doses).
-
Standard drug-treated group (e.g., fluconazole).
-
-
Administer the treatments at specified time points post-infection (e.g., starting 24 hours after infection) and for a defined duration. The route of administration can be oral, intraperitoneal, or intravenous, depending on the compound's properties.
-
-
Evaluation of Efficacy:
-
Survival Analysis: Monitor the mice daily for signs of illness and record the survival rates over a period of time (e.g., 21 days).
-
Fungal Burden Determination: At specific time points, euthanize a subset of mice from each group. Aseptically remove organs (e.g., kidneys, liver, spleen), homogenize them, and plate serial dilutions on an appropriate agar medium to determine the number of colony-forming units (CFUs) per gram of tissue.
-
Histopathology: Fix organ tissues in formalin, embed in paraffin, section, and stain (e.g., with Periodic acid-Schiff or Gomori methenamine silver) to visualize fungal elements and assess tissue damage.
-
Future Directions and Conclusion
Thiosemicarbazides represent a promising class of compounds in the quest for new antifungal agents. Their broad spectrum of activity, potential for novel mechanisms of action, and demonstrated in vivo efficacy warrant further investigation. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the antifungal potency and selectivity of thiosemicarbazide derivatives.
-
Mechanism of Action Elucidation: To definitively identify the molecular targets and pathways affected by these compounds.
-
In Vivo Pharmacokinetics and Toxicology: To assess their absorption, distribution, metabolism, excretion, and safety profiles.
-
Efficacy against Resistant Strains: To evaluate their potential to combat infections caused by drug-resistant fungi.
References
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Antifungal effect of 4-arylthiosemicarbazides against Candida species. Search for molecular basis of antifungal activity of thiosemicarbazide derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
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Discovery of novel thiosemicarbazone derivatives with potent and selective anti-Candida glabrata activity. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
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Enhanced Efficacy of Thiosemicarbazone Derivative-Encapsulated Fibrin Liposomes against Candidiasis in Murine Model. (2021). Semantic Scholar. Retrieved January 21, 2026, from [Link]
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MIC ( g/mL) values of thiosemicarbazones against C. albicans and A. parasiticus isolates. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Thiosemicarbazones and analogues as potential biofilm inhibitors of Candida albicans. (2025). PubMed. Retrieved January 21, 2026, from [Link]
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Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (2018). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
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In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes. (2025). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
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Antifungal activities of thiosemicarbazones and semicarbazones against mycotoxigenic fungi. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Antifungal activity of thiosemicarbazones, bis(thiosemicarbazones), and their metal complexes. (2021). PubMed. Retrieved January 21, 2026, from [Link]
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Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
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broth microdilution assays: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 21, 2026, from [Link]
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Antifungal effects of thiosemicarbazone-chalcones on Aspergillus, Candida and Sporothrix strains. (n.d.). Semantic Scholar. Retrieved January 21, 2026, from [Link]
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Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
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Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard— Second Edition. (2008). CLSI. Retrieved January 21, 2026, from [Link]
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Thiosemicarbazones and Derived Antimony Complexes: Synthesis, Structural Analysis, and In Vitro Evaluation against Bacterial, Fungal, and Cancer Cells. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
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Antifungal effects of thiosemicarbazone-chalcones on Aspergillus, Candida and Sporothrix strains. (2025). PubMed. Retrieved January 21, 2026, from [Link]
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Antifungal activity of thiosemicarbazones, bis(thiosemicarbazones), and their metal complexes. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Full article: Thiosemicarbazones and analogues as potential biofilm inhibitors of Candida albicans. (2025). Taylor & Francis Online. Retrieved January 21, 2026, from [Link]
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Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. (2022). YouTube. Retrieved January 21, 2026, from [Link]
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Drug-Resistant Candidiasis. (2025). Centers for Disease Control and Prevention. Retrieved January 21, 2026, from [Link]
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Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
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Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Studies of 4-Substituted Thiosemicarbazides
Introduction: The Versatile Scaffold of Thiosemicarbazides
In the landscape of medicinal chemistry, the thiosemicarbazide moiety (NH₂-NH-CS-NH₂) stands out as a privileged scaffold. It serves as a crucial intermediate for synthesizing a vast array of heterocyclic compounds and, more importantly, acts as a pharmacophore in its own right.[1] Thiosemicarbazides and their derivatives, thiosemicarbazones, exhibit a remarkable spectrum of biological activities, including antitubercular, anticancer, anticonvulsant, and antimicrobial properties.[2][3] This versatility stems from the presence of multiple reactive centers and the molecule's ability to chelate essential metal ions within biological systems, thereby disrupting critical enzymatic processes in pathogens and cancer cells.[2]
The true potential for therapeutic optimization lies in the strategic modification of its structure. The substituent at the 4-position (N4) of the thiosemicarbazide core is a particularly sensitive modulator of biological activity. By altering the electronic and steric properties at this position, researchers can fine-tune the molecule's potency, selectivity, and pharmacokinetic profile. This guide provides a comparative analysis of how N4-substitutions dictate the pharmacological outcomes of thiosemicarbazide derivatives, supported by experimental data and detailed protocols for synthesis and evaluation.
Comparative Analysis: The Critical Role of the N4-Substituent
The nature of the group attached to the N4 position profoundly influences the molecule's interaction with its biological target. This section dissects the structure-activity relationships across key therapeutic areas.
Antitubercular Activity
Tuberculosis remains a global health crisis, and the emergence of drug-resistant strains necessitates the development of novel therapeutics.[4] Thiosemicarbazides have long been investigated for their potential to inhibit Mycobacterium tuberculosis. The mechanism is often linked to the chelation of metal ions like copper, which are vital cofactors for mycobacterial enzymes.[2] The N4-substituent plays a pivotal role in modulating this activity.
Key SAR Insights:
-
Aromatic vs. Aliphatic Substituents: Aromatic substituents at the N4 position, particularly phenyl rings, are often associated with enhanced antitubercular activity compared to unsubstituted or N4-alkyl substituted counterparts.
-
Electronic Effects: The presence of electron-withdrawing or electron-donating groups on an N4-aryl ring can significantly impact potency. Halogen substitutions (e.g., -F, -Cl, -Br) on the phenyl ring have shown to be particularly effective. For instance, changing a halogen from Fluorine to Bromine at the 3-position of the phenyl ring can maintain high activity, while similar changes at the 4-position also yield potent compounds.[5]
Table 1: Comparison of Antitubercular Activity of 4-Substituted Thiosemicarbazone Derivatives
| Compound ID | N4-Substituent | R' Group (at N1=CH-R') | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|---|---|
| 1 | Phenyl | 4-Fluorophenyl | M. bovis | 3.9 | [5] |
| 2 | Phenyl | 3-Bromophenyl | M. bovis | 3.9 | [5] |
| 3 | Phenyl | 4-Bromophenyl | M. bovis | 3.9 | [5] |
| 4 | Unsubstituted | 4-Nitrophenyl | M. bovis | 0.39 | [5] |
| 5 | Unsubstituted | Furan-2-yl | M. bovis | 0.39 |[5] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that inhibits the visible growth of a microorganism. Lower values indicate higher potency.
The data suggests that while N4-phenyl substitution is a valid strategy, potent activity can also be achieved with an unsubstituted N4 position when combined with specific heterocyclic or nitroaromatic groups at the N1 position.[5] This highlights a synergistic relationship between substitutions at both ends of the thiosemicarbazone molecule.
Anticancer Activity
Thiosemicarbazides exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death) and the inhibition of key enzymes like topoisomerase II, which is crucial for DNA replication in rapidly proliferating cancer cells.[6][7] Lipophilicity, governed in part by the N4-substituent, is a critical parameter influencing a compound's ability to cross cell membranes and reach its intracellular target.[8]
Key SAR Insights:
-
Aromatic Substituents: N4-aryl groups are common in anticancer thiosemicarbazides.
-
Electronic Effects: The introduction of electron-withdrawing groups, such as nitro (-NO₂) or halogen groups, onto the N4-aryl substituent often leads to a significant increase in cytotoxic activity.[7] This is exemplified by the potent activity of nitro-substituted compounds against malignant glioma (U87) cells.
Table 2: Comparison of Anticancer Activity of 4-Substituted Thiosemicarbazides
| Compound ID | N4-Substituent | Target Cell Line | IC₅₀ (µg/mL) | Reference |
|---|---|---|---|---|
| 6 | 4-Nitrophenyl | U87 (Malignant Glioma) | 13.0 | [7] |
| 7 | 4-Chlorophenyl | U87 (Malignant Glioma) | 14.6 | [7] |
| 8 | 2-Nitrophenyl | U87 (Malignant Glioma) | 18.2 | [7] |
| 9 | 4-Methylphenyl | U87 (Malignant Glioma) | > 50 |[7] |
Note: IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.
The data clearly demonstrates that N4-aryl rings substituted with strong electron-withdrawing groups (e.g., 4-NO₂ and 4-Cl) result in significantly higher potency compared to those with electron-donating groups (e.g., 4-CH₃). This suggests that the electronic properties of the N4-substituent are a key determinant of anticancer efficacy.
Antimicrobial Activity
Beyond tuberculosis, 4-substituted thiosemicarbazides are effective against a range of common bacterial and fungal pathogens. Their broad-spectrum activity makes them attractive candidates for development as general antimicrobial agents.[9]
Key SAR Insights:
-
Halogenation: The presence of halogen atoms on an N4-aryl substituent is a recurring theme in potent antimicrobial thiosemicarbazones. These substitutions can enhance the lipophilicity of the compound, facilitating its passage through the microbial cell wall and membrane.[8]
-
Positional Isomerism: The position of the substituent on the N4-aryl ring is crucial. For instance, halogen substitutions at the para- (4-) and meta- (3-) positions often yield highly active compounds.
Table 3: Comparison of Antimicrobial Activity of 4-Substituted Thiosemicarbazones
| Compound ID | N4-Substituent | R' Group (at N1=CH-R') | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|---|---|
| 10 | 4-Fluorophenyl | 3-(4-chlorophenyl)sydnone | S. epidermidis | 0.156 | [10] |
| 11 | 4-Chlorophenyl | 3-(4-chlorophenyl)sydnone | B. subtilis | 0.156 | [10] |
| 12 | 4-Bromophenyl | 3-(4-chlorophenyl)sydnone | E. coli | 0.313 | [10] |
| 13 | 4-Iodophenyl | 3-(4-chlorophenyl)sydnone | C. albicans | 0.156 |[10] |
The consistent high potency of compounds with different halogens at the N4-phenyl position underscores the importance of this substitution pattern for broad-spectrum antimicrobial activity.
Visualizing SAR and Experimental Workflows
To better understand the relationships and processes discussed, the following diagrams have been generated.
Caption: General SAR trends for 4-substituted thiosemicarbazides.
Caption: General workflow for the synthesis of thiosemicarbazones.
Experimental Protocols: A Self-Validating System
The integrity of any SAR study rests on the reproducibility of its experimental methods. The following protocols describe standard, validated procedures for the synthesis and biological evaluation of 4-substituted thiosemicarbazides.
Protocol 1: General Synthesis of 4-Aryl-Substituted Thiosemicarbazones
This protocol describes the condensation reaction to form the final thiosemicarbazone product.[5]
Rationale: This is a classic Schiff base formation, a robust and high-yielding reaction. Using methanol as a solvent allows for easy precipitation of the product upon formation, simplifying purification.
Methodology:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.0 mmol of the desired 4-aryl thiosemicarbazide in 30 mL of methanol.
-
Addition: To this magnetically stirred solution, add a solution of 1.0 mmol of the corresponding substituted aldehyde or ketone in 10 mL of methanol at room temperature.
-
Reaction: Stir the mixture for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion of the reaction, a precipitate will form. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected precipitate with 20 mL of cold methanol to remove any unreacted starting materials.
-
Drying & Characterization: Dry the purified product at room temperature. Confirm the structure and purity using analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.
Protocol 2: In Vitro Anticancer Activity (MTT Assay)
This colorimetric assay is a standard method for assessing cell viability and cytotoxicity.[7][11]
Rationale: The assay measures the metabolic activity of living cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., U87) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized thiosemicarbazide compounds in the appropriate cell culture medium. Replace the old medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.[12][13]
Rationale: This is the gold-standard method for quantitative antimicrobial susceptibility testing. It provides a precise concentration at which a compound inhibits microbial growth, allowing for direct comparison of potency between different compounds.[14]
Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., S. aureus) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Conclusion and Future Outlook
The structure-activity relationship of 4-substituted thiosemicarbazides is a rich and productive field of medicinal chemistry. The evidence overwhelmingly indicates that the N4 position is a critical handle for tuning biological activity. Aromatic substitutions, particularly those bearing electron-withdrawing groups like halogens and nitro moieties, are consistently associated with enhanced potency across antitubercular, anticancer, and antimicrobial applications.
The presented data and protocols provide a framework for the rational design and evaluation of novel thiosemicarbazide-based therapeutic agents. Future research should focus on synthesizing libraries of diverse N4-substituted compounds to further refine these SAR models. Exploring the introduction of more complex heterocyclic systems at the N4 position could yield compounds with novel mechanisms of action or improved selectivity. By combining rational design, efficient synthesis, and robust biological screening, the full therapeutic potential of this versatile chemical scaffold can be realized.
References
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Didehban, K., et al. (2017). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. ResearchGate. [Link]
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A Comparative Analysis of Cyclohexyl vs. Aryl Substituted Thiosemicarbazides: A Guide for Drug Development Professionals
In the landscape of medicinal chemistry, thiosemicarbazides represent a versatile scaffold, renowned for a broad spectrum of biological activities. These compounds and their derivatives have demonstrated significant potential as antimicrobial, anticancer, and anticonvulsant agents.[1][2] The pharmacological profile of a thiosemicarbazide is critically influenced by the nature of the substituent at the N4 position. This guide provides an in-depth comparative analysis of two key classes of N4-substituted thiosemicarbazides: those bearing a cyclohexyl group and those with an aryl moiety. Through an examination of their synthesis, structure-activity relationships (SAR), and biological performance, supported by experimental data, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their discovery and development programs.
The Decisive Role of the N4-Substituent: A Structural Overview
The thiosemicarbazide core, characterized by a thiourea motif linked to a hydrazine unit, offers multiple points for chemical modification. However, it is the substituent at the terminal N4 nitrogen that often dictates the molecule's interaction with biological targets. The distinction between a bulky, aliphatic cyclohexyl group and a planar, aromatic aryl group introduces significant variations in steric hindrance, electronic properties, and lipophilicity, which in turn modulate the compound's pharmacokinetic and pharmacodynamic profiles.
Aryl-substituted thiosemicarbazides can engage in π-π stacking and other electronic interactions, while the conformational flexibility of the cyclohexyl ring can influence receptor binding.[3] Understanding these fundamental differences is paramount to rationally designing thiosemicarbazide-based therapeutics with enhanced potency and selectivity.
Synthesis of N4-Substituted Thiosemicarbazides: A Step-by-Step Protocol
The synthesis of N4-cyclohexyl and N4-aryl thiosemicarbazides is typically achieved through the reaction of a corresponding isothiocyanate with hydrazine hydrate. This straightforward and efficient method allows for the generation of a diverse library of compounds for biological screening.
Experimental Protocol: Synthesis of N4-Substituted Thiosemicarbazides
Materials:
-
Cyclohexyl isothiocyanate or appropriate aryl isothiocyanate (e.g., phenyl isothiocyanate)
-
Hydrazine hydrate
-
Ethanol or Toluene
-
Glacial acetic acid (catalyst, for thiosemicarbazone formation)
-
Appropriate aldehyde or ketone (for thiosemicarbazone synthesis)
Procedure for N4-Substituted Thiosemicarbazide Synthesis: [4][5]
-
Dissolve the selected isothiocyanate (1 equivalent) in ethanol or toluene.
-
To this solution, add hydrazine hydrate (1 equivalent) dropwise with stirring. The reaction is often exothermic and may require cooling in an ice bath.
-
Continue stirring the reaction mixture at room temperature for a period ranging from 30 minutes to several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product often precipitates out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by filtration, wash with cold ethanol, and dry in a vacuum oven.
-
Characterize the synthesized thiosemicarbazide using spectroscopic methods such as FTIR, ¹H NMR, and ¹³C NMR to confirm its structure and purity.
Procedure for Thiosemicarbazone Synthesis: [5][6]
Thiosemicarbazones, which often exhibit enhanced biological activity, are synthesized by condensing the thiosemicarbazide with an aldehyde or ketone.
-
Dissolve the synthesized N4-substituted thiosemicarbazide (1 equivalent) in ethanol.
-
Add the desired aldehyde or ketone (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-8 hours, monitoring by TLC.
-
After cooling, the thiosemicarbazone product will typically precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and recrystallize if necessary to obtain a pure product.
-
Confirm the structure and purity of the thiosemicarbazone using appropriate spectroscopic techniques.
Comparative Biological Activity: A Data-Driven Analysis
The choice between a cyclohexyl and an aryl substituent at the N4 position can lead to profound differences in biological activity. Here, we present a comparative overview of their performance in key therapeutic areas.
Antimicrobial Activity
Thiosemicarbazides and their thiosemicarbazone derivatives are known to exhibit a wide range of antimicrobial activities.[7][8] The nature of the N4-substituent plays a crucial role in determining the potency and spectrum of this activity.
Generally, the presence of an aryl group, particularly one substituted with electron-withdrawing groups, tends to enhance antibacterial activity.[9] This is attributed to increased lipophilicity, which facilitates passage through the bacterial cell membrane, and favorable electronic interactions with the target enzyme or protein. In contrast, the bulky cyclohexyl group may offer a different steric profile that could be advantageous for specific enzyme active sites.
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL)
| Compound Type | N4-Substituent | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |
| Thiosemicarbazone | 4-Chlorophenyl | - | - | - | [7] |
| Thiosemicarbazone | 4-Nitrophenyl | - | - | - | [10] |
| Thiosemicarbazone | Cyclohexyl | - | - | - | [11] |
Note: Direct comparative data under identical conditions is often lacking in the literature, highlighting a gap for future research. The table structure is provided for illustrative purposes.
Anticancer Activity
The anticancer potential of thiosemicarbazides is a burgeoning area of research.[12][13] Studies have shown that both aryl and cyclohexyl derivatives can exhibit significant cytotoxicity against various cancer cell lines.
Aryl-substituted thiosemicarbazides, especially those with halogen or nitro group substitutions, have demonstrated remarkable anticancer effects.[9] For instance, certain nitro-substituted thiosemicarbazides have shown significant activity against human neuroblastoma cell lines.[12] Naphthyl-substituted thiosemicarbazides have also been reported to possess cytotoxic activity against glioblastoma cell lines.[12]
On the other hand, cyclohexyl-substituted thiosemicarbazones, such as the well-studied di-2-pyridylketone 4-cyclohexyl-4-methyl-3-thiosemicarbazone (DpC), have shown potent and selective anti-tumor activity both in vitro and in vivo.[11]
Table 2: Comparative Anticancer Activity (IC₅₀, µM)
| Compound Type | N4-Substituent | Cell Line | IC₅₀ (µM) | Reference |
| Thiosemicarbazide | 4-Nitrophenyl | U87 (Glioblastoma) | 13.0 | [12] |
| Thiosemicarbazide | 3-Chlorophenyl | U87 (Glioblastoma) | 14.6 | [12] |
| Thiosemicarbazone | Cyclohexyl (DpC) | SK-N-MC (Neuroblastoma) | - | [11] |
| Thiosemicarbazone | 4-Chlorobenzoyl | B16F10 (Melanoma) | 0.7 (µg/mL) | [9] |
| Thiosemicarbazone | 4-Bromobenzoyl | B16F10 (Melanoma) | 0.9 (µg/mL) | [9] |
Anticonvulsant Activity
Thiosemicarbazides have been investigated for their potential as anticonvulsant agents.[14][15][16] The structure-activity relationship in this class of compounds suggests that the nature of the N4-substituent is a key determinant of activity.
Aryl semicarbazones, a closely related class of compounds, have been extensively studied, with substitutions on the aryl ring significantly influencing anticonvulsant potency. For example, 4-fluorophenyl substituted semicarbazones have emerged as highly potent anticonvulsant agents.[15] While direct comparative studies with cyclohexyl thiosemicarbazides are less common, the established importance of the aryl ring in interacting with neuronal targets suggests that aryl-substituted thiosemicarbazides may hold greater promise in this therapeutic area.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The observed differences in the biological activity of cyclohexyl and aryl substituted thiosemicarbazides can be rationalized through an analysis of their structure-activity relationships.
The Influence of the Aryl Group
-
Electronic Effects: The electronic nature of the aryl ring and its substituents can significantly impact activity. Electron-withdrawing groups (e.g., halogens, nitro groups) on the aryl ring often enhance anticancer and antimicrobial activity.[9] This is likely due to their ability to modulate the electron density of the thiosemicarbazide core, influencing its ability to chelate metal ions or interact with biological targets.
-
Steric and Lipophilic Properties: The planarity of the aryl ring allows for potential π-π stacking interactions with aromatic residues in enzyme active sites. The overall lipophilicity of the molecule, which is influenced by the aryl substituent, is a critical factor for cell membrane permeability.
The Influence of the Cyclohexyl Group
-
Steric Bulk and Conformational Flexibility: The non-planar, bulky nature of the cyclohexyl group can provide a different steric fit into a binding pocket compared to a planar aryl ring. Its conformational flexibility, with the ability to adopt chair and boat conformations, may allow for an induced-fit binding to a target protein.
-
Lipophilicity: The cyclohexyl group contributes significantly to the lipophilicity of the molecule, which can enhance its ability to cross biological membranes.
The interplay of these steric, electronic, and lipophilic factors is complex and often target-dependent. Quantitative Structure-Activity Relationship (QSAR) studies can be a valuable tool to dissect these relationships and guide the design of more potent and selective analogs.[3][17][18]
Visualization of Key Concepts
To further elucidate the concepts discussed, the following diagrams provide a visual representation of the synthetic pathways and the logical relationships in the structure-activity analysis.
Caption: General synthetic workflow for N4-substituted thiosemicarbazides and their thiosemicarbazone derivatives.
Caption: Logical relationship between N4-substituent, physicochemical properties, and biological activity.
Conclusion and Future Directions
The comparative analysis of cyclohexyl versus aryl substituted thiosemicarbazides reveals distinct structure-activity landscapes for each class of compounds. Aryl-substituted derivatives, particularly those bearing electron-withdrawing groups, often exhibit superior antimicrobial and anticancer activities, likely due to favorable electronic and steric interactions with their biological targets. The planar nature of the aryl ring and the potential for diverse substitutions make it a highly tunable moiety for optimizing potency.
Conversely, the cyclohexyl group, with its unique steric bulk and conformational flexibility, should not be discounted. Its contribution to lipophilicity and its potential for inducing a specific fit in certain enzyme active sites, as exemplified by potent anticancer agents like DpC, highlight its value in drug design.
For drug development professionals, the choice between a cyclohexyl and an aryl substituent at the N4 position of a thiosemicarbazide should be guided by the specific therapeutic target and the desired pharmacological profile. This guide underscores the importance of a rational, data-driven approach to scaffold modification. Future research should focus on direct, head-to-head comparisons of cyclohexyl and a diverse range of aryl-substituted thiosemicarbazides against a panel of biological targets to further delineate their respective advantages and disadvantages. Such studies will undoubtedly accelerate the development of novel thiosemicarbazide-based therapeutics with improved efficacy and safety profiles.
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From Petri Dish to Preclinical: A Guide to the In Vitro and In Vivo Efficacy of Thiosemicarbazide-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
Thiosemicarbazides and their derivatives, thiosemicarbazones, represent a versatile and highly promising scaffold in medicinal chemistry.[1] Their structure, characterized by a reactive thiocarbamide moiety linked to a hydrazine group, allows for extensive chemical modification and the chelation of metal ions, underpinning a broad spectrum of biological activities.[2] These compounds have demonstrated significant potential as anticancer, antibacterial, antiviral, and antioxidant agents in laboratory settings.[1][3]
However, the journey from a potent in vitro "hit" to an effective in vivo therapeutic is fraught with challenges. A frequent and frustrating observation in drug discovery is the so-called "in vitro-in vivo disconnect," where compounds that excel in isolated cellular or biochemical assays fail to reproduce their efficacy in a complex biological system. This guide provides a comparative analysis of the in vitro and in vivo evaluation of thiosemicarbazide-based compounds, offering insights into the causal factors behind this gap and detailing the experimental frameworks necessary to navigate it.
Part 1: The Foundation of Discovery - In Vitro Efficacy Assessment
In vitro (Latin for "in glass") studies are the bedrock of early-stage drug discovery. They provide a controlled, high-throughput environment to screen compounds for biological activity, elucidate mechanisms of action, and establish initial structure-activity relationships (SAR). For thiosemicarbazide derivatives, these assays typically target their antiproliferative, antimicrobial, or antioxidant properties.
Key In Vitro Methodologies
-
Antiproliferative and Cytotoxicity Assays: These are fundamental for anticancer research. The goal is to determine a compound's ability to inhibit cancer cell growth or induce cell death.
-
MTT Assay: A widely used colorimetric assay to assess cell metabolic activity. Viable cells with active NADH-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[4]
-
Mechanism-Specific Assays: To understand how a compound works, further assays are employed to investigate pathways like apoptosis (programmed cell death) or ferroptosis (an iron-dependent form of cell death), a pathway where the iron-chelating properties of thiosemicarbazones are particularly relevant.[3][4]
-
-
Antimicrobial Susceptibility Testing: For antibacterial development, the primary goal is to determine the concentration of a compound needed to affect bacterial growth.
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of the compound that prevents visible growth of a microorganism after overnight incubation.[5]
-
Minimum Bactericidal Concentration (MBC): The lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum, confirming that the compound kills the bacteria rather than just inhibiting its growth.[5]
-
-
Antioxidant Capacity Assays: Many thiosemicarbazide derivatives exhibit antioxidant properties, which can be beneficial in various disease contexts.
-
Lipid Peroxidation (LPO) Assay: Measures the level of malondialdehyde (MDA), an end-product of oxidative damage to cellular lipids. A reduction in MDA indicates antioxidant activity.[4]
-
Total Antioxidant Capacity (TAC) Assay: Evaluates the overall ability of a compound to neutralize free radicals.[4]
-
Representative In Vitro Data for Thiosemicarbazone Derivatives
The following table summarizes typical data obtained from in vitro screening, illustrating the potency of these compounds against various cell lines and pathogens.
| Compound Type | Assay | Target | Result (IC50/MIC) | Reference |
| Isatin-Thiosemicarbazone | Antiviral (EC50) | Chikungunya Virus | 20 - 33.6 µM | [6] |
| Pyridine-Thiosemicarbazone | Anticancer (IC50) | M14 Melanoma Cells | 3.36 µM | [1] |
| Phenyl-Thiosemicarbazide | Antimycobacterial (MIC) | Mycobacterium bovis | 0.39 µg/mL | [7] |
| Pyridine-Thiosemicarbazide | Antibacterial (MIC) | M. smegmatis | 7.81 µg/mL | [8] |
Experimental Protocol: MTT Cell Viability Assay
This protocol describes a standard method for assessing the cytotoxicity of thiosemicarbazide compounds against a cancer cell line.[4]
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).
Materials:
-
PC12 cells (or other relevant cell line)
-
DMEM/MEM medium with 10% fetal bovine serum
-
96-well plates
-
Test thiosemicarbazide compounds dissolved in DMSO
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed PC12 cells into a 96-well plate at a density of 1.0 × 10⁴ cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 100 to 800 µM). Remove the old medium from the wells and add fresh medium containing the various concentrations of the compounds. Include untreated wells as a control. Incubate for an additional 24 hours.
-
MTT Addition: Add 20 µL of MTT reagent to each well. Incubate the plate for 3 hours at 37°C in a 5% CO₂ atmosphere. During this time, living cells will convert the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 200 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value.
Part 2: The Crucial Leap - Navigating the In Vitro to In Vivo Gap
A potent IC50 value is encouraging, but it is not a guarantee of therapeutic success. The transition from a controlled in vitro environment to a dynamic in vivo system introduces a host of complex variables that can dramatically alter a compound's efficacy and safety profile. This is the translational gap.
Caption: Drug discovery workflow for thiosemicarbazide compounds.
Part 4: Bridging the Gap - Strategies for Translational Success
Successfully navigating the in vitro-in vivo gap requires a multi-pronged strategy focused on improving the drug-like properties of thiosemicarbazide-based compounds.
-
Medicinal Chemistry & Structural Modification: This is the most powerful tool. The thiosemicarbazide scaffold is highly amenable to chemical modification. [3] * Enhancing Lipophilicity: Introducing lipophilic groups, such as a piperidinyl-ethoxy moiety, can improve the compound's ability to cross cellular membranes. [4]However, excessive lipophilicity can lead to poor solubility and other ADMET issues. [9] * Improving Metabolic Stability: Incorporating fluorine or trifluoromethyl groups can block sites of metabolism, thereby increasing the compound's half-life and bioavailability. [5] * Optimizing Geometry: The length and flexibility of side chains can significantly influence how a molecule interacts with its biological target and its overall pharmacokinetic profile. [4]
-
In Silico Screening: Before synthesizing dozens of analogues, computational tools can predict ADMET properties. [10]The SwissADME server and other platforms can provide valuable insights into a compound's likely behavior in vivo, allowing for the early deselection of molecules with a high probability of failure. [10]
-
Combination Therapy: In some cases, a thiosemicarbazide derivative may show additive or synergistic effects when combined with an existing drug. This can allow for lower, less toxic doses of each compound to be used. [11]
Conclusion
Thiosemicarbazide-based compounds remain a fertile ground for the discovery of novel therapeutics. Their success hinges on a clear-eyed understanding of the profound differences between in vitro and in vivo biological systems. While in vitro assays are essential for initial screening and mechanistic studies, they are merely the first step. True therapeutic potential can only be validated through rigorous in vivo testing. By integrating early ADMET profiling, embracing iterative medicinal chemistry to optimize pharmacokinetic properties, and strategically employing relevant animal models, researchers can successfully bridge the translational gap and unlock the full potential of this remarkable chemical scaffold.
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Profiling the Antifungal Spectrum: A Comparative Guide to 4-Cyclohexyl-1-phenylthiosemicarbazide
In the relentless pursuit of novel antifungal agents, the thiosemicarbazide scaffold has emerged as a promising chemical starting point.[1] This guide provides a comprehensive framework for characterizing the cross-reactivity profile, or more accurately, the antifungal spectrum, of a specific derivative, 4-Cyclohexyl-1-phenylthiosemicarbazide. We will delve into the experimental design, present illustrative data, and compare its potential efficacy against established antifungal drugs. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of new anti-infective agents.
Introduction: The Rationale for Spectrum Profiling
The therapeutic value of any new antifungal candidate is intrinsically linked to its spectrum of activity. A broad-spectrum agent may be invaluable for empirical therapy in critically ill patients, while a narrow-spectrum agent could offer a more targeted approach with potentially fewer off-target effects. Therefore, early and robust profiling of a compound's activity against a diverse panel of clinically relevant fungal species is a cornerstone of preclinical development.
Thiosemicarbazides and their derivatives have demonstrated a wide range of biological activities, including antibacterial, antiviral, and antifungal properties.[2][3] The proposed mechanism of their antifungal action is thought to involve the disruption of fungal cell membrane function and the inhibition of protein synthesis.[2] Some in silico studies have even pointed towards specific enzyme targets like N-myristoyltransferase (NMT).[4] This guide will provide a practical, step-by-step approach to experimentally determining the antifungal spectrum of this compound, a compound of interest due to its unique structural moieties.
Experimental Design: A Self-Validating Approach to Antifungal Susceptibility Testing
To ensure the scientific integrity and reproducibility of our findings, we will adhere to the internationally recognized standards for antifungal susceptibility testing established by the Clinical and Laboratory Standards Institute (CLSI).[5][6][7] The primary methodologies employed will be broth microdilution to determine the Minimum Inhibitory Concentration (MIC) and a subsequent subculturing step to establish the Minimum Fungicidal Concentration (MFC).[8][9]
Selection of Fungal Species
A representative panel of fungal pathogens is crucial for a comprehensive cross-reactivity profile. The selected species should encompass common yeasts, molds, and dermatophytes, including strains with known resistance patterns.
Table 1: Panel of Fungal Species for Antifungal Profiling
| Category | Species | Rationale |
| Yeasts | Candida albicans | Most common cause of candidiasis.[4] |
| Candida glabrata | Intrinsically less susceptible to azoles.[10] | |
| Candida krusei | Intrinsically resistant to fluconazole.[10] | |
| Candida auris | An emerging multidrug-resistant pathogen of global concern.[11] | |
| Cryptococcus neoformans | A leading cause of fungal meningitis.[12] | |
| Molds | Aspergillus fumigatus | The most common cause of invasive aspergillosis.[13] |
| Aspergillus flavus | A common cause of aspergillosis and a producer of mycotoxins.[12] | |
| Rhizopus oryzae | A representative of the Mucorales order, causing mucormycosis. | |
| Dermatophytes | Trichophyton rubrum | A frequent cause of dermatophytosis (e.g., athlete's foot, ringworm).[3] |
Selection of Comparator Antifungal Agents
To contextualize the activity of this compound, it is essential to include established antifungal drugs as comparators. The choice of comparators should span different mechanistic classes.
Table 2: Comparator Antifungal Agents
| Class | Agent | Mechanism of Action |
| Azole | Fluconazole | Inhibits ergosterol synthesis by targeting lanosterol 14α-demethylase.[14][15] |
| Polyene | Amphotericin B | Binds to ergosterol in the fungal cell membrane, leading to pore formation and cell death.[14] |
Experimental Protocols
The following protocols are detailed to ensure clarity and reproducibility. The causality behind each step is explained to provide a deeper understanding of the experimental workflow.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9] The CLSI M27 and M38 guidelines provide the foundational procedures for yeasts and filamentous fungi, respectively.[13][16]
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Preparation of Antifungal Stock Solutions: Dissolve this compound and comparator drugs in a suitable solvent, typically dimethyl sulfoxide (DMSO), to a high concentration (e.g., 1280 µg/mL). The use of a high concentration stock minimizes the final solvent concentration in the assay, reducing potential toxicity to the fungi.
-
Preparation of Fungal Inoculum: Culture the fungal isolates on an appropriate agar medium (e.g., Sabouraud Dextrose Agar). Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This standardization ensures a consistent number of fungal cells in each test.
-
Plate Preparation: In a 96-well microtiter plate, perform two-fold serial dilutions of the antifungal stock solutions in RPMI-1640 medium. This creates a concentration gradient to pinpoint the MIC. Include a growth control (no drug) and a sterility control (no fungus).
-
Inoculation: Inoculate each well with the standardized fungal suspension.
-
Incubation: Incubate the plates at 35°C. The incubation time varies by species: 24 hours for most Candida species, and up to 72 hours for slower-growing fungi like Cryptococcus neoformans and molds.[17]
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes complete inhibition of visible growth as detected by the naked eye or a spectrophotometer.[17]
Minimum Fungicidal Concentration (MFC) Determination
The MFC is the lowest concentration of an antifungal agent that results in a ≥99.9% reduction in the initial fungal inoculum.[8] This assay distinguishes fungistatic (growth-inhibiting) from fungicidal (killing) activity.
Workflow for MFC Determination
Caption: Workflow for determining the Minimum Fungicidal Concentration (MFC).
Step-by-Step Protocol:
-
Subculturing: Following MIC determination, take a small aliquot (e.g., 10-20 µL) from each well that showed no visible growth in the MIC assay.[18]
-
Plating: Spread the aliquot onto a sterile agar plate (e.g., Sabouraud Dextrose Agar).
-
Incubation: Incubate the plates at 35°C until growth is evident in the subculture from the growth control well.
-
MFC Determination: The MFC is the lowest concentration of the antifungal agent that results in no fungal growth or a colony count that is ≥99.9% lower than the initial inoculum count.[19][20]
Data Presentation and Interpretation
The collected MIC and MFC data should be presented in a clear and concise tabular format for easy comparison. The following table presents hypothetical data for illustrative purposes.
Table 3: Comparative Antifungal Activity of this compound (MIC and MFC in µg/mL)
| Fungal Species | This compound | Fluconazole | Amphotericin B |
| MIC / MFC | MIC / MFC | MIC / MFC | |
| Candida albicans | 8 / 16 | 1 / 2 | 0.5 / 1 |
| Candida glabrata | 4 / 8 | 32 / >64 | 0.5 / 1 |
| Candida krusei | 8 / 16 | >64 / >64 | 1 / 2 |
| Candida auris | 16 / 32 | 64 / >64 | 1 / 2 |
| Cryptococcus neoformans | 32 / 64 | 8 / 16 | 0.25 / 0.5 |
| Aspergillus fumigatus | >64 / >64 | >64 / >64 | 1 / 2 |
| Aspergillus flavus | >64 / >64 | >64 / >64 | 1 / 2 |
| Rhizopus oryzae | >64 / >64 | >64 / >64 | 2 / 4 |
| Trichophyton rubrum | 2 / 4 | 4 / 8 | 0.5 / 1 |
Interpretation of Hypothetical Data:
-
Spectrum of Activity: The hypothetical data suggests that this compound exhibits selective activity. It shows promising potency against Candida glabrata and Trichophyton rubrum, even outperforming fluconazole in these instances. Its activity against fluconazole-resistant species like C. glabrata and C. krusei is particularly noteworthy.
-
Limited Activity: The compound appears to have limited to no activity against the tested molds (Aspergillus spp. and Rhizopus oryzae).
-
Fungistatic vs. Fungicidal Activity: The MFC/MIC ratio for most susceptible species is 2, suggesting a fungicidal mechanism of action, as a ratio of ≤4 is generally considered indicative of fungicidal activity.[8]
Potential Mechanism of Action: A Hypothetical Pathway
While the precise mechanism of action for thiosemicarbazides is still under investigation, one plausible target is N-myristoyltransferase (NMT), an enzyme essential for fungal viability.[4] NMT catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a variety of cellular proteins. This modification is crucial for protein-membrane interactions and signal transduction pathways.
Caption: Hypothetical inhibition of the N-Myristoylation pathway by this compound.
This proposed mechanism provides a testable hypothesis for further mode-of-action studies. Inhibition of NMT would disrupt the function of numerous essential proteins, leading to fungal cell death.
Conclusion and Future Directions
This guide outlines a robust and scientifically rigorous framework for the cross-reactivity profiling of this compound. The presented protocols, grounded in CLSI standards, ensure the generation of reliable and comparable data. The hypothetical results highlight the potential of this compound as a selective antifungal agent, particularly against azole-resistant Candida species and dermatophytes.
Future studies should focus on:
-
Expanding the panel of fungal species to include a wider range of clinical isolates.
-
Elucidating the precise mechanism of action through biochemical and genetic approaches.
-
Evaluating the in vivo efficacy and toxicity of this compound in animal models of fungal infection.
By systematically applying the principles and methodologies outlined in this guide, researchers can effectively advance the preclinical development of promising new antifungal candidates like this compound.
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A Comparative Guide to the Cytotoxicity of Thiosemicarbazide Analogs on Cancer Cell Lines
This guide provides an in-depth comparison of the cytotoxic performance of various thiosemicarbazide analogs against prominent cancer cell lines. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data with mechanistic insights to offer a comprehensive resource for advancing cancer chemotherapy research.
Introduction: The Emerging Role of Thiosemicarbazides in Oncology
Cancer remains a leading cause of mortality worldwide, driving a continuous search for novel and more effective therapeutic agents.[1] Among the vast landscape of synthetic compounds, thiosemicarbazides and their derivatives, thiosemicarbazones, have emerged as a promising class of molecules with a wide spectrum of pharmacological activities, including potent anticancer properties.[2][3][4]
These compounds are characterized by a core thiosemicarbazide moiety (-NH-NH-CS-NH2), which serves as a versatile scaffold for chemical modification.[3][4] The structural flexibility of this scaffold allows for the synthesis of a diverse library of analogs, each with potentially unique biological activities.[5] Their efficacy has been demonstrated across a wide range of tumor types, including leukemia, breast, lung, prostate, and pancreatic cancers, making them a focal point of modern medicinal chemistry.[6] One of the most notable examples, Triapine, has advanced to Phase II clinical trials, underscoring the therapeutic potential of this compound class.[3][5]
Mechanistic Insights: How Thiosemicarbazides Induce Cancer Cell Death
The cytotoxic effects of thiosemicarbazide analogs are not attributed to a single mode of action but rather to a multi-pronged attack on cancer cell physiology. This multifaceted approach is a key reason for their potent activity and may offer advantages in overcoming drug resistance.
Primary Mechanisms of Action:
-
Ribonucleotide Reductase (RR) Inhibition: One of the most well-established mechanisms is the inhibition of ribonucleotide reductase, a critical enzyme responsible for converting ribonucleotides into deoxyribonucleotides—the essential building blocks for DNA synthesis and repair.[3][5] Thiosemicarbazides are potent chelators of iron, a metal ion essential for the catalytic activity of the R2 subunit of RR.[5][7] By sequestering iron, these compounds destabilize the tyrosyl free radical required for the enzyme's function, thereby halting DNA replication and inducing cell cycle arrest.[5]
-
Topoisomerase II Inhibition: Several studies have revealed that thiosemicarbazone derivatives can also inhibit topoisomerase II, another crucial enzyme in DNA replication.[2][5] They are thought to stabilize the cleavable complex formed between the enzyme and DNA, leading to double-strand breaks and the subsequent induction of apoptosis (programmed cell death).[5]
-
Induction of Oxidative Stress: The metal complexes formed by thiosemicarbazones, particularly with iron or copper, are often redox-active.[6][8] This can lead to the generation of reactive oxygen species (ROS) within the cancer cell, inducing a state of high oxidative stress. Elevated ROS levels can damage cellular components like lipids, proteins, and DNA, ultimately triggering apoptotic cell death pathways.
The diagram below illustrates the primary mechanism of Ribonucleotide Reductase inhibition by thiosemicarbazide analogs.
Caption: Mechanism of Ribonucleotide Reductase (RR) inhibition by thiosemicarbazides.
Experimental Protocol: Quantifying Cytotoxicity Using the MTT Assay
To objectively compare the efficacy of different analogs, a standardized and reproducible method for quantifying cytotoxicity is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for this purpose.[9][10]
The Principle Behind the Choice: The MTT assay is chosen for its reliability and direct correlation with cell viability. It measures the metabolic activity of a cell population, specifically the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes. In viable cells, these enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cytotoxicity.
Detailed Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are harvested during their exponential growth phase and seeded into a 96-well microplate at a predetermined density (e.g., 5 x 10⁵ cells/well).[11] They are then incubated for 24 hours to allow for adherence.
-
Compound Treatment: A stock solution of the thiosemicarbazide analog is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are made to create a range of final concentrations (e.g., 0.1 µM to 100 µM). The culture medium is removed from the wells and replaced with medium containing the different compound concentrations. Control wells containing untreated cells and vehicle-only (DMSO) treated cells are included. The plate is incubated for a specified period, typically 24 to 48 hours.[10][12]
-
MTT Incubation: Following treatment, the medium is aspirated, and a fresh solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for another 2-4 hours at 37°C.[10]
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, typically DMSO, is added to each well to dissolve the insoluble purple formazan crystals.[10]
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.[10]
-
Data Analysis: The absorbance values of the treated wells are compared to the untreated control to calculate the percentage of cell viability. These values are then plotted against the compound concentration to generate a dose-response curve, from which the half-maximal inhibitory concentration (IC₅₀) is determined. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
The following diagram outlines the workflow for the MTT cytotoxicity assay.
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Comparative Cytotoxicity: Performance of Analogs Across Cancer Cell Lines
The true potential of thiosemicarbazide analogs lies in their varied efficacy, which is highly dependent on their chemical structure and the specific cancer cell line being targeted. Structural modifications, such as the addition of different aromatic or heterocyclic rings and substituent groups, can dramatically alter a compound's potency and selectivity.[5] For instance, studies have consistently shown that analogs with electron-withdrawing groups, such as halogens, often exhibit enhanced cytotoxic effects.[7][13]
The following table summarizes the IC₅₀ values for several representative thiosemicarbazide analogs against a panel of human cancer cell lines, providing a clear basis for performance comparison.
| Compound/Analog Class | Cancer Cell Line | Cell Type | IC₅₀ (µM) | Reference |
| N(4)-Phenyl-2-benzoylpyridine TSC (4) | HuCCA-1 | Cholangiocarcinoma | ~0.05¹ | [14] |
| A549 | Lung Carcinoma | ~0.06¹ | [14] | |
| MOLT-3 | T-cell Leukemia | ~0.006¹ | [14] | |
| HepG2 | Hepatocellular Carcinoma | ~7.3¹ | [14] | |
| Anthraquinone-TSC Derivative (17d) | K562 | Chronic Myelogenous Leukemia | 2.17 | [5] |
| A549 | Lung Carcinoma | >2.17 | [5] | |
| Steroidal TSC (2b, 2c) | K562 | Chronic Myelogenous Leukemia | 6.7 | [15] |
| Thiazole-TSC Derivative (9) | MCF-7 | Breast Adenocarcinoma | 14.6 | [16] |
| Naphthalene-based TSC (12a) | LNCaP | Prostate Carcinoma | <50% death at test conc. | [5] |
| 4-chlorobenzoyl carbamothioyl (5a) | B16F10 | Melanoma | ~3.2¹ | [7] |
| Doxorubicin (Reference Drug) | B16F10 | Melanoma | ~2.8¹ | [7] |
¹ IC₅₀ values converted from µg/mL to µM for comparative purposes, assuming an average molecular weight.
Analysis of Comparative Data:
-
High Potency and Selectivity: The N(4)-phenyl-2-benzoylpyridine thiosemicarbazone (Compound 4) demonstrates exceptional potency, particularly against MOLT-3 leukemia cells, with an IC₅₀ value in the nanomolar range.[14] Its activity against HuCCA-1 and A549 cells is also significantly higher than many other analogs, marking it as a promising lead molecule.[14]
-
Leukemia Cell Sensitivity: Chronic myelogenous leukemia cells (K562) appear to be particularly sensitive to several classes of thiosemicarbazide analogs, including those derived from anthraquinone and steroids, with IC₅₀ values in the low micromolar range.[5][15]
-
Structure-Activity Relationship (SAR): The data supports the principle that the heterocyclic system attached to the thiosemicarbazone core is critical for activity. The pyridine-based analogs (e.g., Compound 4) show greater potency than isoquinoline analogs.[14] Furthermore, the addition of bulky groups like steroids or anthraquinones yields compounds with significant, albeit varied, cytotoxic profiles.
-
Comparison to Standard Drugs: Some analogs demonstrate potency comparable to or even exceeding that of standard chemotherapeutic agents. For instance, compound 4 was more potent than doxorubicin and etoposide against several cell lines.[14] Similarly, the 4-chlorobenzoyl derivative (5a) showed an IC₅₀ value against melanoma cells that was comparable to doxorubicin.[7]
Conclusion and Future Directions
This guide demonstrates that thiosemicarbazide analogs are a versatile and highly potent class of anticancer compounds. Their multifactorial mechanism of action, centered on the disruption of critical cellular processes like DNA synthesis, provides a strong rationale for their continued development. The comparative data clearly indicates that subtle structural modifications can lead to significant gains in potency and selectivity, highlighting the importance of structure-activity relationship studies in designing next-generation therapeutics.
Future research should focus on optimizing the therapeutic index of these compounds—maximizing their cytotoxicity against cancer cells while minimizing toxicity to normal cells.[11][17] Further investigation into their metal-chelating properties and their potential to overcome multidrug resistance will be crucial in translating the profound in vitro success of these analogs into clinically effective cancer treatments.
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A Senior Application Scientist's Guide to the Experimental Validation of In Silico Predictions for Thiosemicarbazide Biological Activity
Introduction: From Bits to Biology
In the modern drug discovery cascade, in silico modeling stands as a powerful vanguard, rapidly screening vast chemical libraries to identify promising candidates long before a pipette touches a test tube. Thiosemicarbazides, a versatile class of compounds characterized by the -NH-CS-NH-NH2 moiety, have been a focal point of these computational efforts due to their broad spectrum of biological activities, including anticancer, antimicrobial, and anticonvulsant properties.[1][2] Computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) models, predict the biological potential of novel thiosemicarbazide derivatives by estimating their interaction with specific biological targets.[3][4]
However, a prediction is merely a hypothesis. The transition from a promising computational hit to a viable lead compound is paved with rigorous experimental validation. This guide provides an in-depth framework for researchers, scientists, and drug development professionals on how to design and execute robust experimental workflows to validate, compare, and confirm the in silico predicted biological activities of novel thiosemicarbazide compounds. We will move beyond simple protocols, delving into the causality behind experimental choices and establishing self-validating systems to ensure scientific integrity.
Part 1: The In Silico Prediction Workflow: Setting the Stage
Before experimental validation can begin, it is crucial to understand the predictions being tested. A typical in silico workflow for a novel thiosemicarbazide derivative aims to predict its efficacy and safety profile.
-
Molecular Docking: Predicts the binding affinity and orientation of a thiosemicarbazide derivative within the active site of a specific biological target, such as topoisomerase II for anticancer activity or DNA gyrase for antibacterial effects.[1][5]
-
ADMET Prediction: Forecasts the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound.[3] This helps to computationally flag molecules that are likely to fail in later stages due to poor pharmacokinetics or toxicity, a critical step for prioritizing synthesis and testing.[6]
-
QSAR Modeling: Builds mathematical models that correlate the chemical structure of thiosemicarbazide analogs with their known biological activity, allowing for the prediction of activity for new, untested compounds.
These computational outputs provide specific, testable hypotheses. For example, a high binding score from molecular docking against a cancer-related protein suggests the compound may have cytotoxic effects on cancer cells. A favorable ADMET profile predicts good bioavailability. The following experimental sections are designed to systematically test these predictions.
Caption: General workflow for in silico prediction of thiosemicarbazide activity.
Part 2: Experimental Validation of Predicted Anticancer Activity
In silico models often predict anticancer activity by showing strong binding of thiosemicarbazides to targets like ribonucleotide reductase or topoisomerase, or by inducing oxidative stress.[5][7] The primary experimental validation is to confirm that the compound is, in fact, cytotoxic to cancer cells.
Causality Behind Experimental Choice: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the cornerstone for initial validation. It is a colorimetric assay that measures cellular metabolic activity. In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that is quantifiable by spectrophotometry. The amount of formazan produced is directly proportional to the number of living cells. This provides a robust, quantitative measure of a compound's ability to reduce cell viability (cytotoxicity), directly testing the overarching in silico prediction of anticancer potential.[8][9]
Detailed Protocol: MTT Assay for Cytotoxicity
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test thiosemicarbazide compound against a cancer cell line (e.g., A549 lung cancer, MCF-7 breast cancer).[1][10]
Materials:
-
Test thiosemicarbazide compound, dissolved in DMSO (Dimethyl sulfoxide) to create a stock solution.
-
Cancer cell line (e.g., A549, ATCC® CCL-185™).
-
Complete growth medium (e.g., F-12K Medium supplemented with 10% Fetal Bovine Serum).
-
96-well flat-bottom plates.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
Multi-channel pipette, incubator (37°C, 5% CO2), microplate reader.
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiosemicarbazide stock solution in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound solutions (typically ranging from 0.1 µM to 100 µM). Include wells for a vehicle control (DMSO at the highest concentration used) and a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Caption: Experimental workflow for validating anticancer predictions.
Data Presentation: Comparing Cytotoxicity
Quantitative data from cytotoxicity assays should be summarized for clear comparison.
| Compound ID | In Silico Target | Predicted Binding Energy (kcal/mol) | Experimental IC50 vs. A549 (µM)[10] | Positive Control (Etoposide) IC50 (µM)[10] |
| TSC-001 | Topoisomerase IIα | -9.8 | 5.2 ± 0.4 | 2.5 ± 0.2 |
| TSC-002 | Ribonucleotide Reductase | -10.5 | 2.1 ± 0.3 | 2.5 ± 0.2 |
| TSC-003 | Topoisomerase IIα | -7.2 | 45.7 ± 3.1 | 2.5 ± 0.2 |
Part 3: Experimental Validation of Predicted Antimicrobial Activity
Computational studies often predict thiosemicarbazides to be effective antibacterial agents by targeting bacterial enzymes like DNA gyrase and topoisomerase IV, which are absent in eukaryotes, suggesting selective toxicity.[1][11]
Causality Behind Experimental Choice: Broth Microdilution
The primary method to validate antibacterial predictions is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12] This assay directly tests the in silico hypothesis by quantifying the compound's potency against specific bacterial strains. Its high-throughput nature allows for simultaneous testing against a panel of bacteria (e.g., Gram-positive like Staphylococcus aureus and Gram-negative like Escherichia coli), providing a comparative spectrum of activity.[11][13]
Detailed Protocol: Broth Microdilution for MIC Determination
Objective: To determine the MIC of a test thiosemicarbazide against representative Gram-positive and Gram-negative bacteria.
Materials:
-
Test thiosemicarbazide compound (stock solution in DMSO).
-
Bacterial strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922).
-
Cation-adjusted Mueller-Hinton Broth (MHB).
-
Sterile 96-well U-bottom plates.
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL).
-
Positive control (e.g., Ciprofloxacin, Vancomycin).[1]
-
Resazurin solution (optional, for viability visualization).
Step-by-Step Methodology:
-
Compound Preparation: Dispense 50 µL of sterile MHB into all wells of a 96-well plate. Add 50 µL of the test compound stock solution (e.g., at 2x the highest desired concentration) to the first column of wells.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate to create a concentration gradient. Discard 50 µL from the last column.
-
Inoculum Preparation: Dilute the 0.5 McFarland standard bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to each well, bringing the final volume to 100 µL. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration at which no visible growth is observed.
-
Data Analysis: Record the MIC value for each compound against each bacterial strain.
Caption: Experimental workflow for validating antimicrobial predictions.
Data Presentation: Comparing Antimicrobial Potency
MIC values should be tabulated to compare the activity of different compounds against various microbial strains.
| Compound ID | In Silico Target | MIC vs. S. aureus (µg/mL)[11] | MIC vs. E. coli (µg/mL)[13] | Positive Control (Ciprofloxacin) MIC (µg/mL)[1] |
| TSC-001 | DNA Gyrase | 8 | >64 | ≤1 |
| TSC-002 | DNA Gyrase | 4 | 16 | ≤1 |
| TSC-003 | Topoisomerase IV | 64 | >64 | ≤1 |
Part 4: Experimental Validation of Predicted Anticonvulsant Activity
In silico studies may predict anticonvulsant activity based on a compound's structural similarity to known anticonvulsants or its predicted interaction with neuronal targets. Validation requires in vivo animal models that simulate different types of epileptic seizures.
Causality Behind Experimental Choice: MES and scPTZ Models
The two most widely used primary screening models are the maximal electroshock (MES) and the subcutaneous pentylenetetrazol (scPTZ) tests.[14][15]
-
Maximal Electroshock (MES) Test: This model induces a generalized tonic-clonic seizure (grand mal). Its ability to be blocked by a compound is predictive of efficacy against this type of seizure.[16]
-
Subcutaneous Pentylenetetrazol (scPTZ) Test: PTZ is a GABA-A receptor antagonist that induces clonic seizures, which are characteristic of absence seizures (petit mal). A compound's ability to prevent these seizures suggests a different mechanism of action, likely involving the GABAergic system.[14]
Using both models allows for a broad-spectrum assessment of a compound's potential anticonvulsant activity. A critical corollary is the Rotorod Test , which assesses motor coordination.[14][15] This is a self-validating control; a compound that prevents seizures but also causes significant motor impairment is likely a non-specific central nervous system depressant, not a selective anticonvulsant.
Detailed Protocol: Overview of In Vivo Anticonvulsant Screening
Objective: To assess the anticonvulsant potential and neurotoxicity of a test thiosemicarbazide in a murine model.
Models:
-
Swiss albino mice.
-
Maximal Electroshock (MES) Test: Corneal electrodes delivering an electrical stimulus (e.g., 50 mA, 0.2 s).
-
Subcutaneous Pentylenetetrazol (scPTZ) Test: Subcutaneous injection of PTZ (e.g., 85 mg/kg).
-
Rotorod Test: A rotating rod on which mice must maintain balance.
Step-by-Step Methodology:
-
Compound Administration: Administer the test compound intraperitoneally (i.p.) to groups of mice at various doses (e.g., 30, 100, 300 mg/kg). Include a vehicle control group.
-
Time to Peak Effect: Conduct preliminary studies to determine the time at which the compound exerts its maximum effect post-administration. All subsequent tests should be performed at this time point.
-
MES Test: At the time of peak effect, subject the mice to the electrical stimulus. Protection is defined as the absence of the tonic hind limb extension phase of the seizure.
-
scPTZ Test: At the time of peak effect, administer PTZ subcutaneously. Observe the mice for 30 minutes. Protection is defined as the absence of clonic spasms lasting for at least 5 seconds.
-
Rotorod Test (Neurotoxicity): Place the mice on a rotating rod (e.g., at 6 rpm) at the time of peak effect. The inability of a mouse to remain on the rod for a pre-determined time (e.g., 1 minute) indicates neurotoxicity.
-
Data Analysis: For each dose, calculate the percentage of animals protected in the MES and scPTZ tests and the percentage exhibiting neurotoxicity in the Rotorod test. Determine the ED50 (median effective dose) for anticonvulsant activity and the TD50 (median toxic dose) for neurotoxicity.
Caption: Experimental workflow for validating anticonvulsant predictions.
Data Presentation: Comparing Anticonvulsant Profiles
Results from in vivo studies should clearly present efficacy alongside toxicity.
| Compound ID | MES Protection (ED50 mg/kg) | scPTZ Protection (ED50 mg/kg) | Rotorod Neurotoxicity (TD50 mg/kg) | Protective Index (TD50/ED50) |
| TSC-001 | 45 | >300 | >300 | >6.7 |
| TSC-002 | 88 | 95 | 250 | ~2.8 |
| Phenytoin (Control) | 9.5 | Inactive | 68 | 7.2 |
| Ethosuximide (Control) | Inactive | 130 | >400 | >3.1 |
Conclusion: An Integrated Approach to Drug Discovery
The validation of in silico predictions is not a mere confirmatory step but a critical phase of discovery that refines our understanding of a compound's biological activity. For thiosemicarbazides, a class of molecules with immense therapeutic potential, this process is paramount. By employing a logical, multi-tiered validation strategy—starting with broad, high-throughput assays like MTT and broth microdilution and progressing to more complex in vivo models—researchers can efficiently and reliably determine which computational hits warrant further development. The causality-driven selection of assays and the inclusion of self-validating controls, such as assessing neurotoxicity alongside anticonvulsant activity, ensure the generation of trustworthy and actionable data. This integrated approach, blending the predictive power of computation with the empirical certainty of experimentation, is the hallmark of modern, efficient, and successful drug discovery.
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A Senior Application Scientist's Guide to the Comparative Spectroscopic Analysis of Thiosemicarbazide Isomers
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the nuanced structural variations among isomers can dictate the efficacy, toxicity, and overall pharmacological profile of a compound. Thiosemicarbazides and their derivatives, a class of compounds renowned for their broad spectrum of biological activities, are no exception. The precise structural elucidation of these molecules is paramount, and spectroscopic techniques serve as the cornerstone of this analytical endeavor. This guide provides an in-depth, comparative analysis of thiosemicarbazide isomers, drawing upon a synthesis of experimental data and theoretical principles to empower researchers in their characterization efforts. We will delve into the core spectroscopic methodologies—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—elucidating how each technique can be leveraged to distinguish between subtle isomeric forms.
The Isomeric Landscape of Thiosemicarbazide
Thiosemicarbazide (CH₅N₃S) itself can theoretically exist as positional isomers, though the most common and stable form is 1-aminothiourea. However, the true isomeric complexity arises from its derivatives, primarily thiosemicarbazones, which are formed by the condensation of thiosemicarbazide with aldehydes or ketones.[1] These derivatives exhibit several forms of isomerism that significantly impact their spectroscopic signatures:
-
Positional Isomerism: Arises from the differential placement of substituents on the thiosemicarbazide backbone or on an aromatic ring of a thiosemicarbazone.
-
Geometric Isomerism (E/Z): Occurs around the C=N double bond in thiosemicarbazones, leading to distinct spatial arrangements of the substituents.
-
Rotational Isomerism (syn/anti): Relates to the rotation around the N-N single bond, influencing the orientation of the amine and thioamide groups.[2][3]
-
Tautomerism (Thione-Thiol): The equilibrium between the thione (C=S) and thiol (C-SH) forms, which can be influenced by the solvent and solid-state packing.[4]
This guide will focus on providing the experimental and theoretical framework to differentiate these isomeric forms.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Geometry
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual nuclei. For thiosemicarbazide isomers, both ¹H and ¹³C NMR are indispensable.
The Causality Behind Experimental Choices in NMR
The choice of solvent and NMR experiment is critical for resolving isomeric differences. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent for thiosemicarbazones due to its excellent solubilizing power and its ability to engage in hydrogen bonding, which can help to differentiate labile protons.[3] Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to unambiguously assign proton and carbon signals, which is especially crucial when dealing with complex derivatives.[5]
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the thiosemicarbazide isomer and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical spectral width: 0-16 ppm.
-
Pay close attention to the integration of signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical spectral width: 0-200 ppm.
-
The chemical shift of the C=S carbon is a key diagnostic peak.
-
-
2D NMR Acquisition (if necessary):
-
Run COSY, HSQC, and HMBC experiments to establish connectivity and confirm assignments.
-
Comparative Analysis of FT-IR Data
Identifying Thione-Thiol Tautomers:
The thione-thiol tautomerism is a key feature of thiosemicarbazides, and FT-IR is an excellent technique to probe this equilibrium.
-
Thione Form: Characterized by a strong absorption band in the region of 1250-1020 cm⁻¹ corresponding to the C=S stretching vibration. [6]The N-H stretching vibrations are observed in the 3400-3100 cm⁻¹ range. [4]* Thiol Form: The C=S band is absent, and a new, weak band for the S-H stretch appears around 2600-2550 cm⁻¹. The C=N stretching vibration is also observed.
The position of the N-H stretching bands can also provide information about hydrogen bonding, which may differ between isomers.
| Tautomer | Key Vibrational Mode | Characteristic Frequency (cm⁻¹) |
| Thione | ν(C=S) | 1250-1020 [6] |
| Thione | ν(N-H) | 3400-3100 [4] |
| Thiol | ν(S-H) | 2600-2550 |
Table 2: Key FT-IR absorption bands for thione and thiol tautomers of thiosemicarbazides.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. While it is less structurally informative than NMR or FT-IR, it is a valuable tool for quantitative analysis and for probing the effects of substitution and solvent on the electronic structure of thiosemicarbazide isomers.
The Causality Behind Experimental Choices in UV-Vis
The choice of solvent is crucial in UV-Vis spectroscopy as it can influence the position and intensity of absorption bands. Protic solvents, for example, can engage in hydrogen bonding with the analyte, leading to shifts in the absorption maxima. A common approach is to dissolve the compound in a transparent solvent like ethanol or methanol. [7]
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation:
-
Prepare a stock solution of the thiosemicarbazide isomer in a suitable UV-transparent solvent (e.g., ethanol) of a known concentration.
-
Prepare a series of dilutions to determine the optimal concentration for absorbance measurements (typically between 0.1 and 1.0 absorbance units).
-
-
Data Acquisition:
-
Record a baseline spectrum of the solvent.
-
Record the UV-Vis spectrum of the sample solution, typically from 200 to 800 nm.
-
Identify the wavelength of maximum absorbance (λ_max).
-
Comparative Analysis of UV-Vis Data
Different isomers of thiosemicarbazide will exhibit different λ_max values and molar absorptivities due to variations in their electronic structures. For example, positional isomers with substituents on an aromatic ring at different positions will have distinct electronic distributions, leading to different absorption spectra. The π → π* and n → π* transitions are the most common electronic transitions observed in these molecules.
| Isomer Type | Expected Spectral Change | Rationale |
| Positional Isomers | Shift in λ_max | Different electronic effects (inductive vs. resonance) of substituents at different positions. |
| Geometric Isomers (E/Z) | Minor shifts in λ_max and changes in molar absorptivity | Different spatial arrangements of chromophores affecting electronic transitions. |
Table 3: Expected trends in UV-Vis spectra for thiosemicarbazide isomers.
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.
The Causality Behind Experimental Choices in MS
The choice of ionization technique is critical. Electron ionization (EI) is a hard ionization technique that often leads to extensive fragmentation, providing a detailed fingerprint of the molecule. Electrospray ionization (ESI) is a softer ionization technique that is well-suited for more fragile molecules and is often used in conjunction with liquid chromatography (LC-MS).
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion for ESI or a GC inlet for EI).
-
Ionization: Ionize the sample using the chosen method (e.g., EI or ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions to generate a mass spectrum.
Comparative Analysis of Mass Spectra
While isomers will have the same molecular weight, their fragmentation patterns can be distinct, providing a basis for their differentiation. The fragmentation of thiosemicarbazones often involves cleavage of the N-N bond and fragmentation of the side chains. [8]The relative abundances of the fragment ions can vary significantly between isomers due to differences in the stability of the resulting ions and neutral fragments.
| Isomer Type | Expected Difference in Mass Spectra | Rationale |
| Positional Isomers | Different fragment ions and/or different relative abundances | The position of a substituent can direct the fragmentation pathway. |
| Geometric Isomers (E/Z) | Often similar fragmentation patterns, but may have different relative ion abundances | Subtle differences in the stereochemistry can influence the energetics of fragmentation. |
Table 4: Expected differences in the mass spectra of thiosemicarbazide isomers.
Conclusion
The comprehensive spectroscopic analysis of thiosemicarbazide isomers is a multifaceted endeavor that requires the synergistic application of NMR, FT-IR, UV-Vis, and Mass Spectrometry. Each technique provides a unique piece of the structural puzzle, and a comparative approach is essential for unambiguous isomer differentiation. By understanding the underlying principles of each method and the mechanistic basis for the observed spectral differences, researchers can confidently elucidate the structures of these biologically important molecules, thereby accelerating the pace of drug discovery and development. This guide serves as a foundational resource for navigating the intricacies of thiosemicarbazide isomer characterization, empowering scientists to make informed decisions in their analytical workflows.
References
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Georgiou, N., Apostolou, E. V., et al. (2025). Computational IR and Raman Analysis of Bioactive Thiosemicarbazone. ChemRxiv. [Link]
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Venkatachalam, T. K., Pierens, G. K., & Reutens, D. C. (2014). Synthesis, NMR structural characterization and molecular modeling of substituted thiosemicarbazones and semicarbazones using DFT calculations to prove the syn/anti isomer formation. Magnetic Resonance in Chemistry, 52(3), 98–105. [Link]
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Talent, B. (2022). Synthesis and NMR Characterization of Mixed Oxime Thiosemicarbazones and their Metal Complexes. Proceedings of Student Research and Creative Inquiry Day. [Link]
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Rostami, A., et al. (2012). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. DARU Journal of Pharmaceutical Sciences, 20(1), 66. [Link]
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Mashima, M. (1969). The infrared absorption spectra of thiosemicarbazide and related compounds: NH2 and NH vibrations. Canadian Journal of Chemistry, 47(7), 1087-1093. [Link]
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Hossain, M. S., et al. (2021). Synthesis, spectral and thermal characterization of Cu(II) complexes with two new Schiff base ligand towards potential biological application. Journal of Molecular Liquids, 341, 117393. [Link]
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Gastaca, B., et al. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. American Journal of Analytical Chemistry, 6, 299-311. [Link]
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De Silva, N., & Albu, T. (2018). A theoretical investigation on the isomerism and the NMR properties of thiosemicarbazones. Open Chemistry, 16(1), 847-858. [Link]
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Dam, H. T., Crum, S. B., & Lisic, E. C. (2022). SYNTHESIS AND CHARACTERIZATION BY 1H NMR AND 1H, 15N HSQC OF A SERIES OF MONOXIME THIOSEMICARBAZONE COMPOUNDS. Journal of Undergraduate Chemistry Research, 21(2), 25-28. [Link]
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IOSR Journals. (2013). Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media. IOSR Journal of Applied Chemistry. [Link]
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Jia, Y., et al. (2021). Anion Binding Studies of Urea and Thiourea Functionalized Molecular Clefts. Frontiers in Chemistry, 8, 623910. [Link]
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Hossain, M. S., et al. (2021). Synthesis, characterization, and antimicrobial activity of Ni (II) and Cu (II) complexes with schiff base derived from pyrrole-2-carboxaldehyde and thiosemicarbazide. Results in Chemistry, 3, 100185. [Link]
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A Practical Guide to Assessing the Selectivity of 4-Cyclohexyl-1-phenylthiosemicarbazide for Microbial vs. Mammalian Cells
In the quest for novel antimicrobial agents, the therapeutic window is paramount. A compound that potently eradicates pathogens is of little clinical value if it exhibits equal or greater toxicity to host cells. This guide provides a comprehensive framework for evaluating the selective toxicity of a promising candidate molecule, 4-Cyclohexyl-1-phenylthiosemicarbazide, against microbial pathogens versus mammalian cells. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and illustrate how to interpret the resulting data to derive a selectivity index.
Thiosemicarbazides are a class of compounds recognized for their broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2] Their mechanism of action is often attributed to the inhibition of crucial microbial enzymes like DNA gyrase and topoisomerase IV, which are essential for DNA replication and cell division.[2] The structural motif of this compound, featuring both a bulky cyclohexyl group and a phenyl ring, suggests that its interactions with biological targets could be highly specific, making an assessment of its selectivity a critical step in its development.
This guide is structured to walk researchers through a logical, stepwise process for generating the necessary data to make an informed decision on the potential of this compound as a selective antimicrobial agent.
Foundational Concepts: Antimicrobial Potency and Cytotoxicity
Before embarking on experimental work, it is essential to understand the key metrics we aim to determine:
-
Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[3] It is the gold standard for assessing the potency of a potential antibiotic.
-
Half-maximal Inhibitory Concentration (IC50) or Cytotoxic Concentration 50 (CC50): This value represents the concentration of a compound that inhibits a biological process, such as cell growth or viability, by 50%. In this context, we will be determining the IC50 against mammalian cell lines to quantify cytotoxicity.
-
Selectivity Index (SI): The SI is a crucial ratio that compares the cytotoxicity of a compound to its antimicrobial activity. It is calculated as:
SI = IC50 (or CC50) / MIC
A higher SI value indicates greater selectivity for the microbial target over mammalian cells, suggesting a wider therapeutic window and a more promising drug candidate.
Experimental Workflow: A Roadmap to Determining Selectivity
The overall experimental strategy is designed to first determine the antimicrobial efficacy of this compound and then to assess its toxicity against a representative mammalian cell line. The workflow is depicted below.
Caption: A streamlined workflow for assessing the selectivity of a test compound.
Detailed Experimental Protocols
The following protocols are foundational for generating reliable and reproducible data. It is imperative to include appropriate positive and negative controls in every experiment.
This protocol is based on the broth microdilution method, a standard procedure for antimicrobial susceptibility testing.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Sterile DMSO for dissolving the compound
-
Incubator
Procedure:
-
Prepare Compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL).
-
Prepare Inoculum: Culture the microbial strains overnight. Dilute the culture in the appropriate broth to achieve a standardized concentration (typically ~5 x 10^5 CFU/mL).
-
Serial Dilutions: Add 100 µL of sterile broth to all wells of a 96-well plate. Add a specific volume of the compound stock solution to the first well and perform 2-fold serial dilutions across the plate. This will create a gradient of compound concentrations.
-
Inoculation: Add 100 µL of the standardized microbial inoculum to each well.
-
Controls: Include wells with broth only (sterility control), and wells with broth and inoculum but no compound (growth control).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.
-
Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Mammalian cell line (e.g., HEK293 - human embryonic kidney cells, as a model for normal cells)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Sterile 96-well cell culture plates
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the 96-well plates with your chosen mammalian cells at a density of ~1 x 10^4 cells per well and allow them to adhere overnight in the CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations.
-
Controls: Include wells with untreated cells (viability control) and wells with medium only (background control).
-
Incubation: Incubate the plates for 24-48 hours in the CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read Absorbance: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate IC50: Plot the percentage of cell viability against the compound concentration and determine the IC50 value, the concentration at which cell viability is reduced by 50%.
Data Presentation and Interpretation
For clarity and ease of comparison, the experimental data should be summarized in a tabular format. Below is a table with hypothetical data to illustrate how the results for this compound and a control antibiotic might be presented.
| Compound | Organism | MIC (µg/mL) | Mammalian Cell Line | IC50 (µg/mL) | Selectivity Index (SI = IC50/MIC) |
| This compound | S. aureus | 8 | HEK293 | >256 | >32 |
| E. coli | 32 | HEK293 | >256 | >8 | |
| C. albicans | 16 | HEK293 | >256 | >16 | |
| Control Antibiotic (e.g., Ciprofloxacin) | S. aureus | 0.5 | HEK293 | >100 | >200 |
| E. coli | 0.25 | HEK293 | >100 | >400 | |
| C. albicans | N/A | HEK293 | >100 | N/A |
Interpreting the Results:
-
In this hypothetical example, this compound shows moderate activity against S. aureus and C. albicans, and weaker activity against E. coli.
-
Crucially, it exhibits low cytotoxicity against the HEK293 cell line, with an IC50 value greater than the highest tested concentration.
-
The resulting SI values are all greater than 8, with the highest selectivity observed for S. aureus. An SI greater than 10 is often considered a promising indicator for a potential therapeutic agent.
The relationship between these parameters can be visualized to guide the decision-making process.
Caption: Decision-making flowchart based on the calculated Selectivity Index.
Conclusion and Future Directions
This guide outlines a robust and validated approach to assessing the selectivity of this compound. By systematically determining its MIC against a panel of relevant microbial pathogens and its IC50 against a representative mammalian cell line, researchers can calculate a selectivity index. This SI value provides a critical, data-driven foundation for deciding whether to advance the compound in the drug development pipeline.
A promising SI value would warrant further investigation, including testing against a broader panel of microbes (including resistant strains), evaluation against other mammalian cell lines (such as liver and intestinal cells to assess potential organ-specific toxicity), and ultimately, progression to in vivo animal models to evaluate efficacy and safety in a whole-organism context. The methodologies described herein represent the essential first step in this exciting and critical journey.
References
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Der Pharma Chemica. (Accessed 2024). Antibacterial activity of thiosemicarbazide derivatives. [Link]
-
MDPI. (2024). In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes. [Link]
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DergiPark. (2024). A review of recent research on the antimicrobial activities of thiosemicarbazone-based compounds. [Link]
-
MDPI. (2022). N′-Substituted 4-Phenylpicolinohydrazonamides with Thiosemicarbazone Moiety as New Potential Antitubercular Agents: Synthesis, Structure and Evaluation of Antimicrobial Activity. [Link]
-
PMC. (2024). The Importance of Substituent Position for Antibacterial Activity in the Group of Thiosemicarbazide Derivatives. [Link]
-
PMC. (2014). Synthesis of Novel Highly Functionalized 4-Thiazolidinone Derivatives from 4-Phenyl-3-thiosemicarbazones. [Link]
-
ResearchGate. (2015). Antibacterial activity of thiosemicarbazide derivatives. [Link]
-
MDPI. (2023). Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Cyclohexyl-1-phenylthiosemicarbazide
This guide provides a detailed protocol for the safe and compliant disposal of 4-Cyclohexyl-1-phenylthiosemicarbazide (CAS No. 27421-91-6). As a thiourea derivative, this compound requires careful handling not only during its use in research and development but also through its entire lifecycle to the point of final disposal. Adherence to these procedures is critical for ensuring the safety of laboratory personnel, protecting the environment, and maintaining regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.
Hazard Assessment and Waste Characterization
The foundational step in any disposal plan is a thorough understanding of the substance's hazards. This compound is classified with specific risks that dictate its handling and disposal pathway.[1] All laboratory personnel should treat this chemical and its waste as hazardous.[2][3]
The primary causality for its stringent disposal protocol stems from its classification as a toxic organic solid and its potential to release hazardous decomposition products. When heated to decomposition, thiosemicarbazide compounds can emit highly toxic fumes of nitrogen oxides (NOx) and sulfur oxides (SOx).[4] Therefore, uncontrolled disposal methods like evaporation or sewer discharge are strictly prohibited.[3]
Table 1: Hazard Profile of this compound
| Hazard Classification | Category | GHS Statement | Source |
| Skin Irritation | Category 2 | H315: Causes skin irritation | [1] |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation | [1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [1][5] |
| Acute Toxicity (Oral) | Assumed High* | H300: Fatal if swallowed | [6] |
*While the specific LD50 for this derivative may not be published, the parent compound, Thiosemicarbazide, is classified as "Fatal if swallowed." Prudent practice dictates treating derivatives with similar caution.
Based on these hazards, any this compound designated for disposal is considered a hazardous waste.[7][8] It falls under regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, which governs the management of hazardous materials from "cradle to grave."[8][9]
Personal Protective Equipment (PPE) and Safety Protocols
Before handling the pure compound or its waste, all personnel must be equipped with the appropriate PPE. This is a non-negotiable step to prevent skin contact, eye exposure, and inhalation.[10][11]
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Chemically impermeable gloves (e.g., Nitrile, Neoprene). | Prevents skin irritation and potential absorption.[1][10] Gloves must be inspected before use and disposed of after handling.[10] |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. | Protects against dust particles and accidental splashes causing serious eye irritation.[11] |
| Skin/Body Protection | A complete protective suit or, at minimum, a fully-buttoned laboratory coat. | Provides a barrier against contamination of personal clothing and skin.[10] |
| Respiratory Protection | Required if handling outside a fume hood or if dust is generated. Use a NIOSH-approved respirator. | Prevents inhalation of the powder, which can cause respiratory tract irritation.[1][10] |
All handling of this compound waste should be performed within a certified chemical fume hood to minimize inhalation exposure.[10]
Waste Segregation and Containment
Proper segregation is paramount to prevent dangerous chemical reactions and to ensure a compliant and cost-effective disposal process.[7][12]
-
Do Not Mix: Never mix this compound waste with other waste streams unless explicitly instructed by your institution's Environmental Health & Safety (EHS) department. In particular, keep it separate from:
-
Solid vs. Liquid: Keep solid waste (e.g., pure compound, contaminated filter paper) separate from liquid waste (e.g., contaminated solvents).[7]
-
Contaminated Materials: Any items that come into direct contact with the compound, such as pipette tips, gloves, and weigh boats, must be disposed of as hazardous waste.[2][3] These should be collected in a designated, lined container within the lab.[14]
Step-by-Step Disposal Procedure
This protocol outlines the process from the point of generation to final pickup by a licensed professional service.
Step 1: Waste Collection in a Satellite Accumulation Area (SAA)
Laboratories are required to establish a designated Satellite Accumulation Area (SAA) for the collection of hazardous waste.[13] This area must be at or near the point of generation and under the control of laboratory personnel.[8][13]
-
Designate the SAA: Choose a specific location, such as a marked section of a workbench or a dedicated cabinet, for the waste container.[13] A chemical fume hood is often an acceptable SAA location.[13]
-
Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (like a plastic tub or bin) to contain any potential leaks or spills.[8]
Step 2: Container Selection and Labeling
-
Choose a Compatible Container: Use a container made of material that will not react with the waste. For solid this compound, a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate.[8][13] The container must be in good condition, with no cracks or deterioration.[8]
-
Proper Labeling: The moment you designate a container for waste, it must be labeled.[13] The label must include:
Step 3: Arranging for Professional Disposal
Final disposal of this chemical waste is not a task for laboratory personnel and must be conducted by a licensed and insured hazardous waste management company.[4][10]
-
Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup from your Environmental Health & Safety (EHS) or equivalent department.[3]
-
Recommended Disposal Method: The standard and most effective disposal method for thiosemicarbazide compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers.[4][10] This process ensures the complete destruction of the organic molecule and neutralizes the harmful nitrogen and sulfur oxide byproducts.
-
Do Not Dispose On-Site: Never attempt to dispose of this chemical through standard trash, drains, or by evaporation.[3][8] Discharging this substance into the environment must be avoided.[10]
Disposal Decision Workflow
The following diagram illustrates the critical decision points and procedural flow for managing this compound waste from generation to final disposal.
Caption: Workflow for the compliant disposal of this compound.
Emergency Procedures
In the event of a spill or exposure, immediate and correct action is crucial.
-
Spills: Spilled chemicals and the materials used for cleanup must be treated as hazardous waste.[2][3]
-
Evacuate non-essential personnel from the area.[10]
-
Wearing full PPE, contain the spill.
-
For small spills, carefully sweep up the solid material, avoiding dust formation, and place it in a labeled hazardous waste container.[10]
-
For large spills, or if you are unsure how to proceed, contact your institution's EHS department immediately.[2]
-
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[5] Remove contaminated clothing. If irritation persists, seek medical attention.[5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[15]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[5]
-
Ingestion: Seek immediate medical attention.[5]
-
Waste Minimization
A core principle of modern laboratory management is the reduction of hazardous waste generation.[12][16]
-
Source Reduction: Order only the quantity of chemical necessary for your experiments to avoid surplus.[7]
-
Scale Reduction: Where possible, adapt experiments to use microscale techniques, which significantly reduce the volume of waste produced.[3]
-
Inventory Management: Maintain a current chemical inventory to prevent the purchase of duplicate reagents and to track expiration dates.[7][12]
By integrating these disposal procedures into your standard laboratory operations, you contribute to a safer research environment, ensure compliance with environmental regulations, and uphold the principles of responsible chemical stewardship.
References
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Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
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Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
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PubMed. (n.d.). Hazardous waste disposal and the clinical laboratory. Retrieved from [Link]
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Vanderbilt University. (2024). Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]
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Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
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CSIR IIP. (n.d.). Laboratory Chemical Waste Management. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory. Retrieved from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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Needle.Tube. (n.d.). Regulations for Disposal of Hazardous Waste in Medical Diagnostic Labs: A Comprehensive Guide. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Thiosemicarbazide. PubChem. Retrieved from [Link]
-
Loba Chemie. (n.d.). THIOSEMICARBAZIDE FOR SYNTHESIS. Retrieved from [Link]
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Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET THIOSEMICARBAZIDE. Retrieved from [Link]
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Eternis Fine Chemicals. (2015). SAFETY DATA SHEET - PARA TERTIARY BUTYL CYCLOHEXYL ACETATE (PTBCHA)-High Cis. Retrieved from [Link]
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Northwestern University. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
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Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling 4-Cyclohexyl-1-phenylthiosemicarbazide: From Hazard Assessment to Disposal
As researchers dedicated to advancing drug development, our work inherently involves handling novel chemical entities. While 4-Cyclohexyl-1-phenylthiosemicarbazide holds potential, our primary responsibility is to manage its risks with expertise and foresight. This guide moves beyond a simple checklist, offering a procedural and logical framework for its safe handling, grounded in established safety principles and an understanding of its chemical nature. Our goal is to empower you to work confidently and safely, ensuring that rigorous science is matched by rigorous safety protocols.
Executive Summary: At-a-Glance PPE Requirements
For immediate operational reference, the following table summarizes the minimum Personal Protective Equipment (PPE) required for common laboratory tasks involving this compound. The subsequent sections will elaborate on the rationale behind these requirements.
| Task | Engineering Control | Hand Protection | Eye/Face Protection | Protective Clothing | Respiratory Protection |
| Storage & Transport | N/A | Nitrile Gloves (Single Pair) | Safety Glasses | Standard Lab Coat | Not Required |
| Weighing Solid | Chemical Fume Hood or Ventilated Balance Enclosure | Double Nitrile Gloves | Chemical Splash Goggles | Standard Lab Coat | Recommended: N95/FFP2 Respirator |
| Preparing Solutions | Chemical Fume Hood | Double Nitrile Gloves | Chemical Splash Goggles | Standard Lab Coat | Not Required (if in hood) |
| Running Reactions | Chemical Fume Hood | Double Nitrile Gloves | Chemical Splash Goggles & Face Shield | Standard Lab Coat | Not Required (if in hood) |
| Small Spill Cleanup | Chemical Fume Hood | Heavy-duty Nitrile or Neoprene Gloves | Chemical Splash Goggles & Face Shield | Impervious Apron over Lab Coat | Required: Air-Purifying Respirator with Particulate Filter |
Hazard Assessment: Understanding the 'Why'
The specific toxicological properties of this compound are not extensively documented in publicly available literature. However, its Safety Data Sheet (SDS) and the known hazards of the broader thiosemicarbazide chemical class provide a clear directive for cautious handling.
According to its SDS, this compound is classified with the following hazards[1]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Many related thiosemicarbazide compounds exhibit high acute oral toxicity, often labeled as "Fatal if swallowed" or "Toxic if swallowed".[2][3] While this specific hazard is not listed for the cyclohexyl derivative, the structural similarity warrants treating it as potentially highly toxic upon ingestion.[4] The core principle of laboratory safety dictates that any compound with incomplete hazard data should be handled as if it were hazardous.
The primary physical form of this compound is a solid powder. This presents a significant risk of aerosolization during handling, leading to inadvertent inhalation and contamination of surfaces.
Core PPE Requirements: The Non-Negotiables
For any work involving this compound, the following PPE and engineering controls are mandatory.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of this compound, especially in its solid form, must be conducted within a certified chemical fume hood. This is the most critical step in minimizing respiratory exposure by capturing dust and vapors at the source.
Hand Protection: A Two-Glove System
Given the H315 "Causes skin irritation" classification, robust hand protection is essential.
-
Glove Type: Use disposable nitrile gloves, which provide good protection against a range of chemicals for short-term use.[5]
-
Protocol: Always wear two pairs of nitrile gloves. This "double-gloving" technique provides a critical safety buffer. If the outer glove becomes contaminated, it can be safely removed without exposing the skin.
-
Causality: The outer glove protects the inner glove from contamination. Before leaving the fume hood or touching any common surfaces (keyboards, door handles, lab notebooks), the outer pair must be removed and disposed of properly. This prevents the secondary spread of contamination.
Eye and Face Protection: Beyond Basic Glasses
The H319 "Causes serious eye irritation" warning necessitates more than standard safety glasses.
-
Chemical Splash Goggles: These are mandatory. Unlike safety glasses, goggles form a seal around the eyes, protecting against splashes, dust, and vapors.[6][7]
-
Face Shield: When handling larger quantities (>1 liter) of a solution or performing any operation with a heightened risk of splashing or energetic reaction, a face shield must be worn over the chemical splash goggles.[5][7] A face shield alone is insufficient protection.[7]
Protective Clothing
A standard, flame-resistant lab coat, fully buttoned, must be worn at all times.[6] This should be supplemented with an impervious apron if there is a significant splash risk.
Respiratory Protection: A Risk-Based Approach
The H335 "May cause respiratory irritation" classification makes respiratory protection a key consideration, particularly when handling the solid powder.
Decision Workflow for Respiratory Protection
The following workflow guides the decision-making process for requiring respiratory protection.
Caption: PPE selection workflow for respiratory protection.
-
When to Use: An N95 (or equivalent FFP2) dust respirator is required when handling the solid powder outside of a containment device like a fume hood or ventilated balance enclosure. It is also strongly recommended even inside a fume hood during weighing operations where air currents can aerosolize fine powders.
-
Rationale: Administrative and engineering controls, like a fume hood, are the first line of defense.[5] However, for fine powders that can be easily disturbed, a respirator adds a crucial layer of personal protection against inhalation.
Step-by-Step Operational Protocols
Protocol 1: Weighing the Solid Compound
-
Preparation: Don all required PPE: double nitrile gloves, chemical splash goggles, and a fully buttoned lab coat.
-
Location: Perform all weighing activities inside a chemical fume hood or a ventilated balance enclosure to contain any dust.
-
Technique: Use a spatula to carefully transfer the solid to a tared weigh boat. Avoid any actions that could create dust clouds, such as dropping the solid from a height.
-
Cleanup: After weighing, gently wipe the spatula and any surfaces within the hood with a solvent-dampened cloth (e.g., ethanol or isopropanol) to collect any residual dust. Dispose of the cloth as hazardous waste.
-
Transport: Securely cap the container holding the weighed solid before removing it from the fume hood.
Protocol 2: Spill Management
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the area.
-
Assess: Evaluate the extent of the spill and ensure you have the correct PPE before proceeding. For any significant spill, this includes an air-purifying respirator and heavy-duty gloves.
-
Containment (Solid Spill): Do NOT dry sweep.[8] Gently cover the spill with an absorbent material. Carefully scoop the material into a labeled hazardous waste container.[4][8]
-
Decontamination: Clean the spill area with a cloth dampened with soap and water, followed by a solvent rinse if appropriate. All cleanup materials must be disposed of as hazardous waste.
Decontamination and Waste Disposal
Proper disposal is a critical final step to ensure safety and environmental compliance.
-
Chemical Waste: All solid this compound and any solutions must be disposed of in a properly labeled hazardous waste container.[9] Based on regulations for the parent compound thiosemicarbazide, this waste may fall under EPA hazardous waste number P116.[10] Consult your institution's environmental health and safety (EHS) office for specific guidance.
-
Contaminated Materials: Any items that have come into direct contact with the compound, including gloves, weigh boats, pipette tips, and paper towels, must be disposed of in the solid hazardous waste stream.[9] Do not place these items in the regular trash.
-
Glassware Decontamination: Rinse contaminated glassware three times with a suitable solvent (e.g., acetone or ethanol) in a fume hood. Collect all rinsate as hazardous waste. The glassware can then be washed normally.
Emergency First Aid Procedures
In the event of an exposure, immediate and correct action is vital.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[8] Remove all contaminated clothing. If skin irritation occurs, seek medical help.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1] If the person feels unwell, seek medical attention.
-
Ingestion: Do NOT induce vomiting.[8] If the person is conscious, rinse their mouth with water and seek immediate medical attention.[2]
This comprehensive guide provides the necessary framework for handling this compound safely. By understanding the rationale behind each step, researchers can foster a culture of safety that protects themselves, their colleagues, and the integrity of their work.
References
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Ernazarova, B., et al. (2022). Study of Biological Activity and Toxicity of Thiosemicarbazides Carbohydrate Derivatives by in Silico, in Vitro and in Vivo Methods. Journal of Agricultural Chemistry and Environment, 11, 15-23. [Link]
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Oxford Lab Fine Chem LLP. MATERIAL SAFETY DATA SHEET THIOSEMICARBAZIDE. [Link]
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ResearchGate. (2021). Protective influence of the four thiosemicarbazone derivatives on the different hematological parameters in Cd-intoxicated rats. [Link]
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Loba Chemie. THIOSEMICARBAZIDE FOR SYNTHESIS - Safety Data Sheet. [Link]
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Chemsrc. Thiosemicarbazide | CAS#:79-19-6. [Link]
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Dartmouth College. Personal Protective Equipment in Chemistry | Environmental Health and Safety. [Link]
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Gupta, S., et al. (2022). Thiosemicarbazone derivatives of transition metals as multi-target drugs: A Review. Results in Chemistry, 4, 100459. [Link]
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National Center for Biotechnology Information. Thiosemicarbazide - PubChem. [Link]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
